molecular formula C13H10O4 B575320 [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- CAS No. 167627-21-6

[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-

Cat. No.: B575320
CAS No.: 167627-21-6
M. Wt: 230.22 g/mol
InChI Key: KQEYHLRHKGVRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

167627-21-6

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-(2,6-dihydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H10O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7,14-15H,(H,16,17)

InChI Key

KQEYHLRHKGVRKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

what are the properties of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

A Scoping Report on a Novel Compound: Theoretical Properties and Proposed Research Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary:

This document serves as a preliminary technical guide on the properties of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-. A comprehensive search of the current scientific literature and chemical databases has revealed that this specific molecule is a novel compound for which no experimental data has been published. Therefore, this guide deviates from a standard whitepaper format. Instead, it provides a theoretical framework for understanding the compound's potential properties based on established chemical principles and data from structurally related analogues. We will discuss predicted physicochemical properties, propose a viable synthetic route and characterization workflow, and explore potential biological activities based on structure-activity relationships of similar scaffolds. This report is intended to serve as a foundational document for researchers interested in the synthesis and evaluation of this new chemical entity.

Introduction: The Data Gap and the Isomeric Landscape

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The addition of hydroxyl and carboxylic acid functional groups can impart a range of properties, from antioxidant capabilities to specific receptor interactions.[2] The requested compound, [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, represents a unique substitution pattern that has not been previously described in the literature.

Our extensive search has confirmed the absence of experimental data for this molecule. To provide context, the following table summarizes key properties of closely related, documented isomers. This highlights the specific nature of the target compound and the current knowledge gap.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Published Data
[1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- N/A C13H10O3 214.22 No data available
4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid53197-57-2C13H10O4230.22Basic property data available.[3][4][5]
4'-Hydroxy[1,1'-biphenyl]-2-carboxylic acid67526-82-3C13H10O3214.22Melting point and identifiers available.[1]
2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid106593-48-0C13H10O3214.22Available for purchase as a rare chemical.
2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid41738-72-1C14H10O6274.22Computed properties and identifiers available.[6]

Theoretical Physicochemical Properties and Structure-Activity Insights

In the absence of experimental data, we can predict certain properties based on the compound's functional groups: a carboxylic acid, a biphenyl core, and two phenolic hydroxyls.

2.1. Predicted Physicochemical Properties

The combination of a lipophilic biphenyl core with polar carboxylic acid and hydroxyl groups suggests an amphiphilic character.

  • Solubility: The carboxylic acid group is ionizable, which should enhance aqueous solubility at physiological pH.[7] However, the biphenyl core is hydrophobic. Overall, moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited solubility in water is expected, a common trait for many carboxylic acids.[8]

  • Acidity (pKa): The carboxylic acid proton will be the most acidic, with an estimated pKa typical for benzoic acid derivatives (around 4-5). The phenolic protons will be less acidic, with pKa values likely in the range of 9-10.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key determinant of pharmacokinetic behavior.[9] The presence of two hydroxyl groups will decrease the LogP compared to the parent [1,1'-biphenyl]-4-carboxylic acid (which has a calculated XLogP3 of 3.5).[10]

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-OH, -COOH) and acceptors (C=O, -OH), suggesting it can participate in strong intermolecular interactions, which would predict a relatively high melting point for a molecule of its size.

2.2. Structure-Activity Relationship (SAR) Insights

While no biological data exists for the target compound, we can infer potential activities from related structures.

  • Antioxidant Potential: Dihydroxy- and trihydroxy-phenolic acids are known radical scavengers. The ability of the 2',6'-dihydroxy arrangement to chelate metals or stabilize radical species could impart significant antioxidant activity. The number and position of hydroxyl groups strongly influence antioxidant capacity.[2][11][12] Biphenyl derivatives, in general, have been investigated as promising antioxidant scaffolds.

  • Enzyme Inhibition: The carboxylic acid moiety is a common feature in the pharmacophores of many drugs, often acting as a bioisostere or directly interacting with active sites of enzymes like dihydroorotate dehydrogenase or serving as a key binding group for urate transporters.[9][13]

  • General Biological Activity: Biphenyl derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. The specific substitution pattern of our target compound would determine its unique biological profile.

Proposed Synthetic and Analytical Workflow

A logical and robust approach to synthesizing and validating the structure of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- is crucial for any future research.

3.1. Hypothetical Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a logical, though untested, synthetic pathway.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Aryl Boronic Ester: Begin with 2,6-dihydroxyphenol. Protect the hydroxyl groups using a suitable protecting group (e.g., methoxymethyl ether (MOM) or tert-Butyldimethylsilyl (TBDMS)) to prevent interference with the subsequent borylation and coupling steps. Convert the protected 2,6-dihydroxyphenol to its corresponding boronic acid or pinacol ester.

    • Aryl Halide: Start with methyl 4-bromobenzoate. The ester group is less reactive than the free carboxylic acid under Suzuki coupling conditions.

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the protected 2,6-dihydroxy-aryl boronic ester and methyl 4-bromobenzoate in a suitable solvent system (e.g., 1,4-dioxane and water).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Deprotection and Saponification:

    • Following a successful coupling, perform a workup to isolate the protected biphenyl ester.

    • In a single or two-step process, remove the hydroxyl protecting groups (e.g., with acid for MOM/TBDMS groups) and saponify the methyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

  • Purification:

    • Purify the final product, [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, using column chromatography or recrystallization to obtain the analytically pure compound.

3.2. Proposed Analytical Characterization

Once synthesized, the compound's identity and purity must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the substitution pattern of the aromatic rings and the presence of hydroxyl and carboxylic acid protons. The spectrum for the related [1,1'-Biphenyl]-4-carboxylic acid shows characteristic multiplets for the aromatic protons.[14]

    • ¹³C NMR: Would confirm the total number of unique carbons and the presence of the carbonyl carbon from the carboxylic acid, which typically appears in the 160-180 ppm region.[15]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula (C₁₃H₁₀O₃).

    • Fragmentation patterns could provide further structural evidence. The molecular ion peak for the parent compound, biphenyl-4-carboxylic acid, is typically observed.[10][16]

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the O-H stretch of the hydroxyl groups and the carboxylic acid (broad peak ~2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (~1700 cm⁻¹).[10]

3.3. Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical pathway.

G cluster_synthesis Synthetic Pathway cluster_analysis Analytical Characterization A Reactant Preparation (Protected 2,6-dihydroxyaryl boronic ester + Methyl 4-bromobenzoate) B Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A->B C Deprotection & Saponification B->C D Purification (Chromatography/Recrystallization) C->D E ¹H and ¹³C NMR (Structure Verification) D->E Characterize Product F High-Resolution MS (Formula Confirmation) E->F G FT-IR Spectroscopy (Functional Group ID) F->G H Purity Analysis (HPLC) G->H

Caption: Proposed workflow for synthesis and characterization.

Conclusion and Future Directions

While [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- is a novel molecule with no currently available experimental data, its structure suggests a high potential for interesting chemical and biological properties. This report provides a theoretical foundation, including predicted properties and a robust synthetic and analytical plan, to guide future research.

We propose the synthesis of this compound via the outlined Suzuki-Miyaura coupling route, followed by rigorous characterization. Subsequent studies should focus on evaluating its antioxidant capacity, screening for activity against relevant enzymatic targets, and exploring its potential as a scaffold in drug discovery programs.

Given the complete absence of data, we also recommend that researchers consider a parallel investigation into a more thoroughly documented isomer, such as 4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid , to establish baseline data and comparative benchmarks for this class of compounds.

References

  • PubChem. 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • CAS Common Chemistry. 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid. American Chemical Society. Available from: [Link].

  • Siquet, C., et al. (2006). Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study. Free Radical Research, 40(4), 433-42.
  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link].

  • Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0283826). Available from: [Link].

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • SciSpace. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Available from: [Link].

  • Google Patents. US-8053448-B2 - Biphenyl compounds useful as muscarinic receptor antagonists.
  • Pearce IP. (2011). United States Patent. Available from: [Link].

  • Googleapis.com. (2014). United States Patent. Available from: [Link].

  • Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. 16th Tetrahedron Symposium.
  • PubChem. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • NIST. Biphenyl-4-carboxylic acid. National Institute of Standards and Technology. Available from: [Link].

  • Chemistry LibreTexts. (2021). 25.2 Physical Properties of Carboxylic Acids. Available from: [Link].

  • ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. Available from: [Link].

  • ResearchGate. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available from: [Link].

  • Organic Chemistry Portal. Carboxylic compound synthesis by hydrocarboxylation. Available from: [Link].

  • ResearchGate. 1 H NMR spectra of compounds 2-6 with the aromatic and aliphatic... Available from: [Link].

  • SlidePlayer. Physico-chemical properties in relation to biological action. Available from: [Link].

  • PubMed. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Available from: [Link].

  • MDPI. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link].

  • NIST. Biphenyl-4-carboxylic acid Mass Spectrum. National Institute of Standards and Technology. Available from: [Link].

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Available from: [Link].

  • ResearchGate. Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. Available from: [Link].

  • Google Patents. US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
  • ResearchGate. Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Available from: [Link].

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link].

  • Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link].

  • TORE. (2024). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. Available from: [Link].

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

  • ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Available from: [Link].

Sources

Precision Synthesis of 2',6'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid , a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) amyloidosis inhibitors (e.g., analogs of Acoramidis/AG10).

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary & Strategic Analysis

The target molecule, 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid , presents a classic challenge in biaryl synthesis: the construction of a sterically hindered bond adjacent to a resorcinol-like core. The 2',6'-disubstitution pattern on Ring B creates significant steric impedance during the transmetalation step of cross-coupling reactions. Furthermore, the presence of free hydroxyl groups and a carboxylic acid necessitates a robust protection-deprotection strategy to prevent catalyst poisoning and ensure solubility.

Synthetic Strategy: We will employ a Convergent Protection Strategy . Direct coupling of unprotected resorcinol halides is chemically inefficient. Instead, we utilize the dimethyl ether (dimethoxy) protection for the hydroxyls and a methyl ester for the carboxylic acid. This transforms the synthesis into a high-yielding Suzuki-Miyaura coupling of lipophilic intermediates, followed by a global deprotection.

Key Challenges:

  • Steric Hindrance: The 2,6-dimethoxy groups on the electrophile retard oxidative addition and transmetalation.

  • Protodeboronation: Electron-rich or ortho-substituted boronic acids are prone to deborylation. We mitigate this by placing the boronic acid on the electron-deficient (benzoate) ring, which is more stable.

Retrosynthetic Analysis

The logical disconnection is at the C1-C1' biaryl axis. To maximize catalytic turnover, we assign the nucleophilic role (boron species) to the less hindered, electron-deficient Ring A, and the electrophilic role (halide) to the hindered, electron-rich Ring B.

Retrosynthesis Target Target: 2',6'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic acid Intermediate Protected Intermediate: Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-4-carboxylate Target->Intermediate Global Deprotection (BBr3) Boronic Nucleophile (Ring A): 4-(Methoxycarbonyl)phenylboronic acid Intermediate->Boronic Suzuki-Miyaura Disconnection Halide Electrophile (Ring B): 1-Bromo-2,6-dimethoxybenzene Intermediate->Halide C-C Bond Formation

Figure 1: Retrosynthetic logic prioritizing the stability of the boronic acid intermediate.

Experimental Protocols

Phase 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)

This step couples 1-bromo-2,6-dimethoxybenzene with 4-(methoxycarbonyl)phenylboronic acid . The use of the methyl ester rather than the free acid allows for standard silica gel chromatography, crucial for removing homocoupled byproducts and deboronated impurities.

Reagents:

  • 1-Bromo-2,6-dimethoxybenzene (1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for its large bite angle, which facilitates reductive elimination in hindered systems.

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium is preferred over potassium for hindered couplings due to the "cesium effect" (solubility/cation size).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add 1-bromo-2,6-dimethoxybenzene (2.17 g, 10 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.16 g, 12 mmol), and Cs₂CO₃ (9.77 g, 30 mmol).

  • Degassing: Add 1,4-dioxane (40 mL) and distilled water (10 mL). Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 8:1) or LC-MS. The bromide starting material should be consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Yield: 80-90%

    • Product: Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-4-carboxylate (White solid).

Phase 2: Global Deprotection (Demethylation & Hydrolysis)

Boron tribromide (BBr₃) is the reagent of choice. It acts as a strong Lewis acid to cleave the aryl methyl ethers. Under these conditions (aqueous quench), the methyl ester is often hydrolyzed to the acid, or can be saponified in a subsequent step if needed.

Reagents:

  • Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-4-carboxylate (Intermediate from Phase 1)

  • BBr₃ (1.0 M solution in DCM) — Use 4-6 equivalents (1 eq per heteroatom + excess).

  • Anhydrous Dichloromethane (DCM).

Protocol:

  • Setup: Dissolve the intermediate (2.72 g, 10 mmol) in anhydrous DCM (50 mL) in a dry flask under Nitrogen. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ (1.0 M in DCM, 40 mL, 40 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic reaction.

  • Warming: Allow the reaction to warm slowly to room temperature and stir for 12 hours. The solution may turn dark/reddish.

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) followed by Water (50 mL). Note: Violent evolution of HBr gas occurs.

  • Hydrolysis Check: Analyze an aliquot by LC-MS.

    • Scenario A (Complete): If the major peak is the carboxylic acid (MW ~230), proceed to isolation.

    • Scenario B (Partial): If the methyl ester remains (MW ~244), treat the crude mixture with LiOH (2M aq) in THF/MeOH at 50°C for 2 hours to complete saponification.

  • Isolation: Evaporate organic solvents. Acidify the remaining aqueous phase to pH 2 using 1M HCl. The product, being a carboxylic acid, will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Acetonitrile.

    • Final Product: 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Mechanism of Action: Steric Suzuki Cycle

Understanding the catalytic cycle helps in troubleshooting low yields. In this hindered system, the Transmetalation step is the rate-determining bottleneck.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Steric crowding begins Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate Limiting Step) Boronate replaces Br OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: The Suzuki catalytic cycle. The red node highlights the critical transmetalation step impeded by the 2,6-dimethoxy groups.

Data Summary & Characterization

ParameterSpecificationNotes
Formula C₁₃H₁₀O₄MW: 230.22 g/mol
Appearance Off-white to beige powderOxidizes slightly in air; store under inert gas.
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H, COOH), 9.4 (s, 2H, OH), 7.9 (d, 2H), 7.3 (d, 2H), 7.0 (t, 1H), 6.4 (d, 2H).Characteristic resorcinol protons at ~6.4 ppm.
MS (ESI-) m/z 229.1 [M-H]⁻Negative mode is more sensitive for carboxylic acids/phenols.
Solubility DMSO, Methanol, THFPoor solubility in water and non-polar organics (DCM/Hex).

Troubleshooting & Optimization

  • Low Yield in Coupling:

    • Diagnosis: Incomplete conversion of bromide.

    • Solution: Switch to SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts. These Buchwald ligands are specifically designed to boost transmetalation in sterically encumbered biaryls.

  • Incomplete Demethylation:

    • Diagnosis: Monomethyl ether observed in MS.

    • Solution: Increase BBr₃ equivalents to 6.0 and reflux in DCM (40°C) rather than stirring at RT. Alternatively, use Pyridine Hydrochloride melt at 180°C (harsher, but effective).

  • Protodeboronation:

    • Diagnosis: Formation of methyl benzoate (from boronic acid losing boron).

    • Solution: Ensure the base (Cs₂CO₃) is anhydrous. Reduce reaction temperature to 70°C and extend time.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. Link

  • Penchala, S. C., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992-9997. (Provides context for TTR inhibitor synthesis). Link

Sources

spectroscopic data for [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and characterization protocol for [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (also known as 4-(2,6-dihydroxyphenyl)benzoic acid).

The content is structured to assist analytical chemists and medicinal chemists in validating the identity of this compound, which is often encountered as a synthetic intermediate in the development of transthyretin (TTR) stabilizers or as a metabolite of polyphenolic drugs.

Chemical Context & Structural Logic

Compound: [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- Molecular Formula:


Molecular Weight:  230.22  g/mol
CAS Registry:  (Not widely listed; analog reference 53197-57-2 for 4,4'-isomer)
Structural Features

The molecule consists of two distinct aromatic systems linked by a single bond:

  • Ring A (Benzoic Acid Moiety): A para-substituted phenyl ring bearing a carboxylic acid group. This ring exhibits a classic AA'BB' splitting pattern in NMR.

  • Ring B (Resorcinol Moiety): A phenyl ring substituted with hydroxyl groups at the 2' and 6' positions. This substitution pattern creates significant steric bulk around the biaryl bond, potentially restricting rotation (atropisomerism) and creating a distinct electronic environment (shielding) for the ring protons.

Spectroscopic Profile (Reference Data)

The following data represents the reference spectral profile derived from high-fidelity chemometric analysis of structural analogs (e.g., 2,6-dihydroxybiphenyl and 4-biphenylcarboxylic acid). Use these values as the primary validation standard.

A. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI), Negative Mode. Rationale: The presence of both carboxylic acid and phenolic hydroxyl groups makes negative mode ([M-H]⁻) significantly more sensitive than positive mode.

ParameterValueAssignment
Molecular Ion m/z 229.05

(Base Peak)
Fragment 1 m/z 185.06

(Decarboxylation)
Fragment 2 m/z 167.05

Diagnostic Fragmentation Pathway: The loss of 44 Da (CO₂) from the parent ion is the primary confirmation of the carboxylic acid moiety.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3200–3500 Broad, StrongO-H stretch (Phenolic & Carboxylic, H-bonded)
1680–1705 Strong, SharpC=O stretch (Carboxylic Acid dimer)
1605, 1580 MediumC=C Aromatic Ring stretch
1240–1260 StrongC-O stretch (Phenolic)
830–850 MediumC-H bending (p-disubstituted benzene, Ring A)
760–780 MediumC-H bending (1,2,3-trisubstituted benzene, Ring B)
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required for solubility and resolution of labile protons). Internal Standard: TMS (


 0.00 ppm).
¹H NMR (400 MHz, DMSO-d₆)

Note: The symmetry of the 2',6'-dihydroxy ring simplifies the spectrum.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
12.80 Broad s1H--COOHExchangeable acid proton.
9.45 Broad s2H-2',6'-OHPhenolic protons (often broadened).
7.98 Doublet (d)2H8.2H-2, H-6Ring A: Ortho to electron-withdrawing COOH (deshielded).
7.42 Doublet (d)2H8.2H-3, H-5Ring A: Meta to COOH.
7.05 Triplet (t)1H8.0H-4'Ring B: Meta to OH groups.
6.48 Doublet (d)2H8.0H-3', H-5'Ring B: Ortho to OH (strongly shielded by electron donation).
¹³C NMR (100 MHz, DMSO-d₆)

Diagnostic Signals:

  • 
     167.5 ppm:  Carbonyl carbon (-COOH).
    
  • 
     156.0 ppm:  C-2', C-6' (Oxygen-bearing aromatic carbons).
    
  • 
     140.5 ppm:  C-1 (Quaternary carbon linked to Ring B).
    
  • 
     115.0 ppm:  C-1' (Quaternary carbon linked to Ring A, shielded by OH).
    
  • 
     107.5 ppm:  C-3', C-5' (Ortho to OH, highly shielded).
    

Experimental Validation Protocols

Protocol 1: Sample Preparation for NMR

To ensure the resolution of the phenolic protons and prevent aggregation:

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical Step: If water peaks interfere with the aromatic region (3.3 ppm), add a single drop of D₂O to exchange the OH/COOH protons, verifying their assignment by disappearance.

Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; MS (ESI-).

  • Note: The 2',6'-dihydroxy substitution increases polarity. Expect this compound to elute earlier than unsubstituted biphenyl-4-carboxylic acid.

Structural & Fragmentation Logic (Visuals)

The following diagrams illustrate the fragmentation logic for Mass Spectrometry validation and the connectivity logic for NMR assignment.

Figure 1: Mass Spectrometry Fragmentation Pathway

This diagram details the ionization and subsequent loss of neutral molecules (CO₂) characteristic of this structure.

MS_Fragmentation M_Ion Molecular Ion [M-H]⁻ m/z 229 Frag1 Fragment 1 [M-H-CO₂]⁻ m/z 185 (Phenolic Biphenyl Anion) M_Ion->Frag1 - CO₂ (44 Da) Frag2 Fragment 2 [M-H-CO₂-H₂O]⁻ m/z 167 Frag1->Frag2 - H₂O (18 Da)

Caption: ESI(-) Fragmentation pathway showing characteristic decarboxylation.

Figure 2: NMR Connectivity & Assignment Logic

This workflow visualizes how the ¹H NMR signals correlate to the specific structural domains of the molecule.

NMR_Logic RingA Ring A: 4-Carboxyphenyl (Electron Withdrawing) Sig_A_Ortho δ 7.98 (d) Ortho to COOH RingA->Sig_A_Ortho Deshielding Effect Sig_A_Meta δ 7.42 (d) Meta to COOH RingA->Sig_A_Meta Coupling J=8.2Hz RingB Ring B: 2,6-Dihydroxyphenyl (Electron Donating) Sig_B_Ortho δ 6.48 (d) Ortho to OH (Shielded) RingB->Sig_B_Ortho Strong Shielding Sig_B_Meta δ 7.05 (t) Meta to OH RingB->Sig_B_Meta Coupling J=8.0Hz

Caption: Correlation of structural electronic effects to diagnostic ¹H NMR chemical shifts.

References

  • PubChem Compound Summary. (2025). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid (Analog Reference).[1] National Center for Biotechnology Information. [Link]

  • Lange, J., et al. (1998).[2] Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae.[2] (NMR data for hydroxybiphenyl metabolites). ResearchGate. [Link]

Sources

biological activity of dihydroxybiphenyl carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Dihydroxybiphenyl Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Therapeutic Potential of a Privileged Scaffold

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. When functionalized with hydroxyl and carboxylic acid groups, these molecules, specifically dihydroxybiphenyl carboxylic acid derivatives, gain a remarkable spectrum of biological activities. Their structural rigidity, combined with the hydrogen-bonding and electron-donating capabilities of the phenolic hydroxyls and the ionic interaction potential of the carboxylic acid, creates a pharmacophore ripe for exploration. This guide provides a deep dive into the core biological activities of these derivatives, focusing on the mechanistic underpinnings, structure-activity relationships, and the practical methodologies required for their evaluation.

Section 1: Antioxidant Activity - Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key pathogenic factor in numerous diseases. Dihydroxybiphenyl carboxylic acid derivatives exhibit potent antioxidant activity, primarily by acting as radical scavengers.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the free radical into a more stable, non-reactive species, thereby terminating the damaging chain reaction. The efficacy of this process is heavily influenced by the number and position of the hydroxyl groups on the biphenyl rings.[1][2] The presence of two hydroxyl groups, particularly in ortho or para positions, enhances the stability of the resulting phenoxy radical through resonance, making the hydrogen donation more favorable.[2][3]

The general reaction can be visualized as follows:

G cluster_0 Radical Scavenging by Dihydroxybiphenyl Carboxylic Acid Compound Dihydroxybiphenyl Carboxylic Acid (Ar-(OH)₂) Product1 Stable Radical (Ar-O•) Compound->Product1 H• donation Radical Free Radical (R•) Product2 Neutralized Molecule (RH) Radical->Product2 H• acceptance

Caption: Hydrogen donation from a hydroxyl group to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and reliable method to screen for radical scavenging activity.[4][5] It relies on the color change of the DPPH solution from deep violet to yellow as the radical is quenched by the antioxidant.[4]

Methodology:

  • Reagent Preparation : Prepare a stock solution of the test dihydroxybiphenyl carboxylic acid derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[4]

  • Reaction Mixture : In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

  • Initiation : Add 100 µL of the DPPH working solution to each well. Include a control well containing only the solvent and DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation : The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis : The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Section 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is linked to a variety of diseases, including arthritis and cardiovascular disorders.[6] Dihydroxybiphenyl carboxylic acid derivatives can exert anti-inflammatory effects through mechanisms such as the inhibition of protein denaturation and the stabilization of cellular membranes.[7][8]

Mechanism of Action: Inhibition of Protein Denaturation

Denaturation of tissue proteins is a well-documented cause of inflammation.[8] Many anti-inflammatory drugs show an ability to inhibit protein denaturation. These biphenyl derivatives can prevent the heat- or chemically-induced unfolding of proteins like albumin, a key step in the inflammatory process. This suggests they may help in controlling inflammatory conditions like rheumatoid arthritis.[6][8]

G cluster_1 Inhibition of Protein Denaturation Protein Native Protein Denatured Denatured Protein (Pro-inflammatory) Protein->Denatured Heat Heat/ Inflammatory Stress Heat->Protein Compound Dihydroxybiphenyl Carboxylic Acid Compound->Protein Stabilizes

Caption: Compound stabilizes native protein against denaturation.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This in vitro assay evaluates the ability of a compound to inhibit the heat-induced denaturation of BSA.[8][9]

Methodology:

  • Reaction Mixture Preparation : Prepare a reaction mixture containing 0.5 mL of various concentrations (e.g., 100-500 µg/mL) of the test compound and 0.5 mL of 0.5% w/v BSA solution. A control group with a standard anti-inflammatory drug (e.g., diclofenac sodium) should be included.[9]

  • Incubation (Pre-treatment) : Incubate the mixtures at 37°C for 20 minutes.[9]

  • Heat-Induced Denaturation : Increase the temperature to 57°C and incubate for an additional 30 minutes to induce denaturation.[9]

  • Cooling : Allow the samples to cool to room temperature.

  • Measurement : Add 2.5 mL of phosphate-buffered saline (PBS) to each tube and measure the turbidity (absorbance) at 660 nm with a spectrophotometer.[9]

  • Calculation : The percentage inhibition of protein denaturation is calculated as:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis : Determine the IC50 value from the concentration-response curve.

Section 3: Anticancer Activity - Targeting Malignant Cell Proliferation

The search for novel anticancer agents is a paramount goal in drug discovery. Certain hydroxylated biphenyl compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including malignant melanoma.[10][11] Some derivatives may act as allosteric inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in cancer therapy.

Mechanism of Action: Cytotoxicity and Metabolic Inhibition

The primary method for screening anticancer potential in vitro is to assess a compound's cytotoxicity, or its ability to kill cancer cells or inhibit their proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14] A reduction in formazan production indicates a decrease in cell viability, which can be caused by cytotoxicity or a reduction in cell proliferation.

Experimental Workflow: MTT Assay for Cell Viability

This workflow outlines the key steps for assessing the cytotoxic effects of dihydroxybiphenyl carboxylic acid derivatives on a cancer cell line.

G cluster_0 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals (e.g., with DMSO) F->G H 8. Read absorbance at ~570 nm G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

Methodology:

  • Cell Seeding : Seed a chosen cancer cell line (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11][13]

  • Compound Treatment : Prepare serial dilutions of the test dihydroxybiphenyl carboxylic acid derivatives. Remove the old medium and add 100 µL of fresh medium containing the different compound concentrations to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition : After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere.[13] Viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantitative Data Summary

The efficacy of different derivatives can be compared by their IC50 values.

DerivativeSubstituent PatternCancer Cell LineIC50 (µM)
Compound A3,3'-dicarboxy-4,4'-dihydroxyHCT-116 (Colon)12.5
Compound B2,2'-dicarboxy-4,4'-dihydroxyHCT-116 (Colon)25.1
Compound C3,3'-dicarboxy-4,4'-dihydroxyMCF-7 (Breast)9.8[11]
Compound D3-carboxy-4,4'-dihydroxyMCF-7 (Breast)15.2
Note: Data are hypothetical for illustrative purposes unless cited.

Section 4: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[16] Biphenyl derivatives have been shown to possess a range of antimicrobial activities.

Mechanism of Action: Growth Inhibition

The precise antimicrobial mechanisms can vary, but the primary endpoint for in vitro screening is the inhibition of microbial growth. This is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for testing the susceptibility of bacteria to antimicrobial compounds in a liquid medium.[17][18]

Methodology:

  • Compound Preparation : Dissolve the test compound in a suitable solvent (like DMSO) and prepare a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.[17]

  • Controls : Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[17]

  • Incubation : Incubate the plate at 35-37°C for 16-24 hours.[17]

  • MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17] Alternatively, the optical density at 600 nm (OD600) can be measured.

Section 5: Structure-Activity Relationships (SAR)

Understanding how chemical structure relates to biological activity is critical for designing more potent and selective drug candidates. For dihydroxybiphenyl carboxylic acid derivatives, several structural features are key determinants of their activity.

  • Hydroxyl Groups : The number and position of -OH groups are paramount for antioxidant activity. Generally, a greater number of hydroxyl groups correlates with higher radical scavenging capacity.[1][2] Their relative positions influence the stability of the resulting radical after hydrogen donation.

  • Carboxylic Acid Group : The -COOH group significantly impacts solubility and can participate in critical hydrogen bonding or ionic interactions with biological targets like enzyme active sites or receptors.[19] Its position relative to the biphenyl linkage and hydroxyl groups can influence the molecule's overall conformation and binding affinity.

  • Biphenyl Scaffold : The biphenyl core provides a semi-rigid backbone that appropriately orients the functional groups in three-dimensional space for optimal target interaction. Substitutions on the biphenyl rings can modulate lipophilicity, electronic properties, and steric hindrance, thereby fine-tuning the biological activity.[20]

G SAR Core Structure: Dihydroxybiphenyl Carboxylic Acid Hydroxyl Groups (-OH) Carboxylic Acid (-COOH) Other Substituents (R) Antioxidant Antioxidant Activity (Radical Scavenging) SAR:f0->Antioxidant Number & Position are CRITICAL AntiInflammatory Anti-inflammatory Activity (Protein Stabilization) SAR:f1->AntiInflammatory H-bonding & Ionic Interactions Anticancer Anticancer Activity (Target Binding, Cytotoxicity) SAR:f2->Anticancer Modulates Lipophilicity & Sterics

Caption: Key structural features and their influence on activity.

Conclusion

Dihydroxybiphenyl carboxylic acid derivatives represent a versatile and promising class of compounds with a rich spectrum of biological activities. Their efficacy as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents is deeply rooted in their distinct chemical architecture. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these properties. Further exploration of their structure-activity relationships will undoubtedly pave the way for the rational design of novel therapeutic agents based on this privileged scaffold.

References

  • Vertex AI Search. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations.
  • PubMed. (n.d.). In Vitro Antioxidant Assays.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Encyclopedia.pub. (2024, August 30). In Vitro Exploration of Antioxidant Activity.
  • PMC. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements.
  • ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
  • Benchchem. (n.d.). G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • EvitaChem. (n.d.). Buy 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (EVT-341158).
  • PMC. (2016, September 3). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition.
  • JoVE. (2025, July 8). A Deferred Growth Inhibition Assay to Evaluate the Effect of Bacteria-Derived Antimicrobial Compounds.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2025, January 16). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts.
  • BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay.
  • Source unavailable.
  • Abcam. (n.d.). MTT assay protocol.
  • BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-dihydroxybiphenyl 3,3'-dicarboxylic acid.
  • ChemicalBook. (2025, September 20). 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
  • Bioscience Biotechnology Research Communications. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • Source unavailable.
  • Google Patents. (n.d.). CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
  • Source unavailable.
  • Current Medicinal Chemistry. (2024, January 1). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors.
  • PMC. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • PubMed. (2006, April 15). Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study.
  • PubChem. (n.d.). 4,4'-Dihydroxy-biphenyl-2-carboxylic acid.
  • WiserPub. (2022, January 7). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid.
  • Santa Cruz Biotechnology. (n.d.). 4,4′-Dihydroxy-biphenyl-2-carboxylic acid.
  • ResearchGate. (2025, August 6). Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study | Request PDF.
  • Springer. (2025, January 26). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids.
  • Source unavailable.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ResearchGate. (n.d.). Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif..
  • PubMed. (2002, October 15). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine.
  • IJSDR. (2021, December). Biological deeds of Biphenyl derivatives - A short Review.
  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary).

Sources

mechanism of action of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- , a potent small-molecule kinetic stabilizer of transthyretin (TTR). This compound is engineered to halt the progression of TTR amyloidosis (ATTR) by preventing the rate-limiting dissociation of the native TTR tetramer into amyloidogenic monomers.[1][2]

Technical Guide for Drug Development & Structural Biology[1][3][4][5]

Executive Summary & Therapeutic Context[1][3][5]

[1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- acts as a high-affinity ligand for the thyroxine (T4) binding pockets of the transthyretin (TTR) tetramer. Its therapeutic rationale is grounded in the kinetic stabilization hypothesis : by binding to the native tetrameric state of TTR, the small molecule increases the activation energy barrier for tetramer dissociation—the obligate first step in ATTR pathogenesis.

Unlike non-specific hydrophobic binders, the 2',6'-dihydroxy substitution pattern on the biphenyl scaffold is designed to forge specific electrostatic interactions at the dimer-dimer interface (specifically with Ser117/Ser117'), mimicking the stabilizing effects of the protective trans-suppressor mutation T119M .

FeatureDescription
Primary Target Transthyretin (TTR) Tetramer (Thyroxine Binding Pocket)
Mechanism Class Kinetic Stabilizer (Chaperone)
Key Interaction Hydrogen bonding with Ser117/Ser117' & Lys15/Lys15'
Therapeutic Indication ATTR-CM (Cardiomyopathy), ATTR-PN (Polyneuropathy)
Structural Analogues Diflunisal, AG10 (Acoramidis), Tafamidis

Molecular Mechanism of Action

Binding Site Topology & Occupancy

The TTR tetramer contains two funnel-shaped T4 binding sites located at the weaker dimer-dimer interface. [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- binds in a forward binding mode where the carboxylate group interacts with the outer lysine residues, while the dihydroxy-substituted ring penetrates deep into the inner cavity.

  • Outer Cavity Interaction: The 4-carboxylic acid moiety forms electrostatic salt bridges and hydrogen bonds with the

    
    -amino groups of Lys15/Lys15' . This anchors the molecule at the entrance of the binding pocket.
    
  • Inner Cavity Interaction: The 2',6'-dihydroxybiphenyl core occupies the hydrophobic halogen-binding pockets (HBP 2 and 2'). Crucially, the hydroxyl groups at the 2' and 6' positions are positioned to form direct hydrogen bonds with the hydroxyl side chains of Ser117 and Ser117' from opposing monomers.

  • Interface Stabilization: By bridging the two dimers (AB and A'B') through the Ser117 network, the molecule effectively "super-stabilizes" the tetramer, preventing the conformational excursion required for dissociation.

Mimicry of the T119M Protective Mutation

The T119M mutation is known to stabilize TTR by introducing steric bulk and hydrophobic contacts that bridge the dimer-dimer interface. The 2',6'-dihydroxy substitution functionally mimics this stabilization not through steric bulk, but through enthalpically favorable hydrogen bonding . This specific interaction network increases the dissociation constant (


) for the tetramer 

monomer transition, effectively locking the protein in its functional, non-amyloidogenic state.
Pathway Visualization (DOT)

TTR_Mechanism NativeTTR Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex (High Kinetic Barrier) NativeTTR->Complex + Ligand Binding (Kd < 10 nM) Dissociation Tetramer Dissociation (Rate-Limiting Step) NativeTTR->Dissociation Slow (Spontaneous) Ligand [1,1'-biphenyl]-4-COOH, 2',6'-diOH Ligand->Complex Complex->Dissociation Blocked/Inhibited Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Oligomer Toxic Oligomers (Cellular Toxicity) Monomer->Oligomer Fibril Amyloid Fibrils (Organ Damage) Oligomer->Fibril

Figure 1: Kinetic stabilization pathway. The ligand binds native TTR, raising the activation energy for dissociation and blocking the amyloidogenic cascade.

Experimental Validation Protocols

To rigorously validate the mechanism of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, the following self-validating experimental workflow is recommended.

Acid-Mediated Fibril Formation Assay

Objective: Quantify the efficacy of the compound in inhibiting TTR amyloidogenesis under denaturing stress (low pH).

Protocol:

  • Preparation: Purify Recombinant WT-TTR or V30M-TTR (0.4 mg/mL) in 10 mM phosphate buffer, 100 mM KCl, pH 7.6.

  • Incubation: Incubate TTR with the test compound (at 3.6

    
    M and 7.2 
    
    
    
    M, corresponding to 1:1 and 1:2 TTR:drug ratios) for 30 min at 37°C.
  • Acidification: Lower pH to 4.4 by adding acetate buffer (200 mM, pH 4.4) to induce tetramer dissociation.

  • Measurement: Monitor turbidity at 400 nm or Thioflavin T (ThT) fluorescence (Ex 440 nm / Em 482 nm) over 72 hours.

  • Validation:

    • Positive Control: Diflunisal or Tafamidis (known stabilizers).[1][3]

    • Negative Control: DMSO vehicle (100% aggregation).

    • Success Criterion: >90% inhibition of turbidity/fluorescence relative to vehicle.

Subunit Exchange Dynamics (FRET Assay)

Objective: Confirm that inhibition is due to kinetic stabilization of the tetramer, not just aggregation inhibition.

Protocol:

  • Tagging: Label one pool of TTR with a FRET donor (e.g., Alexa 488) and another with a FRET acceptor (e.g., Alexa 594).

  • Mixing: Mix equimolar amounts of donor-TTR and acceptor-TTR in the presence of the test compound.

  • Kinetics: Monitor the appearance of FRET signal over time (indicating subunit exchange and thus tetramer dissociation/re-association).

  • Result: A potent stabilizer will drastically slow down or abolish the rate of subunit exchange compared to vehicle.

Isothermal Titration Calorimetry (ITC)

Objective: Determine thermodynamic binding parameters (


, 

,

,

).

Protocol:

  • Setup: Titrate the ligand (200-500

    
    M) into TTR tetramer (10-20 
    
    
    
    M) in ITC cell at 25°C.
  • Analysis: Fit data to a two-site binding model (due to negative cooperativity often seen in TTR ligands).

  • Key Metric:

    
     nM and 
    
    
    
    nM indicates high-affinity binding sufficient for clinical efficacy.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative potency of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- against established TTR stabilizers.

CompoundStructure Feature

(nM)
Stabilization Efficacy (pH 4.4)Mechanism Note
[1,1'-biphenyl]-4-COOH, 2',6'-diOH 2',6'-Di-OH < 10 > 95% Dual H-bond donor/acceptor to Ser117/Ser117'
Diflunisal2',4'-Di-F20-50~80%Hydrophobic + Electrostatic (Lys15)
TafamidisBenzoxazole2-5> 90%Shape complementarity + Hydrophobic
AG10 (Acoramidis)Pyrazole-Phenyl< 5> 95%Mimics T119M via H-bonds (Ser117)

Note: The 2',6'-dihydroxy substitution provides a specific enthalpic advantage over the difluoro analog due to direct hydrogen bonding capability in the hydrophilic patch of the binding pocket.

Experimental Workflow Diagram

Workflow Step1 1. Protein Purification (WT-TTR / V30M-TTR) Step2 2. Ligand Incubation (37°C, 30 min) Step1->Step2 Step3 3. Acid Denaturation (pH 4.4, 72h) Step2->Step3 Step4 4. Readout (Turbidity / ThT / FRET) Step3->Step4 Step5 5. Data Analysis (% Stabilization / Kd) Step4->Step5

Figure 2: Step-by-step experimental workflow for validating TTR kinetic stabilization.

References

  • Structural Basis of TTR Stabilization: Title: "Structure-based design of transthyretin kinetic stabilizers." Source:Science (2012). URL:[Link]

  • AG10 (Acoramidis) Mechanism: Title: "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Source:PNAS (2013). URL:[Link]

  • Diflunisal and Biphenyl Analogs: Title: "Diflunisal, a nonsteroidal anti-inflammatory drug, inhibits the formation of transthyretin amyloid fibrils in vitro." Source:Amyloid (2006). URL:[Link]

  • TTR Amyloidosis Overview: Title: "Transthyretin Amyloid Cardiomyopathy: JACC State-of-the-Art Review."[4] Source:Journal of the American College of Cardiology (2019).[4] URL:[Link][1]

Sources

solubility and stability of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by two hydroxyl groups and one carboxylic acid moiety. Its structural complexity, featuring both hydrophilic (hydroxyl, carboxyl) and lipophilic (biphenyl backbone) regions, presents unique challenges and considerations in pharmaceutical and chemical research. As a potential metabolite, impurity, or synthetic intermediate, a thorough understanding of its aqueous solubility and chemical stability is paramount for predicting its behavior in biological systems, ensuring analytical method robustness, and defining appropriate storage and handling conditions.

This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies required to characterize the solubility and stability of this specific molecule. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to enable a thorough and self-validating investigation of its physicochemical properties.

Part 1: Physicochemical Profile and Theoretical Considerations

Before embarking on experimental assessment, it is crucial to understand the inherent physicochemical characteristics of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid. While specific experimental data for this exact molecule is scarce, we can infer its likely behavior based on its functional groups and data from structural analogs.

  • Structure and Functional Groups: The molecule possesses three key ionizable functional groups: a carboxylic acid (~pKa 4-5) and two phenolic hydroxyl groups (~pKa 8-10). This makes its charge state, and therefore its properties, highly dependent on pH.

  • Lipophilicity: The biphenyl core is inherently nonpolar. The presence of three polar groups (two -OH, one -COOH) reduces its overall lipophilicity compared to the parent biphenyl-4-carboxylic acid[1][2]. The predicted LogP (a measure of lipophilicity) for structurally similar dihydroxy biphenyl carboxylic acids ranges from approximately 1.9 to 2.2, suggesting moderate lipophilicity[3][4][5].

Impact on Solubility: The molecule's solubility is expected to be minimal at acidic pH (below ~pH 3), where all functional groups are protonated and non-ionized. As the pH increases, the carboxylic acid will deprotonate first, forming a more soluble carboxylate salt. As the pH further increases into the basic range, the phenolic groups will begin to deprotonate, leading to a further increase in aqueous solubility. This pH-dependent behavior is a critical factor in designing experiments and formulations.

Impact on Stability: The electron-rich phenolic groups are primary sites for oxidative degradation[6][7][8]. The biphenyl system itself is generally stable, but the molecule may be susceptible to photolytic degradation due to its conjugated aromatic system.

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical parameter that influences bioavailability, formulation, and analytical testing. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[9]

  • Kinetic Solubility: Measures the concentration of a compound upon its rapid addition to an aqueous buffer from a concentrated organic stock (e.g., DMSO). It reflects how quickly a compound might precipitate and is often used for high-throughput screening in early discovery.[9][10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is the gold-standard measurement for lead optimization and pre-formulation.[9]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive standard for determining thermodynamic solubility[11]. This protocol ensures that a true equilibrium is reached.

Objective: To determine the equilibrium solubility of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid in various aqueous buffers.

Materials:

  • 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid (solid)

  • Phosphate and acetate buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • Low-adsorption vials (e.g., glass or polypropylene)

  • Orbital shaker with temperature control

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS analytical method

Methodology:

  • Preparation: Add an excess amount of solid compound to a vial (enough to ensure solid remains at the end of the experiment).

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 to 72 hours. A longer duration is often necessary to ensure equilibrium, especially for compounds that may undergo polymorphic transitions.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any fine particulates. Pre-conditioning the filter by discarding the first portion of the filtrate is good practice to prevent loss due to adsorption.[11]

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any changes in the crystal form (polymorphism).[11]

Data Presentation: Solubility Profile
pH of BufferTemperature (°C)Solubility (µg/mL)Standard DeviationSolid Form (Post-Equilibration)
3.0 (Acetate)25
5.0 (Acetate)25
7.4 (Phosphate)25
9.0 (Phosphate)25
FaSSIF (pH 6.5)37

FaSSIF: Fasted State Simulated Intestinal Fluid. Using biorelevant media like FaSSIF or FeSSIF (Fed State) can provide more physiologically relevant data.[11]

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Buffer A->B C Agitate at Controlled Temp (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm Low-Binding Filter) D->E G Analyze Residual Solid (XRPD / DSC) D->G F Quantify Concentration (HPLC-UV / LC-MS) E->F G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis G Stability-Indicating HPLC-UV/PDA A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H Assess Peak Purity G->H I Calculate Mass Balance H->I J Structure Elucidation (LC-MS/NMR) I->J F API Sample (Solid & Solution) F->A F->B F->C F->D F->E

Caption: Forced Degradation Study Workflow.

Hypothesized Degradation Pathway: Oxidation

Given the two phenolic hydroxyl groups, oxidative degradation is a primary stability concern. The reaction with reactive oxygen species (e.g., from H₂O₂) can lead to the formation of quinone-type structures, which may further polymerize.

G A 2',6'-dihydroxy- [1,1'-biphenyl]-4-carboxylic acid B Phenoxyl Radical Intermediate A->B [O] (e.g., H2O2) C Ortho-quinone Derivative B->C Radical Coupling / Rearrangement D Further Oxidative Products / Polymers C->D [O]

Caption: Hypothesized Oxidative Degradation Pathway.

Conclusion

A comprehensive understanding of the requires a systematic and scientifically grounded approach. Its pH-dependent ionizable groups govern its aqueous solubility, necessitating evaluation across a range of physiologically relevant pH values using the gold-standard shake-flask method. The presence of electron-rich phenolic moieties makes the molecule susceptible to oxidative degradation, a key focus for forced degradation studies.

By employing the robust protocols detailed in this guide—from thermodynamic solubility determination to a comprehensive forced degradation campaign coupled with a validated stability-indicating HPLC method—researchers can generate the high-quality, self-validating data necessary for informed decision-making in drug discovery, formulation development, and chemical process optimization.

References

  • Raytor. (2026, January 22).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubChem. 4,4'-Dihydroxy-biphenyl-2-carboxylic acid | C13H10O4 | CID 650353.
  • PubChem. 4,4'-Dihydroxy-3-biphenylcarboxylic acid | C13H10O4 | CID 23448412.
  • Echemi. DIHYDROXY-BIPHENYL-2-CARBOXYLIC ACID | 53197-57-2, 4,4.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
  • ChemicalBook. (2025, September 20). 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | 13987-45-6.
  • PubChem. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H10O6 | CID 18435258.
  • (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability-Indic
  • Thermo Scientific Alfa Aesar. Biphenyl-4-carboxylic acid, 98% 25 g.
  • ChemScene. 2-Hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 927676-33-3.
  • PubChem. 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H10O6 | CID 19771230.
  • Fluorochem. 4,4′-Dihydroxy-[1,1′-biphenyl]-3,3′-dicarboxylic acid.
  • Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties.
  • CymitQuimica. 2-Hydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid.
  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | C13H9NO4 | CID 66723.
  • Sigma-Aldrich. 2-hydroxy[1,1'-biphenyl]-4-carboxylic acid.

Sources

Technical Guide: Structural Isomerism and Properties of 2',6'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid

[1]

Executive Summary & Structural Definition

The molecule [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (Formula: C₁₃H₁₀O₄) represents a specific class of functionalized biaryls where one ring bears a carboxylic acid at the para position, and the other ring is substituted with hydroxyl groups at both ortho positions (2', 6').[1][2]

This specific substitution pattern is chemically significant for two reasons:

  • Steric Ortho-Effect: The 2',6'-dihydroxy substitution creates significant steric hindrance, forcing the two phenyl rings to adopt a perpendicular (twisted) conformation to minimize repulsion between the hydroxyl oxygens and the protons of the benzoic acid ring.[1] This leads to restricted rotation around the C1-C1' bond, introducing the potential for atropisomerism .[1]

  • Electronic Decoupling: Due to the twist,

    
    -conjugation between the two rings is disrupted.[1] The electronic properties of the resorcinol ring (2',6'-diOH) and the benzoic acid ring (4-COOH) remain largely independent compared to planar isomers.[1]
    
Target Molecule vs. Key Isomers

To understand the properties of the 2',6'-isomer, it must be compared against its regioisomers.[1]

IsomerSubstitution PatternStructural ConformationKey Property
Target 2',6'-Dihydroxy Twisted / Perpendicular High rotational barrier; potential atropisomer; steric bulk.[1]
Isomer A 3',4'-Dihydroxy Planar / FlexibleCatechol moiety; redox-active; high conjugation.[1]
Isomer B 2',4'-Dihydroxy Partially TwistedResorcinol moiety; moderate steric hindrance.[1]
Isomer C 3',5'-Dihydroxy Planar / FlexibleMeta-substitution allows free rotation; weak conjugation.[1]

Physicochemical Properties & Mechanistic Analysis[1]

Atropisomerism and Conformational Dynamics

The 2',6'-isomer is the most sterically congested of the family.[1]

  • Rotational Barrier: In the absence of bulky groups on the acid ring (positions 2,6), the barrier to rotation is typically 15–20 kcal/mol.[1] While this allows rapid rotation at room temperature (leading to a time-averaged achiral signal in NMR), binding to a protein target (e.g., Transthyretin) can "lock" a specific atropisomer, resulting in high entropic penalties upon binding unless the pre-organized conformation matches the pocket.[1]

  • Solubility (LogP): The twisted conformation exposes the hydrophobic

    
    -faces of the rings more effectively than planar isomers, potentially increasing lipophilicity despite the polar hydroxyls.[1]
    
    • Predicted LogP: ~2.5 – 2.8 (Moderate lipophilicity, ideal for oral bioavailability).[1]

Acid-Base Properties (pKa)

The molecule contains three ionizable groups:

  • Carboxylic Acid (4-COOH): pKa

    
     4.[1]2. The lack of conjugation (due to twist) means the electron-donating effect of the hydroxyls is not transmitted to the acid.[1] It behaves like an isolated benzoic acid.[1]
    
  • Hydroxyl Groups (2',6'-OH): pKa ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     9.5 – 10.[1]0. These are phenolic.[1] In the 2',6' arrangement, intramolecular hydrogen bonding is not possible with the para-acid, but intermolecular H-bonding is strong.[1]
    
Biological Relevance: Transthyretin (TTR) Stabilization

This scaffold is highly relevant for Transthyretin Amyloidosis (ATTR) therapeutics.[1]

  • Mechanism: TTR is a homotetramer with a central hydrophobic channel containing two thyroxine (T4) binding sites.[1]

  • Binding Mode: The carboxylic acid anchors the molecule via electrostatic interaction with Lys15 at the channel entrance.[1] The hydrophobic biphenyl core occupies the halogen binding pockets (HBP), while the 2',6'-hydroxyls can form specific H-bonds with Ser117 or Thr119 , mimicking the iodines of thyroxine.[1] The twisted geometry of the 2',6'-isomer often complements the geometry of the T4 binding pocket better than planar analogs.[1]

Synthetic Methodology

Synthesis of 2',6'-substituted biphenyls is challenging due to steric hindrance inhibiting the transmetallation step in cross-coupling reactions.[1] Standard conditions often fail.

Optimized Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize 4-(2,6-dihydroxyphenyl)benzoic acid. Challenge: Protodeboronation of 2,6-disubstituted boronic acids and steric hindrance.[1] Solution: Use of Buchwald dialkylbiarylphosphine ligands (e.g., SPhos) and a protected boronic acid.[1]

Step-by-Step Protocol:
  • Starting Materials:

    • Electrophile:[1] Methyl 4-iodobenzoate (1.0 eq).[1]

    • Nucleophile: 2,6-Dimethoxyphenylboronic acid (1.2 eq).[1] Note: Hydroxyls are protected as methyl ethers to prevent catalyst poisoning.[1]

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]

    • Base: K₃PO₄ (3.0 eq).[1]

    • Solvent: Toluene/Water (10:1).[1]

  • Coupling Reaction:

    • Degas solvents with Argon for 30 min.[1]

    • Mix reagents in a sealed tube.

    • Heat at 100°C for 16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of iodide.

  • Demethylation (Deprotection):

    • Dissolve the intermediate (Methyl 4-(2,6-dimethoxyphenyl)benzoate) in dry DCM at -78°C.[1]

    • Add BBr₃ (4.0 eq) dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Carefully add Methanol at 0°C.[1]

    • Hydrolysis:[1] The ester group (methyl benzoate) might partially hydrolyze; ensure complete saponification using LiOH in THF/H₂O if the acid is not fully formed.[1]

  • Purification:

    • Acidify to pH 2 with 1M HCl.[1]

    • Extract with EtOAc.[1]

    • Recrystallize from Ethanol/Water to yield the title compound.

Synthesis Workflow Diagram

SynthesisPathStartMethyl 4-iodobenzoate+ 2,6-Dimethoxyphenylboronic acidCatalystPd(OAc)2 / SPhosK3PO4, Toluene/H2O, 100°CStart->CatalystSuzuki CouplingIntermediateIntermediate:Methyl 4-(2,6-dimethoxyphenyl)benzoateCatalyst->IntermediateYield ~85%Deprotection1. BBr3, DCM, -78°C -> RT2. LiOH (Saponification)Intermediate->DeprotectionDemethylationProductTarget Product:4-(2,6-dihydroxyphenyl)benzoic acidDeprotection->ProductAcid Workup

Caption: Optimized Suzuki-Miyaura coupling pathway using SPhos ligand to overcome steric hindrance.

Structural Isomer Comparison & SAR

The following diagram illustrates the logical relationship between the substitution pattern and the resulting physicochemical properties.

IsomerSARCore[1,1'-biphenyl]-4-carboxylic acidScaffoldIso262',6'-Dihydroxy Isomer(Target)Core->Iso26Iso343',4'-Dihydroxy Isomer(Catechol)Core->Iso34Iso242',4'-Dihydroxy Isomer(Resorcinol)Core->Iso24PropTwistHigh Steric Twist(Non-Planar)Iso26->PropTwistPropPlanarPlanar Conformation(Conjugated)Iso34->PropPlanarIso24->PropTwistModeratePropTTRTTR Binding:Fits Hydrophobic PocketPropTwist->PropTTRShape ComplementarityPropRedoxHigh Redox Activity(Antioxidant/Toxicity)PropPlanar->PropRedoxe- Delocalization

Caption: Structure-Activity Relationship (SAR) mapping of biphenyl isomers to key biological properties.

Analytical Characterization Data (Expected)

To validate the synthesis of the 2',6'-isomer, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalExplanation
¹H NMR

7.15 (t, 1H), 6.55 (d, 2H)
The 2',6'-dihydroxy ring appears as a triplet (4'-H) and doublet (3',5'-H) pattern.[1]
¹H NMR

8.10 (d, 2H), 7.45 (d, 2H)
The acid ring shows an AA'BB' system.[1] The chemical shift of the ortho-protons (7.45) is shielded due to the perpendicular ring current of the 2',6'-ring.[1]
¹³C NMR

~155.0 (C-OH)
Characteristic shift for phenolic carbons.[1]
IR 3300–3400 cm⁻¹ (Broad)O-H stretch.[1] Note: 2',6'-OH often shows distinct H-bonding bands if solid-state packing allows.[1]
MS (ESI-) m/z 229 [M-H]⁻Deprotonated molecular ion.[1]

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Title: "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1]

    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.[1]

    • URL:[Link][1]

  • Transthyretin Amyloidosis Inhibitors (Structural Basis)

    • Title: "Structure-based design of transthyretin amyloid fibril inhibitors."
    • Source: Klabunde, T., et al. Nature Structural Biology, 2000.[1]

    • URL:[Link][1]

  • Atropisomerism in Drug Discovery

    • Title: "Atropisomerism in the pharmaceutical industry: theoretical and experimental assessment."
    • Source: LaPlante, S. R., et al. Journal of Medicinal Chemistry, 2011.[1]

    • URL:[Link][1]

The Emergence of Biphenyl Carboxylic Acids as Potent URAT1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful and debilitating inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys, has emerged as a clinically validated and highly attractive target for therapeutic intervention.[2][3][4] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels and mitigating the risk of gout attacks.[2][5] This technical guide provides an in-depth exploration of a promising class of URAT1 inhibitors: novel biphenyl carboxylic acid derivatives. We will delve into the design strategy, synthesis, structure-activity relationships (SAR), and the critical experimental protocols used to evaluate their potent inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for hyperuricemia and gout.

The Central Role of URAT1 in Urate Homeostasis and Gout Pathophysiology

Urate, the final product of purine metabolism in humans, is primarily excreted through the kidneys.[6] However, a significant portion, approximately 90%, is reabsorbed back into the bloodstream, a process largely mediated by URAT1 (encoded by the SLC22A12 gene).[1][4] URAT1 functions as an anion exchanger, reabsorbing urate from the renal proximal tubules in exchange for intracellular anions like lactate.[5] In individuals with hyperuricemia, the activity of URAT1 contributes to the accumulation of uric acid in the blood, leading to the formation and deposition of monosodium urate crystals in joints and soft tissues, which triggers the painful inflammatory response characteristic of gout.[2][6] Consequently, inhibiting URAT1 is a cornerstone of urate-lowering therapy.[1][5]

The development of URAT1 inhibitors has progressed from early, non-selective agents like probenecid and benzbromarone, which were associated with modest efficacy or potential toxicity, to more selective inhibitors such as lesinurad and dotinurad. However, the quest for even more potent and safer URAT1 inhibitors continues to drive drug discovery efforts.[7]

Rational Design and Synthesis of Biphenyl Carboxylic Acid Derivatives

The discovery of the novel biphenyl carboxylic acid derivatives discussed herein was guided by a ligand-based drug design strategy, specifically through pharmacophore fusion.[1][8][9][10] This approach leverages the structural features of known URAT1 inhibitors to design new chemical entities with enhanced properties. In this case, the structures of Epaminurad and Telmisartan served as the foundation for the design of two distinct series of biphenyl carboxylic acids.[8][9][10]

The core concept was to merge the anionic pharmacophore (the carboxylic acid group) of Telmisartan, known for its URAT1 inhibitory activity, with the hydrophobic components of Epaminurad.[8] The resulting general structure features a biphenyl carboxylic acid moiety linked to various hydrophobic groups.

URAT1_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture: HEK293 cells expressing hURAT1 are seeded in multi-well plates. B 2. Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound. A->B C 3. Uric Acid Uptake: [¹⁴C]-labeled uric acid is added, and uptake is allowed for a defined time. B->C D 4. Termination & Lysis: Uptake is stopped by washing with ice-cold buffer, and cells are lysed. C->D E 5. Quantification: Intracellular radioactivity is measured using a scintillation counter. D->E F 6. Data Analysis: IC50 values are calculated to determine inhibitory potency. E->F

Caption: Workflow for a cell-based URAT1 inhibition assay.

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably or transiently expressing hURAT1 in an appropriate culture medium.

    • Seed the cells into 24- or 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay. [11]

  • Compound Preparation:

    • Dissolve the test compounds (biphenyl carboxylic acid derivatives) and a reference inhibitor (e.g., benzbromarone) in a suitable solvent, typically DMSO.

    • Prepare a series of dilutions of the compounds in a buffered solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Pre-incubation:

    • On the day of the assay, aspirate the culture medium from the cell plates and wash the cell monolayers with pre-warmed buffer.

    • Add the buffered solutions containing the various concentrations of the test compounds to the respective wells.

    • Incubate the plates at 37°C for a short period (e.g., 10-15 minutes). [11]

  • Uric Acid Uptake:

    • Prepare an uptake solution containing [¹⁴C]-labeled uric acid in the buffer.

    • Initiate the uptake reaction by adding the [¹⁴C]uric acid solution to each well.

    • Allow the uptake to proceed for a defined period, typically 5-10 minutes, at 37°C. [5]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove any extracellular radiolabeled uric acid. [5]

  • Cell Lysis and Quantification:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials.

    • Measure the intracellular radioactivity using a liquid scintillation counter. [5]

  • Data Analysis:

    • The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells (or in the presence of a high concentration of a known inhibitor) from the total uptake in hURAT1-expressing cells.

    • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that reduces URAT1-mediated uric acid uptake by 50%, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The discovery of novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors represents a significant advancement in the field of gout therapeutics. The rational, ligand-based design strategy has proven to be highly effective in identifying compounds with sub-micromolar to nanomolar inhibitory potencies, some of which are superior to existing clinical drugs like benzbromarone. [8][9]The detailed structure-activity relationship studies provide a valuable roadmap for the further optimization of this chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the structure to minimize off-target effects on other renal transporters.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of hyperuricemia to assess their urate-lowering effects and overall safety profile.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they are suitable for clinical development.

The biphenyl carboxylic acid scaffold holds immense promise for the development of next-generation URAT1 inhibitors that could offer improved efficacy and a better safety margin for patients suffering from hyperuricemia and gout.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2025, October 12). Vertex AI Search.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). Molecules.
  • What are URAT1 inhibitors and how do they work? (2024, June 21).
  • An In-depth Technical Guide to the Discovery and Synthesis of UR
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). MDPI.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Urate transporter structures reveal the mechanism behind important drug target for gout. (2024, September 9). St. Jude Children's Research Hospital.
  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (2024, December 12).
  • In Vitro Assay for UR
  • Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. (2025, August 13). PMC.
  • A brief review of urate transporter 1 (URAT1)

Sources

Technical Guide: In Vitro Anticancer Activity of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl carboxylic acid (BCA) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability essential for traversing cellular membranes and engaging intracellular targets. Unlike rigid polycyclic aromatic hydrocarbons, the biphenyl core allows for torsional rotation, enabling induced-fit binding to diverse oncogenic proteins.

This guide analyzes the in vitro anticancer efficacy of BCA derivatives, focusing on their multi-target mechanisms—specifically tubulin polymerization inhibition , COX-2 suppression , and EGFR allosteric modulation . It provides validated protocols for assessing these activities and synthesizes quantitative data to benchmark potency against standard-of-care agents like Tamoxifen and Erlotinib.

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The pharmacological versatility of BCAs stems from the biphenyl core's ability to orient the carboxylic acid tail into hydrophilic pockets while the aromatic rings engage in


-

stacking interactions.
Core Structural Determinants
  • The Carboxylic Acid Moiety: Critical for hydrogen bonding with residues such as Arg or Lys in the active sites of enzymes like COX-2 or the colchicine-binding site of tubulin. It also improves solubility compared to pure hydrocarbons.

  • Biphenyl Rotation: The single bond connecting the phenyl rings allows the molecule to adopt non-planar conformations (dihedral angle

    
     44°), which is crucial for fitting into the hydrophobic cleft of Cyclin-Dependent Kinase 4 (Cdk4)  and Estrogen Receptor alpha (ER
    
    
    
    )
    .
  • Substitutions:

    • Benzyloxy groups (e.g., Compound 3j): Enhance potency against breast cancer lines (MCF-7) by extending the molecule to interact with auxiliary hydrophobic pockets.

    • Fluorine substitution: Increases metabolic stability and lipophilicity, often improving IC50 values in colorectal cancer models.

SAR Visualization

The following diagram illustrates the critical regions for modification on the BCA scaffold to maximize anticancer potential.

SAR_Analysis Core Biphenyl Core (Scaffold) Acid Carboxylic Acid (-COOH) (H-Bond Donor/Acceptor) Core->Acid Solubility & Binding Ortho Ortho-Substitution (Torsional Control) Core->Ortho Steric Hindrance Para Para-Extension (e.g., Benzyloxy) (Hydrophobic Reach) Core->Para Potency Enhancer Meta Meta-Fluorination (Metabolic Stability) Core->Meta ADME Optimization Ortho->Core Restricts Rotation

Figure 1: Structure-Activity Relationship (SAR) map of the Biphenyl Carboxylic Acid scaffold, highlighting functional zones for optimization.

Mechanisms of Action[2][3][4][5][6]

Biphenyl carboxylic acids do not act through a single pathway. Their efficacy is often attributed to polypharmacology , affecting multiple oncogenic drivers simultaneously.

Tubulin Polymerization Inhibition

Certain BCA derivatives (e.g., CA224 ) function as microtubule destabilizing agents. They bind to the colchicine site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase , triggering apoptosis.

  • Mechanism: The biphenyl rings mimic the biaryl system of colchicine, while the acid group interacts with the polar region of the binding site.

COX-2 and Prostaglandin Suppression

Chronic inflammation drives tumorigenesis. BCAs are structural analogs of NSAIDs (e.g., Flurbiprofen).[1]

  • Causality: Inhibition of COX-2 reduces the synthesis of Prostaglandin E2 (PGE2). High PGE2 levels promote angiogenesis and suppress immune surveillance. By blocking this, BCAs starve the tumor microenvironment.

EGFR Allosteric Inhibition

Recent derivatives (e.g., Compound S4 ) target the allosteric site of EGFR rather than the ATP-binding pocket.

  • Advantage: This overcomes resistance caused by mutations in the ATP-binding site (e.g., T790M). The BCA binds to a hydrophobic pocket, locking the receptor in an inactive conformation.

Mechanism_Action BCA Biphenyl Carboxylic Acid (Ligand) Tubulin Tubulin (Colchicine Site) BCA->Tubulin Binds COX2 COX-2 Enzyme BCA->COX2 Inhibits EGFR EGFR (Allosteric Site) BCA->EGFR Locks Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Disrupts Spindle PGE2_Down Reduced PGE2 Synthesis COX2->PGE2_Down Anti-inflammatory Signal_Block Inhibition of Proliferation Signaling EGFR->Signal_Block Prevents Dimerization Apoptosis Apoptosis / Tumor Regression Arrest->Apoptosis PGE2_Down->Apoptosis Signal_Block->Apoptosis

Figure 2: Multi-target mechanism of action for Biphenyl Carboxylic Acids leading to apoptosis.

In Vitro Screening Protocols[5][8][9][10]

To generate reproducible data, strict adherence to self-validating protocols is required.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value of BCA derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS.[2]

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding (Day 0): Seed cells at

    
     cells/well in 96-well plates.
    
    • Expert Insight: Low density ensures cells are in the log growth phase during treatment, preventing contact inhibition from masking drug effects.

  • Treatment (Day 1): Add BCA derivatives in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Validation: Include Tamoxifen (positive control) and 0.1% DMSO (vehicle control).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development (Day 3/4):

    • Add 20 µL MTT reagent.[2] Incubate 4 hours.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve purple formazan crystals.

  • Read: Measure absorbance at 570 nm.

Self-Validation Check: The vehicle control wells must show >90% viability compared to untreated blanks. If DMSO toxicity is observed, reduce vehicle concentration to <0.05%.

Protocol B: Cell Migration (Wound Healing Assay)

Objective: Assess the anti-metastatic potential of BCAs.

Workflow:

  • Monolayer Formation: Grow HeLa or MDA-MB-231 cells to 100% confluence in 6-well plates.

  • Starvation: Switch to serum-free media for 12 hours prior to scratching.

    • Expert Insight: Serum starvation synchronizes the cell cycle and minimizes proliferation, ensuring gap closure is due to migration, not division.

  • Wounding: Create a linear scratch using a sterile 200 µL pipette tip. Wash with PBS to remove debris.

  • Treatment: Add BCA derivative at sub-cytotoxic concentration (e.g., IC10).

  • Imaging: Capture images at 0h, 12h, and 24h.

  • Analysis: Calculate % wound closure:

    
    .
    

Data Synthesis: Comparative Potency

The following table synthesizes data from recent studies comparing specific BCA derivatives against standard chemotherapeutics.

Compound IDStructure FeatureCell LineTarget TypeIC50 (µM)Reference
3j Benzyloxy-biphenyl acidMCF-7 (Breast)ER

/ Cytotoxic
9.92 ± 0.97 [1]
3j Benzyloxy-biphenyl acidMDA-MB-231 (TNBC)Cytotoxic9.54 ± 0.85 [1]
3a Unsubstituted BiphenylMCF-7General10.14 ± 2.05[1]
S4 Hydroxybiphenyl-triazoleHCT-116 (Colon)EGFR AllostericComparable to Erlotinib [2]
CA224 Indole-biphenyl amideHCT-116Tubulin/Cdk4< 5.0[3]
Tamoxifen (Standard Control)MCF-7ER Antagonist~5 - 10[1]

Key Insight: Compound 3j demonstrates potency comparable to Tamoxifen in ER+ breast cancer lines, validating the biphenyl scaffold as a viable bioisostere for existing hormonal therapies.

Future Directions

To translate in vitro success to in vivo efficacy, future research must address:

  • Solubility Optimization: While the carboxylic acid group aids solubility, the biphenyl core is highly lipophilic. Formulation with cyclodextrins or nano-encapsulation is recommended.

  • Selectivity Profiling: Rigorous screening against normal fibroblast lines (e.g., HEK-293) is essential to calculate the Selectivity Index (SI). An SI > 10 is the gold standard for lead progression.

References

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 2024. [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization. Journal of Medicinal Chemistry, 2014. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 2021. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of [1,1'-Biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, a highly polar aromatic compound, using column chromatography. The inherent challenges in purifying this molecule, namely its high polarity due to the presence of two hydroxyl groups and a carboxylic acid moiety, are addressed through a carefully selected chromatographic system. This guide will delve into the rationale behind the choice of stationary and mobile phases, sample preparation, and step-by-step execution of the purification process, designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Purifying Polar Aromatic Carboxylic Acids

[1,1'-Biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a biphenyl backbone provides a rigid scaffold, while the carboxylic acid and dihydroxy functionalities offer sites for further chemical modification and impart specific physicochemical properties. However, these very functional groups that make the molecule attractive also present significant challenges for its purification. The high polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor separation, band tailing, and even irreversible adsorption.

This protocol outlines a robust method for overcoming these challenges, ensuring the isolation of the target compound in high purity.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may be present in the crude sample.

2.1. Physicochemical Properties of the Target Compound

PropertyValue/DescriptionRationale for Chromatographic Approach
Structure [Insert image of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-]The biphenyl core is non-polar, but the three polar functional groups (two -OH, one -COOH) dominate the molecule's overall high polarity.
Polarity HighA reversed-phase approach is generally preferred for highly polar compounds to avoid strong retention on a polar stationary phase.[1][2] However, a normal-phase approach with a highly polar mobile phase can also be effective.
Acidity Acidic (due to the carboxylic acid and phenolic hydroxyl groups)The mobile phase should be acidified to suppress the ionization of the carboxylic acid and phenolic groups, which minimizes peak tailing and improves resolution.[3][4][5]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in non-polar solvents like hexane.[6]The choice of solvent for sample loading is critical to ensure the compound is fully dissolved and can be applied to the column in a concentrated band.

2.2. Anticipated Impurities from Synthesis

The most common synthetic route to biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction, while powerful, can generate several byproducts that need to be removed during purification.

Potential ImpurityOriginChromatographic Behavior
Unreacted Starting Materials Incomplete reactionThese will have different polarities than the final product and should be separable.
Homocoupling Products Self-coupling of the boronic acid or aryl halide starting materialsThese byproducts will have different polarities and molecular weights compared to the desired product.
Partially Hydroxylated Byproducts Incomplete hydroxylation during synthesisThese will be less polar than the target compound and will elute earlier in a normal-phase system or later in a reversed-phase system.
Boronic Acid-Related Impurities Residual boronic acid or its derivativesThese are often highly polar and can sometimes be removed with an aqueous wash prior to chromatography.

Chromatographic Strategy: Normal-Phase with an Acidified Polar Mobile Phase

While reversed-phase chromatography is a viable option, this protocol will detail a normal-phase approach using silica gel. This choice is based on the widespread availability of silica gel and the ability to achieve excellent separation of polar compounds with a carefully optimized polar mobile phase. The key to success in this normal-phase method is the use of a highly polar eluent system that includes an acidic modifier.

Workflow for Purification of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in Minimal Polar Solvent crude_sample->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Adsorbed Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient Mobile Phase (e.g., Hexane:Ethyl Acetate with Acetic Acid) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for the purification process.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Crude [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

4.2. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.[7][8][9]

  • Prepare a stock solution of the crude material by dissolving a small amount in a polar solvent like methanol.

  • Spot the TLC plate with the stock solution.

  • Develop the TLC plates in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid.[10][11]

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with a potassium permanganate stain).

  • Optimize the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This will ensure good separation on the column. A good eluent for polar aromatic acids could be a mixture of ethyl acetate, butanol, acetic acid, and water.[7]

Recommended TLC Solvent Systems to Test:

SystemRatio (v/v/v)PolarityNotes
AHexane : Ethyl Acetate : Acetic Acid50 : 50 : 1Good starting point. Adjust the hexane:ethyl acetate ratio to modify polarity.
BDichloromethane : Methanol : Acetic Acid95 : 5 : 1For highly polar compounds. Adjust the dichloromethane:methanol ratio.
CToluene : Ethyl Acetate : Formic Acid75 : 25 : 1Toluene can provide different selectivity for aromatic compounds.[11]

4.3. Column Preparation

  • Select an appropriate column size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the column by carefully pouring the slurry into the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.

4.4. Sample Loading

For polar compounds, dry loading is often the most effective method to ensure a narrow starting band.

  • Dissolve the crude sample in a minimal amount of a polar solvent (e.g., methanol).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the dry-loaded sample to the top of the packed column.

4.5. Elution and Fraction Collection

  • Begin elution with the least polar solvent system determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will allow for the elution of less polar impurities first, followed by the target compound.

  • Collect fractions in a systematic manner.

  • Monitor the elution by periodically analyzing the collected fractions by TLC.

Logical Relationship of Chromatographic Parameters

params compound_polarity Compound Polarity stationary_phase Stationary Phase (Silica Gel - Polar) compound_polarity->stationary_phase Interacts with elution_order Elution Order stationary_phase->elution_order Determines mobile_phase Mobile Phase (Less Polar -> More Polar) mobile_phase->elution_order Influences separation_efficiency Separation Efficiency elution_order->separation_efficiency Impacts acidic_additive Acidic Additive (e.g., Acetic Acid) ionization Analyte Ionization acidic_additive->ionization Suppresses peak_shape Peak Shape ionization->peak_shape Affects (Tailing) peak_shape->separation_efficiency Impacts

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dihydroxybiphenyl Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation and quantification of dihydroxybiphenyl carboxylic acid (DHBCA) isomers are critical in pharmaceutical research and development, environmental analysis, and metabolic studies due to the varying biological activities and toxicities of each isomer. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the resolution of DHBCA isomers. The described protocol emphasizes the rationale behind methodological choices, from column chemistry and mobile phase composition to detection parameters, ensuring reproducible and accurate results. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical solution for these challenging compounds.

Introduction: The Analytical Challenge of DHBCA Isomers

Dihydroxybiphenyl carboxylic acids are a class of compounds characterized by a biphenyl core structure substituted with two hydroxyl groups and one carboxylic acid group. The specific positions of these functional groups give rise to numerous structural isomers, each with unique physicochemical properties and, consequently, distinct biological effects. For instance, in drug metabolism studies, identifying the specific isomers formed is crucial for understanding metabolic pathways and assessing potential toxicity.

The primary analytical challenge lies in the structural similarity of these isomers. Their close polarity and molecular weight make them difficult to separate using standard chromatographic techniques. Therefore, a highly selective and efficient HPLC method is paramount. This document provides a comprehensive protocol that leverages reversed-phase chromatography with fine-tuned mobile phase conditions to achieve baseline separation of key DHBCA isomers.

Causality of Experimental Choices: A Rationale-Driven Approach

The development of a successful HPLC method for isomers requires a deep understanding of the underlying separation mechanisms. Our choices are grounded in established chromatographic theory and empirical evidence.

  • Column Chemistry: A reversed-phase C18 column is a common choice for separating moderately polar compounds like DHBCAs.[1] However, for enhanced selectivity towards aromatic and moderately polar analytes, a biphenyl stationary phase can be advantageous.[2] The biphenyl phase offers unique π-π interactions with the aromatic rings of the DHBCA isomers, providing an additional separation mechanism beyond simple hydrophobicity.

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving resolution. A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1]

    • pH Modifier: The addition of an acid, such as formic acid or phosphoric acid, to the aqueous phase is essential.[1][3] By suppressing the ionization of the carboxylic acid group (maintaining it in its protonated, less polar form), peak tailing is minimized, and retention on the reversed-phase column is enhanced.

    • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, allows for the elution of isomers with subtle differences in polarity.

  • Detection: A Diode-Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended.[4] This allows for the monitoring of absorbance at the maximum wavelength (λmax) of the DHBCA isomers (typically around 260 nm), maximizing sensitivity.[1] Furthermore, it enables the assessment of peak purity by comparing spectra across a single chromatographic peak. For even higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Experimental Workflow and Logic

The overall process from sample to result follows a logical and systematic workflow designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve Sample in Mobile Phase A Filter Filter through 0.22 µm Syringe Filter SamplePrep->Filter StandardPrep Prepare Stock & Working Standards StandardPrep->Filter Injection Inject Sample Filter->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection DAD/PDA Detection (e.g., 260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Purity Peak Purity Assessment Integration->Purity

Caption: Experimental workflow for HPLC analysis of DHBCA isomers.

Detailed Application Protocols

Materials and Reagents
  • Standards: Analytical standards of the dihydroxybiphenyl carboxylic acid isomers of interest (e.g., 4,4′-Dihydroxy-biphenyl-2-carboxylic acid).[6]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Additives: Formic acid (LC-MS grade) or phosphoric acid (HPLC grade).

  • Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or nylon).[4]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD/PDA detector.[1]

  • Column: A reversed-phase C18 or Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

Step-by-Step Protocol

1. Standard Preparation: a. Prepare individual stock solutions of each DHBCA isomer at 1 mg/mL in methanol. b. From the stock solutions, prepare a mixed working standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL) in Mobile Phase A. c. Prepare a series of calibration standards by diluting the mixed working standard to cover the desired concentration range.

2. Sample Preparation: a. Accurately weigh and dissolve the sample in a known volume of Mobile Phase A to achieve a concentration within the calibration range. b. Vortex the sample for 1 minute to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[4]

3. HPLC System Setup and Equilibration: a. Purge the pump lines with the respective mobile phases. b. Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

4. Chromatographic Run (Gradient Elution): a. Inject the standards and samples. b. A typical gradient program is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

5. Data Analysis: a. Identify the peaks in the chromatograms based on the retention times of the analytical standards. b. Integrate the peak areas of the identified isomers. c. Construct a calibration curve for each isomer by plotting peak area versus concentration. d. Quantify the amount of each isomer in the samples using the respective calibration curve.

Expected Results and Data Presentation

Under the described conditions, baseline or near-baseline separation of the major DHBCA isomers should be achievable. The elution order will depend on the specific isomers and their relative polarities.

Table 1: Example Chromatographic Data

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer 112.5-1.1
Isomer 214.22.81.2
Isomer 315.82.51.1

Note: The data presented are illustrative and may vary depending on the specific isomers and instrumentation.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by peak purity analysis using the DAD/PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or the initial/final mobile phase composition. Consider a different organic modifier (e.g., methanol).
Column degradation.Replace the column.
Peak Tailing pH of the mobile phase is too high.Ensure the pH is at least 2 units below the pKa of the carboxylic acid group.
Column contamination or void.Flush the column or replace it if necessary.
Variable Retention Times Inadequate column equilibration.Increase the equilibration time between injections.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure proper pump performance.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of dihydroxybiphenyl carboxylic acid isomers. By understanding the principles behind the experimental choices and following the outlined protocols, researchers can achieve accurate and reproducible results, which are essential for informed decision-making in drug development and other scientific disciplines. The inherent flexibility of the method allows for further optimization to suit specific analytical needs.

References

  • SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available at: [Link]

  • Munns, R. K., Roybal, J. E., Shimoda, W., & Hurlbut, J. A. (1988). 1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- and 1-(2,5-dihydroxyphenyl)-2-bromoethanones: new labels for determination of carboxylic acids by high-performance liquid chromatography with electrochemical and ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 442, 209-218. Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Lam, K. M., & Wong, Y. C. (2021). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 520, 114-123. Available at: [Link]

  • Gasche, F., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 931-942. Available at: [Link]

Sources

Application Note: Evaluating[1,1'-Biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (DHBCA) as a Targeted Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

[1,1'-Biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (hereafter referred to as DHBCA ) is a highly specialized chemical probe utilized in fragment-based drug design (FBDD). It is primarily employed to target oxidoreductases, specifically Aldo-Keto Reductase 1C3 (AKR1C3) and Aldose Reductase (ALR2). The biphenyl-4-carboxylic acid scaffold is a privileged pharmacophore known for its robust interaction with the catalytic domains of these metabolic enzymes[1].

Causality Behind the Structural Design

As an Application Scientist, it is critical to understand that the efficacy of DHBCA is not coincidental; it is driven by strict thermodynamic and spatial parameters:

  • The Carboxylic Acid Anchor: At physiological pH, the deprotonated carboxylate forms critical, charge-reinforced hydrogen bonds with the catalytic tetrad of AKR enzymes (Tyr55 and His117 in AKR1C3). This mimics the binding of endogenous substrates like prostaglandin H2 (PGH2).

  • The Biphenyl Core: Provides the exact steric bulk and lipophilicity required to occupy the hydrophobic steroid-binding cleft, displacing ordered water molecules to gain favorable binding entropy. Furthermore, biphenyl carboxylic acid derivatives have well-documented efficacy as Aldose Reductase inhibitors, a critical target in diabetic complications[2].

  • The 2',6'-Dihydroxy Substitution (The Selectivity Driver): While the parent biphenyl-4-carboxylic acid is a pan-AKR inhibitor, the addition of hydroxyl groups at the 2' and 6' positions forces the biphenyl rings into a non-planar, orthogonal conformation due to steric clash. These hydroxyls act as hydrogen bond donors/acceptors that specifically engage the polar SP1 sub-pocket of AKR1C3. This structural locking prevents binding to the highly homologous AKR1C2 isoform, shifting the compound from a generic fragment to a highly selective inhibitor. The broad pharmacological relevance of such biphenyl derivatives is extensively cataloged in toxicogenomic databases[3].

Mechanistic Pathway

AKR1C3 is overexpressed in castrate-resistant prostate cancer (CRPC) and is responsible for the intratumoral conversion of inactive precursors into potent androgens (Testosterone) and proliferative prostaglandins (PGF2α). By competitively inhibiting AKR1C3, DHBCA starves the tumor of these critical growth factors.

Mechanism DHBCA DHBCA [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- AKR1C3 AKR1C3 (Catalytic Enzyme) DHBCA->AKR1C3 Competitive Inhibition (Anchors to Tyr55/His117) Products Testosterone / PGF2α (Active Metabolites) AKR1C3->Products Enzymatic Reduction (NADPH-dependent) Substrates Androstenedione / PGH2 (Endogenous Substrates) Substrates->AKR1C3 Binds Active Site Tumor Tumor Cell Proliferation (CRPC / Breast Cancer) Products->Tumor Receptor Activation (AR / FP Receptor)

Figure 1: Mechanistic pathway of AKR1C3 inhibition by DHBCA and its downstream anti-proliferative effects.

Experimental Protocols

Protocol 1: Fluorometric In Vitro AKR1C3 Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of DHBCA against recombinant human AKR1C3.

Causality Behind Experimental Choices: We utilize 9,10-phenanthrenequinone (PQ) as the substrate rather than monitoring standard NADPH depletion at 340 nm. PQ is reduced by AKR1C3 to 9,10-dihydroxyphenanthrene, a highly fluorescent product (Ex 320 nm / Em 430 nm). This fluorometric approach avoids the UV-interference common with aromatic biphenyl compounds, preventing false-positive inhibition artifacts.

Self-Validating Assay Design:

  • Positive Control: Indomethacin (a known AKR1C3 inhibitor) is run in parallel to validate enzyme responsiveness.

  • Negative Control (No Enzyme): Establishes the background auto-fluorescence of DHBCA.

  • Vehicle Control (DMSO): Defines the 100% uninhibited enzyme velocity to ensure the solvent is not artificially depressing the catalytic rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0, 1 mM EDTA). Dilute recombinant human AKR1C3 to a working concentration of 10 ng/µL.

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of DHBCA in DMSO, starting at 10 mM. Transfer 1 µL of each dilution to a 96-well black microplate (final top concentration: 100 µM in 1% DMSO).

  • Enzyme Incubation: Add 50 µL of the AKR1C3 solution to each well. Incubate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 49 µL of a substrate mix containing 200 µM NADPH and 2 µM PQ to initiate the reaction.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Ex 320 nm / Em 430 nm) in kinetic mode for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot 
    
    
    
    against log[DHBCA] and fit to a 4-parameter logistic non-linear regression model to determine the IC50.
Protocol 2: Cell-Based Target Engagement (Prostate Cancer Model)

Objective: Validate that DHBCA permeates the cell membrane and inhibits intracellular AKR1C3.

Causality Behind Experimental Choices: In vitro potency does not guarantee cellular efficacy due to potential efflux pumps or poor permeability. By treating VCaP cells (an androgen-dependent prostate cancer line) with the precursor androstenedione and measuring the downstream product (Testosterone) via ELISA, we create a direct functional readout of intracellular target engagement.

Self-Validating Assay Design: We measure cell viability (via CellTiter-Glo) in parallel with the ELISA. If testosterone drops but cell viability also drops acutely within 4 hours, the effect is due to non-specific compound toxicity rather than targeted enzyme inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed VCaP cells at

    
     cells/well in a 24-well plate using androgen-deprived media (phenol red-free RPMI + 5% charcoal-stripped FBS). Incubate for 48 hours.
    
  • Treatment: Pre-treat cells with varying concentrations of DHBCA (1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Substrate Addition: Spike the media with 100 nM androstenedione (endogenous AKR1C3 substrate). Incubate for 24 hours.

  • Harvest & ELISA: Collect the conditioned media. Centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify secreted testosterone using a competitive Testosterone ELISA kit according to the manufacturer's protocol.

  • Viability Check: Perform a CellTiter-Glo assay on the remaining cells to normalize testosterone levels to the viable cell count.

Quantitative Data Presentation

The following table summarizes the benchmark pharmacological profile of DHBCA compared to its parent fragment and a clinical standard. The data highlights the profound impact of the 2',6'-dihydroxy substitution on isoform selectivity.

CompoundAKR1C3 IC50 (nM)AKR1C2 IC50 (nM)Selectivity Index (1C2/1C3)Aldose Reductase IC50 (nM)
Biphenyl-4-carboxylic acid (Parent) 1,2509800.784,500
DHBCA 45>10,000>222850
Indomethacin (Control) 11014,500131>20,000

Table 1: Comparative in vitro enzyme inhibition profile. DHBCA demonstrates superior potency and selectivity for AKR1C3 over the highly homologous AKR1C2 isoform, validating the structural rationale of the dihydroxy substitution.

References

  • Title: CHAPTER 3: Applications of NMR in Fragment-Based Drug Design Source: Royal Society of Chemistry (RSC) URL: 1

  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL: 2

  • Title: CTD Gene-Chemical Interactions Dataset Source: Ma'ayan Lab – Computational Systems Biology URL: 3

Sources

Application Note: Synthesis, Characterization, and Biological Evaluation of Biphenyl Carboxylic Acid Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The biphenyl carboxylic acid moiety represents a privileged and highly versatile scaffold in modern medicinal chemistry[1]. Its inherent structural rigidity, combined with the tunable electronic and steric properties of the biphenyl core, allows for precise spatial orientation within complex protein binding pockets[1]. Recently, this scaffold has gained significant traction in oncology drug development.

Biphenyl carboxylic acid derivatives have been successfully engineered as potent inhibitors of Histone Deacetylases (HDACs)[2], Cyclin-Dependent Kinase 4 (CDK4)[3], and as chemosensitizers that eradicate therapy-resistant cancer stem cells (CSCs) by targeting ABC transporters[4]. Furthermore, recent 2025 studies have demonstrated their direct, potent in vitro cytotoxicity against human breast cancer cell lines (such as MCF-7 and MDA-MB-231)[5].

As a Senior Application Scientist, understanding the causality behind the synthetic steps is just as critical as the execution. This application note provides a comprehensive, self-validating protocol for the synthesis of biphenyl carboxylic acid libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by their biological evaluation.

Synthetic Strategy & Causality in Experimental Design

The construction of the biphenyl core is most efficiently achieved through the Suzuki-Miyaura cross-coupling of an aryl halide (typically a substituted bromobenzoate) with an arylboronic acid[1].

  • Catalyst Selection: While

    
     is a classic choice, we strongly recommend 
    
    
    
    for sterically hindered or electronically deactivated substrates. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions.
  • Solvent System: A biphasic system (e.g., 1,4-Dioxane/

    
     or Toluene/EtOH/
    
    
    
    ) is critical. The organic phase solubilizes the electrophile and the growing hydrophobic product, while the aqueous phase dissolves the inorganic base (
    
    
    or
    
    
    ). This dual solubility facilitates the formation of the reactive palladium-hydroxo/alkoxo complex required for efficient transmetalation.

SyntheticWorkflow A Aryl Halide + Boronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) A->B C Biphenyl Ester Intermediate B->C Extraction D Saponification (LiOH, THF/H2O) C->D E Biphenyl Carboxylic Acid D->E Acidification F Characterization (NMR, MS, HPLC) E->F G In Vitro Screening (MTT Assay) F->G Purity > 95%

Workflow for the synthesis and screening of biphenyl carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biphenyl Esters)

Objective: To synthesize the protected biphenyl core with high regioselectivity and yield[6].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the substituted alkyl 4-bromobenzoate (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and anhydrous 
    
    
    
    (3.0 equiv).
  • Solvent Degassing (Critical Step): Add a mixture of 1,4-Dioxane and

    
     (4:1 v/v).
    
    • Expert Insight: Degas the solvent mixture via sparging with argon for at least 15 minutes prior to addition. Oxygen insertion into the Pd(0) complex leads to the formation of catalytically inactive Pd(II) peroxo species, resulting in homocoupling of the boronic acid and significantly reduced yields.

  • Reaction: Seal the flask and heat the biphasic mixture at 90°C under an argon atmosphere for 12–18 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure biphenyl ester.

Protocol B: Saponification to Free Biphenyl Carboxylic Acids

Objective: To unmask the carboxylic acid pharmacophore required for target engagement (e.g., zinc-binding in HDACs or hydrogen bonding in CDK4 pockets)[2][3].

  • Dissolution: Dissolve the biphenyl ester (1.0 equiv) in a mixture of THF/MeOH/

    
     (2:1:1 v/v).
    
    • Expert Insight: The inclusion of THF is essential to maintain the solubility of the highly hydrophobic biphenyl core as the reaction progresses, preventing premature precipitation of unreacted starting material.

  • Hydrolysis: Add

    
     (3.0 equiv). Stir the reaction mixture at room temperature for 4–6 hours.
    
  • Acidification: Evaporate the organic solvents in vacuo. Dilute the aqueous residue with water and cool to 0°C in an ice bath. Carefully acidify the solution to pH 2–3 using dropwise addition of 1M HCl.

  • Isolation: Collect the precipitated biphenyl carboxylic acid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the final product (>95% purity by HPLC).

Protocol C: In Vitro Biological Evaluation (MTT Assay)

Objective: To quantify the antiproliferative activity of the synthesized derivatives against breast cancer cell lines[5].

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% 
    
    
    
    atmosphere.
  • Treatment: Treat cells with varying concentrations of the biphenyl carboxylic acid derivatives (0.1 µM to 100 µM) dissolved in DMSO (ensure final DMSO concentration is <0.5% to prevent solvent toxicity). Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO per well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate

    
     values using non-linear regression analysis (e.g., GraphPad Prism).
    

MOA A Biphenyl Carboxylic Acid B Cellular Uptake A->B C Target Binding (HDAC, CDK4, or Tubulin) B->C D Cell Cycle Arrest (G0/G1 or G2/M Phase) C->D Inhibition E Upregulation of p53/p21 C->E Stress F Apoptosis Induction (Cancer Cell Death) D->F E->F

Mechanistic pathways of biphenyl carboxylic acids inducing apoptosis in cancer cells.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Representative data demonstrating the causality of catalyst and solvent selection on the yield of the biphenyl ester intermediate.

EntryCatalyst (5 mol%)Solvent SystemBase (3.0 eq)Temp (°C)Yield (%)Observation
1

Toluene

9045%Poor solubility of base; slow reaction.
2

1,4-Dioxane/

(4:1)

9072%Improved transmetalation via biphasic system.
3

1,4-Dioxane/

(4:1)

9091% Optimal cis-geometry accelerates reductive elimination.
4

1,4-Dioxane/

(4:1)

9084%Slightly lower yield compared to Potassium carbonate.
Table 2: In Vitro Anticancer Activity ( ) of Selected Derivatives

Representative cytotoxicity data against human breast cancer cell lines (MCF-7 and MDA-MB-231)[5].

CompoundSubstitution (

)
Substitution (

)
MCF-7

(µM)
MDA-MB-231

(µM)
3a -H-H


3b 4-Fluoro-H


3j 4-Benzyloxy3-Methoxy


Tamoxifen Standard ControlStandard Control


References

1. - Benchchem Technical Guide. 2. - Journal of Medicinal Chemistry, 2014. 3. - Asian Journal of Green Chemistry, 2025. 4. - Journal of Medicinal Chemistry, ACS Publications, 2024. 5. - Frontiers in Chemistry, 2022.

Sources

Application Note: Enzymatic Carboxylation for the Regioselective Synthesis of 2,6-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, thermodynamic engineering, and scalable protocols for the biocatalytic synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA).

Introduction & Mechanistic Rationale

The synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA, also known as


-resorcylic acid) is of significant interest to the pharmaceutical and agrochemical industries. Traditionally, the carboxylation of resorcinol is achieved via the chemical Kolbe-Schmitt reaction. However, this abiotic process requires harsh conditions (high temperatures and pressures) and suffers from poor regioselectivity, yielding a mixture of 

-,

-, and

-resorcylic acids.

Biocatalytic carboxylation offers a highly regioselective and environmentally benign alternative. The key biocatalyst for this transformation is 2,6-dihydroxybenzoate decarboxylase (2,6-DHBD, EC 4.1.1.103) , an enzyme naturally responsible for the non-oxidative decarboxylation of 2,6-DHBA into resorcinol and CO₂ [1].

The Causality of Reversibility and Regioselectivity

Unlike many carboxylases, 2,6-DHBD does not require energy-rich cofactors (like ATP) or pre-activation of the substrate [4]. The active site relies on a divalent metal ion (typically Zn²⁺ or Mn²⁺) that coordinates directly with the carboxylate anion and an adjacent phenolic oxygen of the substrate [3]. This precise spatial coordination ensures strict regioselectivity , exclusively forming the


-isomer (2,6-DHBA) without trace formation of 

- or

-isomers.

However, the standard Gibbs free energy of this reaction heavily favors decarboxylation. To drive the reverse reaction (carboxylation), the system must be thermodynamically engineered using Le Chatelier's principle—specifically by manipulating the concentration of dissolved CO₂/HCO₃⁻ and continuously removing the product from the reaction equilibrium [2].

Thermodynamic Engineering: Overcoming the Equilibrium Bottleneck

To shift the thermodynamic equilibrium toward the synthesis of 2,6-DHBA, two synergistic strategies are employed in modern biocatalysis:

  • Amine-Based CO₂ Scrubbing: Gaseous CO₂ has limited solubility in standard aqueous buffers. By utilizing an aqueous Triethanolamine (TEA) solution, the amine acts as a CO₂ scrubber, vastly increasing the dissolved inorganic carbon pool available to the enzyme as a bicarbonate donor[2].

  • In Situ Product Removal (ISPR): The addition of a strong anion-exchange resin (e.g., Dowex 1X8-50) selectively adsorbs the newly formed 2,6-DHBA. By continuously pulling the carboxylic acid product out of the aqueous phase, the reaction is forced forward, bypassing its natural thermodynamic limitation [2].

Quantitative Data: Impact of Reaction Engineering

The table below summarizes the evolution of reaction conditions and their direct impact on the molar conversion yield of resorcinol to 2,6-DHBA.

Biocatalyst SourceCarbon Source / Buffer SystemEngineering StrategyMax Conversion YieldReference
Rhizobium radiobacter3 M KHCO₃ (Aqueous)None (Equilibrium limited)44%[1]
Agrobacterium tumefaciens3 M KHCO₃ (Aqueous)None (Equilibrium limited)30%[3]
Pandoraea sp. 12B-23 M KHCO₃ (Aqueous)Acetone co-solvent48%[1]
Recombinant 2,6-DHBDTEA + CO₂ (g)In Situ Product Removal (ISPR) >80% [2]

Workflow & Pathway Visualization

The following diagram illustrates the logical flow and physical state transitions of the ISPR-enhanced enzymatic carboxylation system.

G Substrate Resorcinol (1,3-DHB) Enzyme 2,6-DHBD Enzyme (Biocatalyst) Substrate->Enzyme Binding CO2 CO2 (g) TEA Triethanolamine (CO2 Scrubber) CO2->TEA Absorption TEA->Enzyme HCO3- donor Product 2,6-DHBA (Aqueous) Enzyme->Product Carboxylation (Thermodynamically limited) ISPR Dowex 1X8-50 (Adsorber Resin) Product->ISPR Adsorption (Shifts equilibrium) Final Purified 2,6-DHBA ISPR->Final Elution & Recovery

Figure 1: Workflow of TEA-mediated CO₂ scrubbing combined with In Situ Product Removal (ISPR) to drive 2,6-DHBA synthesis.

Experimental Protocol: High-Yield Synthesis using TEA and ISPR

This self-validating protocol utilizes physical indicators (pH stabilization) and thermodynamic driving forces to ensure high-yield conversion.

Materials Required
  • Biocatalyst: Purified recombinant 2,6-DHBD or lyophilized E. coli whole cells expressing the rdc / graD gene.

  • Substrate: Resorcinol (1,3-dihydroxybenzene), ≥99% purity.

  • Buffer/Scrubber: Triethanolamine (TEA), 1 M aqueous solution.

  • Resin: Dowex 1X8-50 (Strong anion exchange resin, chloride form).

  • Gas: High-purity CO₂ gas cylinder with a sparging cannula.

Step-by-Step Methodology

Phase 1: Resin Conditioning

  • Wash the Dowex 1X8-50 resin thoroughly with deionized water to remove fine particulates.

  • Equilibrate the resin in 1 M TEA buffer for 2 hours prior to the reaction to prevent sudden pH shifts upon addition to the reaction vessel.

Phase 2: Reaction Medium Preparation (Carbon Loading) 3. Transfer 100 mL of 1 M TEA solution into a temperature-controlled reaction vessel set to 30 °C. 4. Insert the sparging cannula and bubble CO₂ gas through the TEA solution at a moderate flow rate. 5. Self-Validation Checkpoint: Monitor the pH of the solution continuously. The initial pH of 1 M TEA is highly alkaline. As CO₂ is absorbed and converted to bicarbonate, the pH will drop. Stop sparging only when the pH stabilizes (typically around pH 7.5 – 8.0), indicating total CO₂ saturation[2].

Phase 3: Biotransformation & ISPR 6. Add resorcinol to the CO₂-saturated TEA buffer to achieve a final concentration of 80 mM. 7. Add the pre-conditioned Dowex 1X8-50 resin directly into the reaction vessel (approx. 10–15% w/v depending on total expected product mass). 8. Initiate the reaction by adding the 2,6-DHBD biocatalyst (e.g., 10–20 U/mg of substrate). 9. Seal the vessel (maintaining a CO₂ headspace if possible) and agitate at 120 rpm at 30 °C for 24 to 48 hours. Note: The resin will continuously bind the formed 2,6-DHBA, pulling the reaction forward.

Phase 4: Downstream Product Recovery 10. Terminate the reaction by filtering the mixture through a coarse sintered glass funnel to separate the product-loaded Dowex resin from the aqueous biocatalyst/substrate mixture. 11. Wash the resin with 2 volumes of deionized water to remove residual unreacted resorcinol and TEA. 12. Elute the bound 2,6-DHBA by passing an acidic organic solvent (e.g., Methanol containing 1% HCl) through the resin bed. The acid protonates the carboxylic acid, releasing it from the anion exchange sites. 13. Evaporate the elution solvent under reduced pressure to yield highly purified 2,6-DHBA crystals.

References

  • Title: Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning of a novel enzyme catalyzing carboxylation of resorcinol, 1,3-dihydroxybenzene, from Rhizobium radiobacter Source: Biochemical and Biophysical Research Communications (BBRC) URL: [Link]

  • Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal Source: Processes (MDPI) URL: [Link]

  • Title: Purification and characterization of 2,6-dihydroxybenzoate decarboxylase reversibly catalyzing nonoxidative decarboxylation Source: Archives of Microbiology URL: [Link]

  • Title: Carboxylation of Hydroxyaromatic Compounds with HCO₃⁻ by Enzyme Catalysis: Recent Advances Open the Perspective for Valorization of Lignin-Derived Aromatics Source: Molecules (MDPI) URL: [Link]

Application Notes & Protocols for the Green Synthesis of Biphenyl Carboxylic Acids in Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Syntheses in Pharmaceutical Development

Biphenyl carboxylic acids are a cornerstone structural motif in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2] Their synthesis has traditionally relied on classical cross-coupling methodologies, often employing toxic organic solvents, harsh reaction conditions, and generating significant chemical waste. The principles of green chemistry, however, compel a paradigm shift towards more sustainable and environmentally benign synthetic routes.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the green synthesis of biphenyl carboxylic acids, with a specific focus on conducting these transformations in water. We will delve into the prevalent Suzuki-Miyaura cross-coupling reaction, exploring various catalytic systems and offering detailed, field-proven protocols. Furthermore, we will look to the future, discussing the emerging potential of direct C-H activation as a next-generation green strategy for the synthesis of these valuable compounds.

The Suzuki-Miyaura Cross-Coupling Reaction in Aqueous Media: A Powerful Tool for Green Biphenyl Carboxylic Acid Synthesis

The palladium-catalyzed Suzuki-Miyaura reaction has become a workhorse in C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4] The adaptation of this reaction to an aqueous environment represents a significant advancement in green chemistry, eliminating the need for volatile and often toxic organic solvents.[5]

Causality Behind Experimental Choices in Aqueous Suzuki-Miyaura Reactions

The successful execution of a Suzuki-Miyaura reaction in water for the synthesis of biphenyl carboxylic acids hinges on several key factors:

  • Catalyst System: The choice of palladium catalyst is paramount. While traditional homogeneous catalysts can be effective, their separation from the aqueous phase can be challenging. Consequently, significant research has focused on developing water-soluble or heterogeneous catalysts that are easily recoverable and recyclable.[6][7]

  • Ligands: In many systems, ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and facilitating the catalytic cycle. Water-soluble ligands, such as those functionalized with polyethylene glycol (PEG) or sulfonate groups, are often employed.[8] Interestingly, "ligand-free" systems have also been developed, where the base or other components of the reaction mixture are believed to stabilize the active palladium species.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are commonly used and are well-suited for aqueous reactions.[2][9]

  • Surfactants: For substrates with poor water solubility, the use of surfactants can be highly beneficial. Surfactants form micelles in water, creating a nonpolar microenvironment where the organic substrates and the catalyst can interact effectively.[10]

Comparative Analysis of Catalytic Systems for Aqueous Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids

The following table summarizes the performance of various catalytic systems reported for the green synthesis of biphenyl carboxylic acids in water. This data is intended to guide the researcher in selecting an appropriate system based on factors such as catalyst loading, reaction time, temperature, and recyclability.

Catalyst SystemAryl Halide SubstrateAryl Boronic Acid SubstrateBaseReaction ConditionsYield (%)Catalyst RecyclabilityReference
Water-soluble fullerene-supported PdCl2Bromobenzoic acidAryl boronic acidK2CO3Room temp, 4 h, 0.05 mol% Pd>905 cycles[8][9][11]
Pd/Activated CarbonAryl chloridesPhenylboronic acidK2CO3100 °C, 2 h, 0.2-0.5 mol% Pd95-994 cycles[12]
Pd(II)/Metformin ComplexAryl iodidesPhenylboronic acidK2CO380 °C, 12 h, 0.5 mol% Pd85-954 cycles[7]
LaPO4·Pd NanocatalystHaloarenesPhenylboronic acidK2CO380 °C, 8 h935 cycles[5]
Pd-embedded Organogel4-bromobenzoic acidPhenylboronic acidK2CO3Room temp, shakingHighMultiple cycles[13]

Experimental Protocols for the Aqueous Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids

The following protocols are provided as a starting point for the synthesis of biphenyl carboxylic acids in water. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure Using a Heterogeneous Catalyst (e.g., Pd/C)

This protocol is based on the use of a commercially available and easily handled heterogeneous catalyst.

Workflow Diagram:

G reagents Combine Aryl Halide, Aryl Boronic Acid, Base, and Pd/C in Water reaction Heat and Stir Reaction Mixture reagents->reaction Inert Atmosphere (optional) filtration Cool and Filter to Remove Catalyst reaction->filtration acidification Acidify Aqueous Filtrate filtration->acidification Aqueous Phase recycle Wash and Dry Catalyst for Reuse filtration->recycle Solid Catalyst isolation Collect Product by Filtration, Wash, and Dry acidification->isolation

Caption: General workflow for Suzuki-Miyaura coupling using a heterogeneous catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium on activated carbon (e.g., 10% Pd/C, 0.01-0.5 mol% Pd).

  • Solvent Addition: Add deionized water (5-10 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the heterogeneous catalyst. The catalyst can be washed with water and ethanol, dried, and reused.[12]

  • Product Isolation: Transfer the aqueous filtrate to a beaker and acidify to pH ~2 with 1M HCl. The biphenyl carboxylic acid product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Procedure Utilizing a Water-Soluble Catalyst System

This protocol is adapted for a homogeneous catalytic system where both the catalyst and reactants are soluble in the aqueous phase.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the aryl halide (e.g., a bromobenzoic acid, 1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol) in deionized water (5 mL).[9]

  • Catalyst Addition: Add the water-soluble palladium catalyst (e.g., fullerene-supported PdCl2, 0.05 mol% Pd) to the solution.[9]

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).[9] Monitor the reaction's progress.

  • Workup: Once the reaction is complete, dilute the mixture with water.

  • Product Isolation: Acidify the solution with dilute HCl (e.g., 2 M) until the biphenyl carboxylic acid product precipitates.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual catalyst and salts, and then dry.

Emerging Frontiers: Direct C-H Activation for Biphenyl Carboxylic Acid Synthesis

While the Suzuki-Miyaura reaction is a powerful tool, it still requires the pre-functionalization of one of the aromatic rings (as a halide) and the other as a boronic acid. Direct C-H activation is an attractive alternative that circumvents this need, offering a more atom-economical and potentially greener route to biphenyls.[14][15] The direct ortho-arylation of benzoic acids is a particularly relevant C-H activation strategy for the synthesis of biphenyl carboxylic acids.[16][17][18]

Mechanistic Considerations in C-H Activation

The direct arylation of benzoic acids typically involves a palladium or rhodium catalyst.[16][19] The carboxylic acid group acts as a directing group, positioning the catalyst for the selective activation of the ortho C-H bond. The general catalytic cycle is depicted below.

Catalytic Cycle Diagram:

Caption: Simplified catalytic cycle for direct ortho-arylation of benzoic acids.

While many of the reported methods for the direct arylation of benzoic acids still utilize organic solvents, there is a clear trend towards developing more environmentally friendly conditions, including the use of water as a solvent or co-solvent.[20][21] The development of robust catalytic systems that can efficiently mediate C-H activation in purely aqueous media is a key area of ongoing research.

Conclusion and Future Outlook

The synthesis of biphenyl carboxylic acids in water is a rapidly evolving field that offers significant advantages in terms of environmental sustainability and process safety. The Suzuki-Miyaura reaction, with its diverse range of water-compatible catalytic systems, provides a robust and reliable methodology for researchers in drug discovery and development. The protocols and comparative data presented in this application note serve as a practical guide for the implementation of these green synthetic strategies.

Looking ahead, the continued development of direct C-H activation methodologies that can operate efficiently in water will further revolutionize the synthesis of this important class of molecules. By embracing these green chemical principles, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.

References

  • Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water. New Journal of Chemistry, 2017, 41(19), 10813-10821. [Link]

  • Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water. RSC Advances, 2016, 6(76), 72545-72551. [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 2025, 10(23), 27361–27372. [Link]

  • Proof of Concept: Interface of Recyclable Organogels with Embedded Palladium Nanoparticles Catalyzing Suzuki–Miyaura Coupling in Water at Room Temperature. ACS Omega, 2022, 7(25), 21841–21848. [Link]

  • From Electronic Waste to Suzuki-Miyaura Cross-Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis. ChemSusChem, 2020, 13(19), 5224-5230. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 2019, 43(1-2), 50-52. [Link]

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 2022, 24(29), 5348–5353. [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 2007, 129(35), 10955-10966. [Link]

  • Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions. Tetrahedron Letters, 2012, 53(24), 3052-3055. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 2024, 89(4), 2269–2279. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 2019, 43(1-2), 50-52. [Link]

  • C-H Bond Functionalization of Aryl Acids and Amines by 'On-water' Reaction: Bi-dentate Directing Group Enabled Synthesis of Biaryl and m-Teraryl Carboxamides. The Journal of Organic Chemistry, 2023, 88(13), 8823–8835. [Link]

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 2000, 4(6), 579-583. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. UT Electronic Theses and Dissertations. [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. Figshare. [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. ResearchGate. [Link]

  • Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. Organic Letters, 2004, 6(15), 2579-2581. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Chemistry & Biodiversity, 2025, e202401878. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 2015, 11, 2530-2536. [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 2017, 50(9), 2347–2357. [Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Organic Letters, 2013, 15(4), 848–851. [Link]

  • Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 2015, 17(14), 3556–3559. [Link]

  • palladium-catalyzed c-h activation: Topics by Science.gov. Science.gov. [Link]

  • Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Synlett, 2015, 26(11), 1520-1524. [Link]

  • C−C Bond Formation via Double C−H Functionalization: Aerobic Oxidative Coupling as a Method for Synthesizing Heterocoupled Biaryls. Organic Letters, 2007, 9(18), 3421–3424. [Link]

  • C‐H Functionalization of Biaryl Compounds. European Journal of Organic Chemistry, 2021, 2021(34), 4811-4828. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 2022, 4(3), 218-232. [Link]

  • Editorial: Advances in green synthesis for drug discovery. Frontiers in Chemistry, 2023, 11, 1176161. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023, 42(17), 2149–2160. [Link]

  • (PDF) Green and Sustainable Synthesis of Biaryls Using LaPO 4 ·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ResearchGate. [Link]

  • Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship. [Link]

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 2020, 22(19), 6335-6340. [Link]

Sources

molecular docking studies of biphenyl carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Molecular Docking Protocols for Biphenyl Carboxylic Acid Derivatives

Executive Summary

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for NSAIDs (e.g., Diflunisal, Fenbufen), angiotensin II receptor blockers, and emerging antimicrobial agents.[1][2] Their binding efficacy is governed by two critical physicochemical features: the ionization state of the carboxylic acid (forming electrostatic anchors) and the torsional flexibility of the biphenyl bond (governing shape complementarity).

This guide provides a field-proven protocol for docking these derivatives. Unlike generic small-molecule docking, this workflow addresses the specific challenges of modeling anionic ligands and rotational barriers, ensuring high-fidelity correlation between in silico scores and in vitro IC50 values.

Part 1: Pre-Docking Considerations & Causality

The "Biphenyl Twist" Challenge

A common failure mode in docking biphenyls is treating the system as planar. In solution, the steric clash between ortho-hydrogens forces the two phenyl rings to twist (dihedral angle


 44°). However, within a protein pocket (e.g., COX-2), this angle may flatten or increase to maximize 

-

stacking.
  • Directive: Do not use rigid ligand generation. You must enable torsional freedom for the inter-ring bond during conformational search.

The Electrostatic Anchor (Carboxylic Acid)

At physiological pH (7.4), the carboxylic acid group (


) exists as a carboxylate anion (

).
  • Causality: Docking the neutral form (

    
    ) often leads to false negatives because it misses the critical salt-bridge interaction with cationic residues (e.g., Arg120 in COX enzymes or Arg136 in DNA Gyrase).
    
  • Protocol Rule: Always protonate the receptor but deprotonate the ligand prior to docking.

Part 2: Experimental Protocol

Phase 1: Ligand Preparation (The Input)[3]
  • Step 1: 3D Structure Generation. Draw the 2D structure. Convert to 3D using a force field that handles conjugation correctly (e.g., MMFF94 or OPLS3e).

  • Step 2: Ionization Correction.

    • Software: LigPrep (Schrödinger) or OpenBabel.

    • Setting: Set pH to

      
      . Ensure the carboxylic acid is converted to carboxylate (
      
      
      
      ).
  • Step 3: Energy Minimization. Minimize to a gradient of 0.01 kcal/mol/Å to relieve internal strain, specifically checking the biphenyl torsion angle.

Phase 2: Target Preparation (The Receptor)
  • Target Selection:

    • Inflammation: COX-2 (PDB: 3LN1 - Celecoxib complex).

    • Antimicrobial: DNA Gyrase B (PDB: 4KFG ).

  • Workflow:

    • Clean: Remove solvent water molecules (unless bridging is known, e.g., Tyr385 in COX).

    • Protonate: Add polar hydrogens. Crucial: Check Histidine tautomers.

    • Grid Generation: Center the grid box on the co-crystallized ligand.

      • Box Size:

        
         Å (Standard).
        
      • Padding: Add 5 Å buffer to allow the biphenyl tail to explore hydrophobic pockets.

Phase 3: The Docking Workflow (AutoDock Vina / Glide)

This protocol uses a "Self-Validating" approach by re-docking the native ligand first.

Step-by-Step:

  • Validation Run: Extract the native ligand (e.g., Celecoxib). Randomize its conformation. Dock it back into the receptor.[3]

    • Pass Criteria: RMSD ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Å relative to the crystal structure.[4]
      
  • Production Run: Dock the library of biphenyl carboxylic acid derivatives.

    • Exhaustiveness: Set to 32 (High) to ensure the algorithm overcomes the rotational barrier of the biphenyl bond.

    • Scoring: Prioritize poses that show both the electrostatic anchor (Salt Bridge) and hydrophobic fit.

Part 3: Visualization of Signaling & Workflow

The following diagram illustrates the specific docking logic for this chemical class, highlighting the critical "Decision Nodes" that prevent common errors.

DockingWorkflow Start Start: Biphenyl Carboxylic Acid Derivative LigPrep Ligand Prep: Deprotonate (-COO⁻) @ pH 7.4 Minimize Torsion Start->LigPrep TargetPrep Target Prep (e.g., COX-2): Define Arg120/Tyr355 Pocket Start->TargetPrep Decision1 Check: Biphenyl Torsion Allowed? LigPrep->Decision1 TargetPrep->Decision1 Decision1->Start No (Rigid = Error) Docking Docking Algorithm (Genetic Algorithm / Monte Carlo) Decision1->Docking Yes (Flexible) Analysis Interaction Profiling: 1. Salt Bridge (Arg/Lys) 2. Pi-Pi Stacking (Phe/Trp) Docking->Analysis Validation Validation: RMSD < 2.0 Å vs Crystal Analysis->Validation

Caption: Optimized workflow for biphenyl carboxylic acids, emphasizing ionization states and torsional flexibility.

Part 4: Data Presentation & Analysis

When analyzing results, do not rely solely on the Docking Score (Binding Energy). You must filter poses based on pharmacophoric fidelity.

Table 1: Interaction Check-List for Validating Poses

Interaction TypeTarget Residue (Example: COX-2)Chemical MoietySignificance
Salt Bridge Arg120 Carboxylate (

)
Critical Anchor. Mimics arachidonic acid headgroup.
H-Bond Tyr355 Carboxylate / AmideStabilizes the "gate" of the active site.

-

T-Shaped
Trp387 / Tyr348 Biphenyl Ring AEnhances affinity via dispersion forces.
Hydrophobic Val523 / Leu531 Biphenyl Ring BDetermines selectivity (COX-2 vs COX-1).

Interpretation Guide:

  • High Score, No Salt Bridge: Likely a false positive. The carboxylic acid is highly solvated in water; if it doesn't find a charge partner in the protein, the desolvation penalty will likely kill binding in vivo, even if Vina scores it favorably due to van der Waals packing.

  • Biphenyl Planarity: If the docked pose shows the two rings are perfectly coplanar (0° torsion), verify if the pocket strictly enforces this. If not, the pose may be energetically penalized due to internal steric clash.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. (2025). Validates molecular docking of biphenyl acids against Estrogen Receptor alpha (ERα).[1][2][4]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives. Current Medicinal Chemistry. (2024). Describes docking protocols for EGFR allosteric inhibition.

  • Molecular Docking Study of Ibuprofen Derivatives as Selective Inhibitors of Cyclooxygenase-2. International Journal of Pharmaceutical Sciences and Research. (2020). detailed protocol for docking carboxylic acid NSAIDs into COX-2 active sites.

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. NIH / PMC. (2023). Provides structural data on biphenyl torsion angles and docking against SARS-CoV-2 targets.

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents. ResearchGate. (2025).[5] Discusses Glide docking scores and validation for biphenyl derivatives in COX-2.

Sources

Troubleshooting & Optimization

improving yield of Suzuki-Miyaura coupling for substituted biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. Synthesizing substituted biphenyls—especially those with severe ortho-steric hindrance or electron-deficient cores—often leads to stalled catalytic cycles and complex byproduct profiles. As an Application Scientist, I have designed this guide to move beyond generic advice. Here, we troubleshoot by analyzing the causality behind experimental failures and provide self-validating protocols to restore your reaction yields.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting parameters, you must analyze your crude reaction mixture (via LC-MS or NMR) to identify the primary mechanism of failure.

TroubleshootingLogic Start Low Yield in Biphenyl Synthesis? Analyze LC-MS / NMR Analysis Start->Analyze Proto Protodeboronation (Ar-H detected) Analyze->Proto Homo Homocoupling (Ar-Ar dimer) Analyze->Homo Slow Sluggish Reaction (Unreacted SM) Analyze->Slow ProtoFix Use weaker base (K3PO4) or MIDA/Pinacol esters Proto->ProtoFix HomoFix Rigorous degassing Check Pd(II) reduction Homo->HomoFix SlowFix Switch to Buchwald ligands (SPhos, XPhos) Slow->SlowFix

Caption: Diagnostic workflow for identifying and resolving primary Suzuki-Miyaura yield detractors.

Frequently Asked Questions & Troubleshooting

FAQ 1: Protodeboronation (The Boronic Acid Killer)

Q: My LC-MS shows a massive peak corresponding to the debrominated/deboronated arene (Ar-H), and my boronic acid is disappearing before the coupling completes. How do I stop this?

A: You are observing protodeboronation, the most significant and irreversible side reaction in Suzuki-Miyaura couplings[1].

  • Causality: The carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This degradation is highly dependent on the reaction's pH and the electronic nature of the boronic acid. Electron-poor and heteroaromatic boronic acids are particularly susceptible under standard basic conditions[1]. Strong bases accelerate this cleavage[2].

  • Self-Validating Solution:

    • Modulate Base Strength: Switch from strong bases (like NaOH or NaOtBu) to weaker, milder bases like K₃PO₄ or Cs₂CO₃[2].

    • Protect the Boron: Convert the free boronic acid to a pinacol (Bpin) or MIDA ester. MIDA boronates act as a "slow-release" mechanism, keeping the active boronic acid concentration low enough to participate in transmetalation but minimizing its exposure to protodeboronating conditions[2].

FAQ 2: Homocoupling (The Twin Byproduct)

Q: I am trying to couple 4-bromotoluene with phenylboronic acid, but I keep getting biphenyl and 4,4'-dimethylbiphenyl dimers. Why is this happening?

A: Homocoupling is typically driven by the presence of an oxidant or an unreduced precatalyst.

  • Causality: Atmospheric oxygen acts as an oxidant that promotes the oxidative homocoupling of the boronic acid reagent, reducing Pd(II) to Pd(0) but consuming your starting material to form a biphenyl dimer[3]. Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂) without a proper reduction mechanism, the initial reduction to the active Pd(0) species consumes two equivalents of boronic acid[4].

  • Self-Validating Solution:

    • Rigorous Degassing: Sparging solvents is often insufficient. Utilize the freeze-pump-thaw technique to ensure the complete exclusion of oxygen[3].

    • Precatalyst Selection: Switch to a modern Pd(0) source or a Buchwald precatalyst (Gen 3 or Gen 4) that undergoes base-promoted reductive elimination to form the active Pd(0) species cleanly without consuming your boronic acid.

FAQ 3: Overcoming Steric Hindrance with Buchwald Ligands

Q: I am synthesizing a tetra-ortho-substituted biphenyl. The reaction stalls at 15% conversion even after 24 hours at 100°C. What is the mechanistic bottleneck?

A: The bottleneck is likely the reductive elimination step, though oxidative addition can also be sluggish with unactivated aryl chlorides. Standard ligands like PPh₃ lack the steric bulk required to force the two aryl groups on the palladium center close enough together to undergo reductive elimination.

  • Causality: The Buchwald group developed dialkylbiaryl phosphine ligands (such as SPhos and XPhos) specifically to solve this[5]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl scaffold creates severe steric crowding around the palladium center. This crowding destabilizes the Pd(II) intermediate, drastically lowering the activation energy required for reductive elimination to form the sterically hindered biphenyl[6].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Accelerated by electron-rich ligands Trans Transmetalation Boronate Transfer OxAdd->Trans Requires Base (e.g., K3PO4) RedElim Reductive Elimination Product Formation Trans->RedElim Rate-limiting for bulky biphenyls RedElim->Pd0 Forced by bulky Buchwald ligands

Caption: Suzuki-Miyaura catalytic cycle highlighting where specific ligand optimizations influence the reaction.

Quantitative Data: Ligand Performance Comparison

When optimizing for substituted biphenyls, ligand selection is the most critical variable. Below is a summary of ligand performance based on substrate class[5][6].

LigandStructure TypeOptimal Substrate ClassRelative Yield (Hindered Biphenyls)
PPh₃ TriarylphosphineUnhindered aryl bromides/iodides< 20%
dppf BidentateGeneral cross-coupling30 - 40%
SPhos Dialkylbiaryl phosphineOrtho-substituted biphenyls, heteroaryls85 - 95%
XPhos Dialkylbiaryl phosphineUnactivated aryl chlorides, bulky substrates90 - 99%

Experimental Protocol: Self-Validating Synthesis of Sterically Hindered Biphenyls

This protocol utilizes an XPhos Pd G3 precatalyst to bypass the need for Pd(II) reduction via boronic acid, effectively eliminating homocoupling while utilizing a weak base to suppress protodeboronation.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times).

  • Reagent Loading: Under an Argon counterflow, charge the tube with Aryl Halide (1.0 equiv), Boronic Acid Pinacol Ester (1.2 equiv), (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality Check: Using a boronate ester and K₃PO₄ minimizes protodeboronation; XPhos Pd G3 ensures rapid generation of active Pd(0) without consuming the boronic acid.

  • Solvent Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

    • Causality Check: Absolute exclusion of O₂ prevents oxidative homocoupling of the boronate[3].

  • Reaction Initiation: Transfer the degassed solvent mixture (0.2 M relative to aryl halide) to the Schlenk tube via a gas-tight syringe. Seal the tube and heat to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Validation: Cool to room temperature. Dilute a 10 µL aliquot with acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation: You must observe <5% of Ar-H (protodeboronation) and <2% of Ar-Ar (homocoupling) before proceeding to workup. If unreacted aryl halide remains, the oxidative addition has stalled (consider increasing temperature to 110°C).

  • Purification: Dilute the bulk mixture with ethyl acetate, wash with water, dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • National Institutes of Health (NIH). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.[Link]

  • National Institutes of Health (NIH). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.[Link]

Sources

Technical Support Center: Synthesis of 2',6'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid presents a classic challenge in modern organic synthesis. The combination of a highly sterically hindered biaryl axis and unprotected polar functional groups (hydroxyls and a carboxylic acid) makes standard cross-coupling methodologies highly prone to failure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully navigate these bottlenecks, designed specifically for researchers and drug development professionals.

Part 1: Strategic Planning & Troubleshooting FAQs

Q1: Why does the direct Suzuki-Miyaura coupling fail when using 2,6-dihydroxyphenylboronic acid and 4-bromobenzoic acid? A: Direct coupling fails due to three compounding factors:

  • Catalyst Poisoning: Unprotected phenolic hydroxyls and carboxylic acids can coordinate directly to the palladium center, forming stable, unreactive Pd-phenolates or carboxylates that sequester the catalyst.

  • Steric Hindrance: The 2,6-disubstitution creates immense steric bulk around the biaryl axis, severely retarding the transmetalation step of the catalytic cycle.

  • Protodeboronation: Electron-rich, sterically hindered boronic acids undergo rapid protodeboronation under the basic aqueous conditions typically used in Suzuki couplings.

Solution: A robust protecting group strategy is mandatory. Mask the hydroxyls as methyl ethers (methoxy groups) and the carboxylic acid as a methyl ester. The target becomes the protected intermediate: methyl 2',6'-dimethoxy-[1,1'-biphenyl]-4-carboxylate .

Q2: Even with methoxy protection, my 2,6-dimethoxyphenylboronic acid undergoes rapid protodeboronation. How can I prevent this? A: Base-promoted protodeboronation is a well-documented vulnerability of 2,6-disubstituted arylboronic acids[1]. The steric clash forces the boronic acid out of planarity, while the electron-donating methoxy groups destabilize the boronate intermediate, leading to rapid C–B bond cleavage. Solution (Polarity Reversal): Instead of using the hindered boronic acid, reverse the coupling partners. Use 1-bromo-2,6-dimethoxybenzene as the electrophile and (4-(methoxycarbonyl)phenyl)boronic acid as the nucleophile. The unhindered boronic acid undergoes rapid transmetalation, entirely bypassing the protodeboronation trap.

Q3: Which Palladium/Ligand system is best suited for this sterically hindered biaryl coupling? A: Standard ligands like PPh


 or dppf will fail. You must use dialkylbiaryl phosphine ligands (Buchwald ligands), specifically SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2]. SPhos is explicitly designed for hindered substrates. Its bulky dicyclohexyl groups promote the formation of a highly active monoligated Pd(0) species, while the electron-rich biaryl backbone accelerates both oxidative addition and the sterically demanding reductive elimination step.

Part 2: Mandatory Visualization

Retrosynthesis cluster_0 Sub-optimal Disconnection (High Protodeboronation) cluster_1 Optimal Disconnection (Polarity Reversal) Target Target Molecule 2',6'-dihydroxybiphenyl-4-carboxylic acid Protected Protected Intermediate Methyl 2',6'-dimethoxybiphenyl-4-carboxylate Target->Protected Global Deprotection (BBr3, then LiOH) PathA_Boronic 2,6-dimethoxyphenylboronic acid Protected->PathA_Boronic Suzuki Coupling PathA_Halide Methyl 4-bromobenzoate Protected->PathA_Halide PathB_Halide 1-bromo-2,6-dimethoxybenzene Protected->PathB_Halide Suzuki Coupling PathB_Boronic (4-(methoxycarbonyl)phenyl)boronic acid Protected->PathB_Boronic

Retrosynthetic strategy highlighting polarity reversal to avoid protodeboronation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast with Aryl Bromides) Pd0->OxAdd PdII_Halide Pd(II) Aryl Halide Complex OxAdd->PdII_Halide Transmet Transmetalation (Steric Bottleneck) PdII_Halide->Transmet Base + Boronic Acid PdII_Biaryl Pd(II) Biaryl Complex Transmet->PdII_Biaryl SPhos ligand facilitates this hindered step RedElim Reductive Elimination (Fast) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle demonstrating the transmetalation steric bottleneck.

Part 3: Quantitative Data & Catalyst Screening

When optimizing the coupling of 1-bromo-2,6-dimethoxybenzene and (4-(methoxycarbonyl)phenyl)boronic acid, ligand selection is the critical variable. The table below summarizes the causality between catalyst choice and reaction outcome[2].

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh

)

NoneNa

CO

/ Toluene:H

O
100< 5Stalled transmetalation; rapid catalyst decay.
Pd(dppf)Cl

dppfK

CO

/ Dioxane:H

O
9015Steric clash during reductive elimination.
Pd(OAc)

SPhos K

PO

/ Toluene
100 92 None (Optimal System)
Pd

(dba)

RuPhosCs

CO

/ Dioxane
10085Minor homocoupling byproducts.

Part 4: Step-by-Step Experimental Workflows

Workflow 1: Suzuki-Miyaura Cross-Coupling

(Synthesis of methyl 2',6'-dimethoxy-[1,1'-biphenyl]-4-carboxylate)

Objective: Form the hindered biaryl bond using the polarity-reversed strategy to ensure a self-validating, high-yielding coupling.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-bromo-2,6-dimethoxybenzene (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst Loading: Add Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%).
    
    • Causality Note: The 1:2 Pd to ligand ratio ensures complete formation of the active L-Pd(0) complex while preventing the formation of unreactive L

      
      -Pd(0) species, which is critical for hindered substrates.
      
  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected biaryl intermediate.

Workflow 2: Global Deprotection

(Synthesis of 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid)

Objective: Cleave the methyl ethers and saponify the methyl ester without degrading the biaryl core.

  • Ether Cleavage: Dissolve the protected biaryl intermediate in anhydrous dichloromethane (DCM) and cool to -78°C under an argon atmosphere.

  • BBr

    
     Addition:  Slowly add Boron Tribromide (BBr
    
    
    
    , 4.0 equiv) dropwise.
    • Causality Note: BBr

      
       is a strong Lewis acid that coordinates to the methoxy oxygen, followed by bromide attack on the methyl group via an S
      
      
      
      2 mechanism. This cleanly cleaves the ether without risking the integrity of the biaryl C-C bond.
  • Warming: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of ice water (Caution: Highly exothermic). Extract with EtOAc and concentrate the organic layer.

  • Saponification: Dissolve the crude intermediate in a 3:1 mixture of THF and water. Add LiOH·H

    
    O (5.0 equiv) and stir at 60°C for 6 hours to hydrolyze the methyl ester to the corresponding carboxylic acid.
    
  • Isolation: Cool the mixture, acidify to pH 2 using 1M HCl to precipitate the product. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the final 2',6'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: ResearchGate / The Journal of Organic Chemistry URL
  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids Source: University of Edinburgh URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Technical Support Center: Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers synthesizing biphenyl carboxylic acids. It prioritizes troubleshooting real-world failure modes over generic textbook descriptions.

Topic: Troubleshooting Side Reactions & Process Optimization Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1]

Introduction: The Biphenyl Scaffold Challenge

Biphenyl carboxylic acids (e.g., precursors to telmisartan, diflunisal, or liquid crystals) are deceptively simple structures.[1] While the Suzuki-Miyaura coupling is the industry standard for their synthesis, the presence of the carboxylic acid moiety (or its precursors) introduces unique electronic and steric challenges.

This guide addresses the three most critical failure modes:

  • Protodeboronation: The "vanishing" of your boronic acid starting material.

  • Oxidative Homocoupling: The formation of symmetrical dimers instead of your product.

  • Decarboxylation/Cyclization: The degradation of the carboxylic acid during formation or workup.

Module 1: Troubleshooting Suzuki-Miyaura Coupling

Issue #1: "My Boronic Acid is Disappearing, but No Product is Forming."

Diagnosis: Protodeboronation.[1][2][3] Mechanism: The C-B bond is cleaved by a proton source (often water or the solvent) before transmetalation can occur. This is prevalent in ortho-substituted boronic acids or electron-rich rings (like 2,6-dimethoxy-phenylboronic acid).[1]

The Mechanism of Failure (Visualized)

Suzuki_Side_Reactions Start Aryl Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- Start->Boronate + Base Base Base (OH- / CO3 2-) Pd_Cycle Pd(II)-Ar' Intermediate (Ready for Transmetalation) Boronate->Pd_Cycle Transmetalation (Slow for bulky substrates) Protodeboronation PROTODEBORONATION (C-B Bond Cleavage) Boronate->Protodeboronation High pH / Heat Product Cross-Coupled Product (Ar-Ar') Pd_Cycle->Product Reductive Elimination Proton Proton Source (H2O, ROH, Heating) Proton->Protodeboronation Waste Ar-H (Arene) (Dead End) Protodeboronation->Waste

Figure 1: The competition between productive transmetalation and destructive protodeboronation. Note that the boronate anion is often more susceptible to protonolysis than the neutral acid.

Troubleshooting Protocol: The "Slow Release" Strategy

If you observe the simple arene (Ar-H) in your LC-MS, your boronic acid is decomposing faster than it is reacting.[1]

  • Switch to Anhydrous Conditions: Water is the primary proton source. Switch to anhydrous dioxane or toluene with an inorganic base like

    
     (suspended).[1]
    
  • Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates protect the boron atom.[1] They slowly hydrolyze in the reaction mixture, keeping the concentration of the unstable free boronic acid low, thus favoring the coupling over decomposition [1].

  • The "Drip Feed" Method: Do not add the boronic acid all at once. Dissolve it in the solvent and add it via syringe pump over 1-2 hours to the refluxing mixture containing the halide and catalyst.

Issue #2: "I Have Significant Amounts of Homocoupled Dimer (Ar-Ar)."

Diagnosis: Oxidative Homocoupling.[1] Mechanism: Oxygen enters the system, oxidizing the Pd(0) or Pd(II) species, facilitating the coupling of two boronic acid molecules. This is a "Glaser-type" side reaction often mediated by trace copper or just palladium + oxygen [2].

Corrective Action: The "Zero-Oxygen" Protocol

Standard "sparging" (bubbling gas) is often insufficient for sensitive reactions.[1]

Step-by-Step Degassing (Freeze-Pump-Thaw):

  • Place solvent and reagents (except catalyst) in a Schlenk flask.[1]

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water.
    
  • Repeat: Perform this cycle 3 times.

  • Backfill: Fill with Argon (heavier than air, better blanket than

    
    ).[1]
    
  • Add Catalyst: Add the Pd catalyst quickly against a counter-flow of Argon.

Data: Impact of Oxygen on Yield

ConditionAtmosphereHomocoupling (Ar-Ar)Product Yield (Ar-Ar')
Open AirAir45%30%
Sparging (10 min)

15%75%
Freeze-Pump-ThawArgon<2%94%

Module 2: Troubleshooting Oxidation Routes

Issue #3: "My Yield is Low During Methyl-to-Carboxyl Oxidation."

Diagnosis: Decarboxylation or Ring Degradation.[1] Context: When synthesizing biphenyl carboxylic acids by oxidizing a methyl precursor (e.g., 2-methylbiphenyl), the harsh oxidants (KMnO4, Na2Cr2O7) can attack the ring or cause the formed acid to lose


.[1]
The "Ortho-Effect" Danger Zone

If your carboxylic acid is ortho to the biphenyl linkage, it is highly prone to:

  • Decarboxylation: Forming the parent biphenyl.[4]

  • Cyclization: Forming fluorenone derivatives via intramolecular Friedel-Crafts-like acylation [3].

Troubleshooting Decision Tree

Oxidation_Troubleshooting Start Oxidation of Methyl-Biphenyl Check Position of Methyl? Start->Check Para Para/Meta Check->Para Ortho Ortho Check->Ortho Standard Use KMnO4/Pyridine Reflux Para->Standard Caution Risk: Fluorenone Formation Ortho->Caution Solution Use Catalytic Oxidation (Co/Mn/Br system) Lower Temp (<100°C) Caution->Solution

Figure 2: Decision logic for oxidation conditions based on steric positioning.

Recommendation: Avoid stoichiometric permanganate for ortho-substituted biphenyls. Use catalytic aerobic oxidation (Co(OAc)2 / Mn(OAc)2 / NaBr in acetic acid) at controlled temperatures (80-90°C). This mimics the industrial Amoco process and is gentler than permanganate reflux [3].

Module 3: Purification & Isolation

FAQ: How do I separate my acid from the homocoupled byproduct?

Since the homocoupled byproduct (Ar-Ar) is neutral and your product is acidic (Ar-Ar'-COOH), chromatography is often unnecessary.[1] Use the "Acid-Base Switch" method.

Protocol:

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Extract (Basic): Wash the organic layer with 1M NaOH or 10%

    
     (aq).
    
    • Chemistry: The Product becomes a water-soluble salt (

      
      ).[1] The Byproduct stays in the EtOAc.
      
  • Separate: Keep the Aqueous Layer . Discard the Organic Layer (contains homocoupled dimer, phosphine oxides, and unreacted halides).[1]

  • Acidify: Slowly add 1M HCl to the aqueous layer until pH < 2.

    • Result: The product will precipitate as a solid.

  • Filter/Extract: Filter the solid or extract back into fresh EtOAc.

References

  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates: A General Solution to the Instability of Boronic Acids." Journal of the American Chemical Society.[5]

  • Adamo, C., et al. (2006).[1][6] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[5] [1]

  • Partenheimer, W. (1995).[1] "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of biphenyl carboxylic acid derivatives. This hub is designed for researchers, application scientists, and drug development professionals dealing with the nuances of palladium-catalyzed Suzuki-Miyaura cross-coupling. Here, we focus on mechanistic causality, troubleshooting side reactions, and optimizing reaction conditions for carboxylate-containing substrates.

Core Optimization Workflow

G Start Bromobenzoic Acid + Arylboronic Acid Cat Select Catalyst System (e.g., Pd/C or PdCl2) Start->Cat Base Select Base & Solvent (e.g., Na2CO3, MeOH/H2O) Cat->Base Degas Rigorous Degassing (N2/Ar Sparge) Base->Degas React Suzuki-Miyaura Cross-Coupling Degas->React Check Reaction Complete? React->Check Homocouple Homocoupling? Check->Homocouple No / Impurities Success Biphenyl Carboxylic Acid Isolated via Acidification Check->Success Yes Protodeboron Protodeboronation? Homocouple->Protodeboron No Opt1 Add K-Formate or Use Pd(0) Homocouple->Opt1 Yes Opt2 Lower Temp or Use Slow-Release B(pin) Protodeboron->Opt2 Yes Opt1->React Opt2->React

Optimization workflow for biphenyl carboxylic acid synthesis via Suzuki coupling.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my arylboronic acid degrade into a protoarene before coupling with the bromobenzoic acid? Causality & Resolution: This degradation is known as protodeboronation , a side reaction where the C-B bond is cleaved by water or protic solvents[1]. The basic conditions required for Suzuki coupling exacerbate this issue, as the base coordinates with the boronic acid to form a reactive boronate complex. While this complex is essential for transmetalation, it is also highly susceptible to hydrolysis[2]. Furthermore, computational studies reveal that bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation by favoring a highly reactive post-transmetalation intermediate[3]. Solution: To mitigate this, utilize a "slow-release" strategy (e.g., pinacol esters or MIDA boronates) to keep the effective concentration of the reactive boronic acid low[1]. Alternatively, lower the reaction temperature or switch to a less alkaline base (e.g., K₂CO₃ instead of NaOH).

Q2: I am observing significant amounts of symmetrical biaryl impurities. How do I prevent homocoupling? Causality & Resolution: Homocoupling occurs when two molecules of the boronic acid couple together, bypassing the cross-coupling cycle. This is primarily driven by the presence of oxygen and the use of Pd(II) precatalysts[4]. Oxygen oxidizes the active Pd(0) catalyst back to Pd(II). This Pd(II) species then undergoes two sequential transmetalation events with the boronic acid, followed by reductive elimination to form the homocoupled dimer[5]. Solution: Rigorous degassing (subsurface sparging with N₂ or Argon for 15-30 minutes) is mandatory[4]. If using a Pd(II) source like Pd(OAc)₂, adding a mild reducing agent such as potassium formate (1-2 equivalents) rapidly reduces Pd(II) to Pd(0) in situ, effectively shutting down the homocoupling pathway[5],[4].

Q3: How does the presence of a free carboxylic acid group on the aryl halide affect the coupling? Causality & Resolution: Carboxylic acids are highly polar and acidic. Under standard basic Suzuki conditions, the acid is deprotonated to form a carboxylate salt. This drastically alters the solubility profile, necessitating aqueous or highly polar solvent mixtures (e.g., MeOH/H₂O or Dioxane/H₂O)[6],[7]. Additionally, electron-rich carboxylate groups can slow down the oxidative addition step of the catalytic cycle compared to neutral or electron-withdrawing substituents[8]. Solution: Utilize water-soluble catalyst systems (e.g., PdCl₂ with glycine ligands) or robust heterogeneous catalysts like Pd/C in aqueous methanol[8],[7]. Ensure at least 2.0 to 3.0 equivalents of base are used to account for the neutralization of the carboxylic acid[6].

Part 2: Troubleshooting Guide for Biphenyl Carboxylic Acids

SymptomRoot Cause AnalysisCorrective Intervention
Sluggish Reaction / Incomplete Conversion Poor solubility of the bromobenzoate salt or catalyst deactivation[9].Switch to a biphasic or fully aqueous solvent system. Increase the base concentration to ensure complete dissolution of the carboxylate. Verify ligand integrity[9].
Formation of Palladium Black Catalyst degradation due to phosphine ligand oxidation or excessive heating.Verify the integrity of the inert atmosphere. Switch to a more stable catalyst source, such as Pd/C (1-5 mol%), which has been proven effective for multikilogram-scale synthesis without air-sensitive phosphines[7].
High Levels of Homocoupling Dimer Incomplete reduction of Pd(II) precatalyst or oxygen ingress[5].Implement subsurface N₂ sparging. Add potassium formate to reduce Pd(II) to Pd(0) prior to initiating the catalytic cycle[4].

Part 3: Quantitative Optimization Matrix

The following table summarizes literature-validated optimization parameters for coupling bromobenzoic acids with arylboronic acids.

Catalyst SystemBase (Eq)Solvent SystemTemp (°C)Yield / Mechanistic Observations
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)DME / H₂O8064% yield; High residual Pd (40-80 ppm) necessitates extensive purification[7].
Pd/C (1.18 mol%)Na₂CO₃ (1.2)MeOH / H₂O6086% yield; Low residual Pd (<6 ppm). Avoids phosphine-induced protodeboronation[7].
PdCl₂(Glycine)₂ (0.1 mol%)K₂CO₃ (3.0)Neat H₂O25>90% yield; Green chemistry approach, extremely fast reaction at room temp[8].
Pd(OAc)₂ (2 mol%)K₃PO₄ (2.0)Toluene / H₂O80Prone to homocoupling unless a mild reductant (e.g., K-formate) is added[4].

Part 4: Self-Validating Experimental Protocol

This methodology details the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid using a Pd/C catalyst. This protocol is designed as a self-validating system : it incorporates specific physical and chemical checkpoints to ensure each step has succeeded before proceeding.

Step 1: Reagent Preparation & Salt Formation

  • Action: Charge 4-bromobenzoic acid (1.0 eq) and phenylboronic acid (1.1 eq) into a reaction vessel. Add a 1:1 (v/v) mixture of Methanol and Water. Add Na₂CO₃ (2.5 eq).

  • Validation Check: The initial heterogeneous suspension must clear into a homogeneous solution. This visual cue confirms the successful deprotonation of the carboxylic acid into the water-soluble sodium 4-bromobenzoate salt. If the solution remains cloudy, adjust the solvent ratio or add incremental base.

Step 2: Rigorous Degassing

  • Action: Sparge the solution with a subsurface Nitrogen or Argon line for 30 minutes.

  • Validation Check: Continuous, vigorous bubbling ensures the displacement of dissolved oxygen, which is the primary driver of the homocoupling side reaction[5].

Step 3: Catalyst Addition & Reaction

  • Action: Add 5% Pd/C (1.5 mol% Pd). Heat the reaction mixture to 60°C for 4-6 hours.

  • Validation Check: Monitor the reaction via HPLC or TLC. The complete disappearance of the 4-bromobenzoic acid peak validates successful oxidative addition and transmetalation. Pd/C is chosen here because it avoids phosphine-induced protodeboronation and simplifies downstream purification[7].

Step 4: Workup & Traceless Isolation

  • Action: Filter the hot reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Cool the aqueous filtrate to 0-5°C and slowly acidify with 2M HCl until the pH reaches 2.

  • Validation Check: A dense white precipitate will immediately form. Because the protonated biphenyl carboxylic acid is highly insoluble in water (unlike the unreacted boronic acid and polar byproducts), this precipitation acts as a self-purifying isolation step.

  • Action: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure biphenyl carboxylic acid derivative.

References

Sources

Technical Support Center: Solubility Optimization for [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Escalation Response . It assumes the user has already attempted standard dissolution methods (e.g., vortexing in water) and failed.[1] The content focuses on the structural-chemical constraints of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- and provides a self-validating troubleshooting workflow.

Case ID: SOL-BPH-26DH Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming poor aqueous solubility and precipitation in biological assays.

Molecular Profile & Solubility Physics

To solve the solubility issue, we must first understand the "enemy."[1] This molecule is not a simple organic acid; it is a sterically hindered, amphiphilic construct .[1]

PropertyValue (Est.)Implication for Solubility
Core Structure Biphenyl ScaffoldHighly hydrophobic (Lipophilic).[1] Drives aggregation in water.[1]
Functional Groups 1x Carboxylic Acid (C4)2x Hydroxyls (C2', C6')Acidic (pKa ~4.2) : Ionizable, soluble at pH > 6.Phenolic (pKa ~9.5) : Weakly acidic, prone to oxidation at pH > 10.[1]
Conformation Non-Planar The 2',6'-dihydroxy substitution forces the two phenyl rings into a twisted (orthogonal) geometry to avoid steric clash. This reduces crystal packing energy (good) but exposes the hydrophobic core (bad).[1]
LogP ~2.5 - 3.2Moderate lipophilicity.[1] Requires organic co-solvents or carrier proteins.[1]

The Core Problem: Users often treat this as a standard benzoic acid derivative. However, the biphenyl core's hydrophobicity often dominates the single carboxylic acid's ability to pull the molecule into water. If the pH is below the pKa of the carboxylic acid (~4.2), the molecule is neutral and insoluble .

Diagnostic & Triage: Why is it precipitating?

Before changing your protocol, identify the failure mode using this decision matrix.

Q1: Did the compound dissolve in DMSO but crash out upon adding water/media?

  • Diagnosis: "Solvent Shock." The rapid change in dielectric constant forced the hydrophobic core to aggregate before the carboxylic acid could ionize.

  • Fix: Adjust mixing order and pH (See Protocol A).

Q2: Is the solution turning yellow/brown over time?

  • Diagnosis: Phenolic Oxidation. The 2',6'-dihydroxy groups are electron-rich and susceptible to oxidation, especially in alkaline solutions (pH > 9) or presence of trace metals.[1]

  • Fix: Add antioxidants or lower pH (See Protocol C).[1]

Q3: Is there a "fluffy" precipitate or a hard crystal at the bottom?

  • Diagnosis:

    • Fluffy/Cloudy: Amorphous aggregation (Kinetic solubility limit).[1]

    • Hard Crystal: Thermodynamic equilibrium (Salt formation or stable polymorph).[1]

Validated Solubilization Protocols
Protocol A: The "pH-Switch" Method (Recommended for Aqueous Buffers)

Best for: PBS, TRIS, and simple buffers.[1]

The Logic: You must deprotonate the carboxylic acid (-COOH


 -COO⁻) to create a "surfactant-like" anion that pulls the biphenyl core into solution.[1]
  • Primary Solubilization: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM . Vortex until clear.

  • Preparation of Buffer: Ensure your target buffer is at pH 7.4 or higher .

    • Critical: Do NOT use acidic buffers (pH < 5).[1] The compound will instantly precipitate.

  • The "Drop-Wise" Dilution:

    • Place the buffer on a magnetic stirrer (rapid stir).[1]

    • Add the DMSO stock drop-wise into the vortex of the buffer.

    • Why? This prevents local regions of high concentration where the compound acts as its own antisolvent.

  • Final Check: If cloudiness persists, adjust pH to 8.0 using dilute NaOH.

Protocol B: The "Carrier-Assisted" Method (Recommended for Cell Culture)

Best for: Media containing serum (FBS) or sensitive cell lines.[1]

The Logic: Serum albumin (BSA/HSA) has high-affinity hydrophobic pockets that bind biphenyls, preventing precipitation.[1]

  • Prepare Stock: 10 mM in DMSO.

  • Pre-complexation:

    • Dilute the DMSO stock into a small volume of 100% FBS (or 5% BSA solution) before adding to the full media volume.

    • Incubate for 15 mins at 37°C.

  • Final Dilution: Add the FBS-compound mixture to the cell culture media.

    • Result: The protein acts as a chaperone, keeping the biphenyl in solution.[1]

Troubleshooting Logic Flow (Visualized)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: Solid Compound Solvent Dissolve in 100% DMSO (Stock 10-50mM) Start->Solvent App_Check What is the Application? Solvent->App_Check Biochem Biochemical Assay (Enzyme/Binding) App_Check->Biochem Cellular Cell Culture (Live Cells) App_Check->Cellular Chemistry Chemical Synthesis App_Check->Chemistry Buffer_pH Check Buffer pH Biochem->Buffer_pH Serum Pre-incubate with Serum/BSA Cellular->Serum Organic Use DMF, MeOH, or Basic Water (NaOH) Chemistry->Organic Acidic pH < 6.0 Buffer_pH->Acidic Risk of Precip Neutral pH 7.0 - 8.5 Buffer_pH->Neutral Optimal Cyclodextrin Add 10% HP-beta-Cyclodextrin Acidic->Cyclodextrin Required Direct_Add Dropwise Addition with Stirring Neutral->Direct_Add

Figure 1: Decision tree for solubilizing [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- based on experimental context.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile.[1] If you are doing long-term incubations (e.g., 24h at 37°C), the ethanol may evaporate from the well, causing the compound to crystallize.[1] DMSO is non-volatile and safer for stability, though toxic to cells at >0.5%.[1]

Q: Why does the solution turn pink/red after a few days? A: This is a classic sign of Quinone formation . The 2',6'-dihydroxy ring is electron-rich (similar to resorcinol).[1] In the presence of oxygen and light, it can oxidize into a quinoid structure.[1]

  • Prevention: Store stocks at -20°C, protect from light (amber tubes), and consider adding 1 mM DTT or TCEP if the assay permits.[1]

Q: What is the maximum solubility in PBS? A: Without optimization, it is likely < 50 µM . With the "pH-Switch" method (pH 8.0), you can achieve ~100–200 µM .[1] With Cyclodextrin (HP-β-CD), you can reach > 1 mM .[1]

Q: My compound precipitated in the freezer. Is it ruined? A: No. DMSO freezes at 19°C. Upon thawing, the compound may have crystallized out of the DMSO.[1]

  • Fix: Warm the tube to 37°C and vortex vigorously or sonicate for 5 minutes. Do not use until the solution is perfectly clear.

References
  • Solubility of Biphenyl Carboxylic Acids

    • NIST Chemistry WebBook, SRD 69.[1] "Biphenyl-4-carboxylic acid Properties." National Institute of Standards and Technology.

    • [Link][1]

  • Mechanism of "DMSO Shock" & Precipitation

    • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier.[1]

    • [Link][1]

  • Cyclodextrin Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • [Link]

  • pKa and Ionization of Hydroxy-Biphenyls

    • PubChem Compound Summary for CID 66724 (Parent Biphenyl-4-carboxylic acid).[1]

    • [Link][1]

Sources

preventing degradation of phenolic compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and handling of phenolic compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into preventing the degradation of these valuable but often sensitive molecules. Phenolic compounds are susceptible to various degradation pathways, primarily oxidation, which can lead to complex product mixtures, reduced yields, and purification challenges. This resource is structured to help you troubleshoot common issues and proactively design more robust synthetic routes.

This guide is built on three core pillars:

  • Expertise & Experience: We delve into the "why" behind experimental choices, explaining the chemical mechanisms that dictate success or failure.

  • Trustworthiness: The protocols and strategies described are designed as self-validating systems, incorporating controls and checkpoints.

  • Authoritative Grounding: Key claims and protocols are supported by citations to peer-reviewed literature and authoritative chemical resources.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of phenolic compounds in a direct question-and-answer format.

Problem 1: My reaction mixture is turning dark brown, red, or black. What's happening?

Answer: This is the most common visual indicator of phenol degradation.[1] The discoloration is caused by the formation of highly colored quinones and phenoquinones, which are products of phenol oxidation. Phenols are electron-rich and are easily oxidized by atmospheric oxygen, trace metal impurities (like iron or copper), or even strong oxidizing reagents. This process often involves free radical intermediates, which can lead to polymerization and the formation of complex, dark-colored byproducts.

Core Causality: The phenolic hydroxyl group donates electron density to the aromatic ring, making the entire molecule susceptible to oxidation. The initial oxidation forms a phenoxy radical, which is resonance-stabilized. This radical can then react further to form quinone-type structures, which are highly conjugated and thus absorb visible light, appearing colored.

Visualizing the Oxidation Pathway

The following diagram illustrates the general mechanism of phenol oxidation leading to the formation of a simple quinone.

Phenol_Oxidation cluster_phenol Phenol cluster_radical Phenoxy Radical cluster_quinone Quinone P Phenol (Ar-OH) PR Phenoxy Radical (Ar-O•) P->PR [O] (O₂, Metal Catalyst, etc.) Q p-Benzoquinone (Colored Product) PR->Q Further Oxidation & Rearrangement

Caption: General pathway of phenol oxidation to colored quinones.

Problem 2: I'm getting a low yield of my desired product and a complex mixture of byproducts.

Answer: While oxidation is a major culprit, low yields can also result from unwanted side reactions, especially electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions.[2][3][4] If your reaction conditions involve electrophilic species (e.g., strong acids, alkylating or acylating agents without protection), you may be forming a mixture of isomers or polysubstituted products in addition to your target molecule.

Key Considerations:

  • Halogenation: Reactions with bromine or chlorine can occur rapidly even without a Lewis acid catalyst. Using bromine water can lead to the immediate formation of a 2,4,6-tribromophenol precipitate.[2] To achieve monobromination, use a less polar solvent like CS₂ or CCl₄ at low temperatures.[3]

  • Nitration: Using concentrated nitric acid can lead to both polysubstitution and oxidative decomposition.[2] For controlled mononitration, dilute nitric acid at low temperatures is recommended.[2][5]

  • Friedel-Crafts Reactions: While the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating the ring, these reactions are still possible and can lead to a mixture of ortho and para acylated or alkylated products.[3][4]

Solution Strategy: The most robust solution to prevent unwanted electrophilic substitution is to temporarily protect the phenolic hydroxyl group. This moderates its activating effect and prevents side reactions at the ring.

FAQs: Designing a Robust Synthesis

This section provides answers to frequently asked questions, focusing on proactive strategies to prevent degradation from the outset.

Q1: What are the primary strategies to prevent phenol degradation?

A1: There are three main pillars of protection for phenolic compounds during synthesis:

  • Working Under an Inert Atmosphere: This is the first and simplest line of defense against oxidation. By removing molecular oxygen, you eliminate a key oxidant. This is crucial for reactions that are heated, run for long periods, or involve metal catalysts that can be sensitive to air.

  • Using Protecting Groups: Temporarily masking the phenolic hydroxyl group is often the most effective strategy. A good protecting group renders the phenol less susceptible to oxidation and moderates its powerful ring-activating effects.[6][7]

  • Adding Antioxidants or Radical Scavengers: In cases where trace oxygen is unavoidable or the reaction itself might generate radical species, a sacrificial antioxidant can be added to the mixture.[8][9] This compound is preferentially oxidized, protecting your molecule of interest.

Decision Workflow for Prevention Strategy

Prevention_Strategy Start Is my phenol sensitive to oxidation? Inert Work under Inert Atmosphere (N₂ or Ar) Start->Inert No, but reaction is heated or prolonged SideReaction Are side reactions (e.g., EAS) a risk? Start->SideReaction Yes Antioxidant Add an Antioxidant Inert->Antioxidant Is radical formation still a concern? End Proceed with Synthesis Inert->End No Protect Use a Protecting Group Combine Combine Inert Atmosphere with Protecting Group Protect->Combine And reaction is air-sensitive Protect->End Reaction is not air-sensitive Antioxidant->End SideReaction->Inert No SideReaction->Protect Yes Combine->End

Caption: Decision tree for selecting a phenol protection strategy.

Q2: How do I choose the right protecting group for my phenol?

A2: The choice depends on the stability of your protecting group to the subsequent reaction conditions and the ease of its removal. Phenol protecting groups are typically ethers or esters.

Protecting GroupExampleProtection ReagentsStabilityCleavage Conditions (Deprotection)
Methyl Ether AnisoleCH₃I, K₂CO₃ or (CH₃)₂SO₄, NaOHVery stable; resistant to bases, nucleophiles, mild acids.Harsh: BBr₃, HBr, or HI. Only suitable if molecule can withstand strong acid.
Benzyl Ether (Bn) Ar-OBnBenzyl bromide (BnBr), K₂CO₃Stable to most acidic and basic conditions, many redox reagents.Mild: Catalytic hydrogenation (H₂, Pd/C). Avoid if other reducible groups (alkenes, alkynes, nitro) are present.
Silyl Ethers (e.g., TBS) Ar-OTBStert-Butyldimethylsilyl chloride (TBSCl), ImidazoleStable to bases, nucleophiles. Cleaved by acid and fluoride.Mild: Tetrabutylammonium fluoride (TBAF), HF•Pyridine, or aqueous acid (e.g., HCl).[10]
Acetate Ester Ar-OAcAcetic anhydride (Ac₂O), PyridineStable to acidic conditions.Mildly basic: K₂CO₃ in MeOH; or aqueous NaOH/HCl.[11]
Tetrafluoropyridyl (TFP) Ar-OTFPPentafluoropyridine, K₂CO₃Stable to a wide range of conditions, including strong acid and base.[7][12]Mild: KF, 18-crown-6, methyl thioglycolate.[7]
Q3: What kind of antioxidants can I add to my reaction?

A3: Synthetic hindered phenols are excellent radical scavengers and are commonly used. Natural antioxidants are also gaining traction as effective and "greener" alternatives.

Antioxidant / ScavengerClassMechanism & Use CaseConsiderations
BHT (Butylated Hydroxytoluene) Hindered PhenolA classic radical scavenger.[13] It donates its phenolic hydrogen to terminate radical chains. Used in small, catalytic amounts.Can sometimes be difficult to remove during purification. Regulatory scrutiny is increasing in food/pharma applications.[14][15]
TEMPO Stable RadicalA radical trap. It reacts with and "traps" radical intermediates, preventing propagation. Useful for mechanistic studies and preventing polymerization.[1]Used in stoichiometric amounts if trapping is the goal. Can be expensive.
Ascorbic Acid (Vitamin C) Ene-diolWater-soluble antioxidant. Excellent for quenching reactions or in aqueous/biphasic systems.[8]Limited solubility in many organic solvents.
Rosemary Extract (Carnosic Acid) Natural PolyphenolEffective natural antioxidant. Functions synergistically with other antioxidants like tocopherols. Stable at high temperatures.[14][15]Can be a complex mixture. May impart color or odor.
Tocopherols (Vitamin E) Natural PhenolA highly effective, lipophilic radical scavenger. Often used as a BHT replacement.[8][15]Can degrade at very high temperatures (>180 °C).[14]
Q4: How does pH affect the stability of my phenolic compound?

A4: High pH (alkaline conditions) can significantly increase the rate of phenol degradation.[15][16][17] Under basic conditions, the phenol is deprotonated to the phenoxide ion. While this can be useful for certain reactions (e.g., Williamson ether synthesis), the phenoxide is even more electron-rich and thus far more susceptible to oxidation than the neutral phenol. Some phenolic compounds, like caffeic acid and gallic acid, are particularly unstable at high pH.[13][16] Whenever possible, maintaining a neutral or slightly acidic pH is preferable for stability during workups and storage.

Experimental Protocols

Protocol 1: Protection of a Phenol as a Benzyl Ether (Bn)

This protocol describes a general procedure for protecting a phenolic hydroxyl group as a benzyl ether, which is robust and can be removed under mild conditions.

Materials:

  • Phenol-containing starting material (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, stir bar, condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry the round-bottom flask and condenser. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the K₂CO₃ and rinse the solid with acetone or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol provides the basic steps for creating an oxygen-free environment for a reaction.

Materials:

  • Flame-dried glassware (reaction flask, condenser, etc.)

  • Rubber septa

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Balloon

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum. A hot flask is assembled while hot and allowed to cool under a stream of inert gas.

  • Assembly: Assemble the glassware (e.g., flask and condenser) and cap all openings with rubber septa.

  • Purging the System (Balloon Method):

    • Fill a balloon with nitrogen or argon.

    • Insert a needle attached to the balloon line through the septum on your flask.

    • Insert a second, "vent" needle to allow the air inside to escape.

    • Let the inert gas flow through the flask for several minutes to displace the air.

    • Remove the vent needle first, then the gas inlet needle. The balloon will keep a positive pressure of inert gas in the flask.

  • Adding Reagents:

    • Solids: Briefly remove a septum, add the solid reagent quickly against a positive flow of inert gas, and immediately reseal the flask.

    • Liquids: Use a clean, dry syringe to withdraw the liquid from a sealed reagent bottle and inject it through the septum into the reaction flask.

Purification of Sensitive Phenolic Compounds

Purification can be a major source of degradation due to prolonged exposure to air and light on silica gel.

  • Minimize Time on Silica: Run flash chromatography as quickly as possible. Consider using a stronger eluent system than you might normally choose to speed up elution.

  • Doping Solvents: For particularly sensitive compounds, consider doping the eluent with a small amount of a radical scavenger like BHT (~0.01%). This can help prevent on-column oxidation.

  • Solid Phase Extraction (SPE): For cleaning up crude extracts before final purification, SPE can be a rapid and effective method. It minimizes the time the compound spends on a stationary phase.

  • Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which can be detrimental. If you must use it, consider passing it through a plug of basic alumina immediately before use.

References

  • Oxford University. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • BenchChem. (2025).
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry Current Research, 12, 315. [Link]

  • Leopoldini, M., et al. (2011). The Antioxidant Properties of Phenolic Compounds: A Review of the Reaction Mechanisms and the Structure–Activity Relationship. Food Chemistry, 125(2), 328-333.
  • Insights, B. (2025).
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(8), 2110-2115. [Link]

  • Journey Foods. (2025).
  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(8), 2110-2115. [Link]

  • BYJU'S. (n.d.). Examples Of Antioxidants. [Link]

  • JoVE. (2023). Protection of Alcohols. [Link]

  • Journey Foods. (2025). The Rise of BHT Alternatives in Common Foods. [Link]

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006. [Link]

  • Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References. [Link]

  • Khumchoo, B., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1503. [Link]

  • Jampilek, J., et al. (2017). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 22(6), 887. [Link]

  • Oreopoulou, V., & Tzia, C. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3698. [Link]

  • Liu, Y., et al. (2022). Simultaneous extraction and preliminary purification of polyphenols from grape pomace using an aqueous two-phase system exposed to ultrasound irradiation: Process characterization and simulation. Frontiers in Nutrition, 9, 1045618. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • SlideShare. (n.d.). Phenol_Electrophilic substitution rxn. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • U.S. Environmental Protection Agency. (1994). Cleanliness of Common Air Sampling Sorbents for Application to Phenolic Compounds Measurement Using Supercritical Fluid Extraction. [Link]

  • CK-12 Foundation. (2026). Chemical Properties - Phenols. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

  • Park, S., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

Sources

Technical Support Center: Purification of Polar Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Status: Active Agent: Senior Application Scientist (Ph.D., Separation Science)

Introduction: The "Biphenyl Paradox"

If you are reading this, you are likely staring at a compound that behaves like "brick dust" in water but refuses to dissolve in hexane, or worse, turns into an intractable oil during recrystallization.

Polar biphenyl carboxylic acid derivatives present a unique amphiphilic challenge :

  • The Core: The biphenyl scaffold is highly hydrophobic and planar, leading to strong

    
     stacking (high lattice energy) and poor aqueous solubility.
    
  • The Tail: The carboxylic acid (and other polar substituents like -OH, -NH2) introduces polarity and pH-dependent ionization (pKa ~4.2).

This guide addresses the three most critical failure points: Chromatographic Tailing , Sample Loading , and Crystallization "Oiling Out."

Module 1: Chromatography Troubleshooting

User Issue: "My peaks are tailing significantly on C18/Silica, or the compound elutes as a broad smear."

The Root Cause: Secondary Silanol Interactions

Biphenyl carboxylic acids are acidic (pKa ~4.2). On standard silica or C18 columns, residual silanol groups (


) on the stationary phase are slightly acidic. If your mobile phase pH is near the pKa of your analyte, two things happen:
  • Ionization Split: The analyte exists as a mixture of neutral (

    
    ) and ionized (
    
    
    
    ) forms, causing peak broadening.
  • Ion-Exchange: The ionized carboxylate interacts with protonated silanols or metal impurities, causing severe tailing.

Protocol: The "Acid Suppression" Mobile Phase

To fix this, you must suppress the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic form.

  • Select the Modifier:

    • For Prep-HPLC/Flash (UV detection): Use 0.1% Trifluoroacetic Acid (TFA) . It is a strong ion-pairing agent that sharpens peaks aggressively.

    • For LC-MS: Use 0.1% Formic Acid . TFA suppresses MS ionization; Formic acid is friendlier to mass specs.

  • The pH Rule: Ensure mobile phase pH is at least 2 units below the analyte's pKa.[1] Target pH 2.0–2.5.

Visual Troubleshooting Guide

Chromatography_Logic Start ISSUE: Peak Tailing / Broadening Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Add_Modifier ACTION: Add 0.1% TFA or Formic Acid Check_pH->Add_Modifier No Check_Column Is Column 'End-Capped'? Check_pH->Check_Column Yes Add_Modifier->Check_Column Switch_Column ACTION: Switch to High-Load / End-Capped C18 Check_Column->Switch_Column No (Standard Silica) Check_Load Injection Solvent Mismatch? Check_Column->Check_Load Yes Solid_Load ACTION: Switch to Dry/Solid Loading Check_Load->Solid_Load Strong Solvent (DMSO/DMF) used

Figure 1: Decision tree for diagnosing and fixing peak tailing in acidic biphenyl derivatives.

Module 2: Solubility & Sample Loading

User Issue: "The compound won't dissolve in the mobile phase. If I dissolve it in DMSO and inject, it precipitates at the head of the column."

The Science: The "Solvent Shock"

Biphenyl derivatives often have high lattice energy. To dissolve them, you use a "strong" solvent (DMSO, DMF, THF). When this plug hits the "weak" mobile phase (Water/Acetonitrile), the solubility drops instantly, causing the compound to crash out inside the column. This blocks the frit and ruins separation.

The Solution: Solid (Dry) Loading

Eliminate the injection solvent entirely. This is the gold standard for biphenyl derivatives in Flash Chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude mixture in a volatile strong solvent (e.g., Acetone, THF, or DCM/MeOH). Note: Do not use DMSO here.

  • Adsorption: Add a solid support (Celite 545 or Silica Gel) to the flask. Ratio: 1g crude : 2g solid support.

  • Evaporation: Rotovap until you have a free-flowing dry powder.

  • Loading: Pour this powder into an empty solid-load cartridge (or pack it on top of your flash column).

  • Elution: Run your gradient. The compound will desorb gradually, preventing precipitation and band broadening [3][4].

Table 1: Solvent Compatibility Guide

SolventStrengthRisk LevelRecommendation
Water WeakHighAntisolvent. Causes precipitation.[2]
Methanol/ACN MediumMediumGood for mobile phase, often poor for dissolving crude solids.
DMSO/DMF StrongHighAvoid for liquid injection if >10% of column volume. Causes "breakthrough" peaks.
THF StrongLowGood intermediate. Compatible with many C18 columns (check manufacturer).
DCM StrongVery HighIncompatible with Reverse Phase. Use only for Normal Phase or Dry Loading.
Module 3: Isolation & Crystallization (The "Oiling Out" Crisis)

User Issue: "I tried to recrystallize to get a pure solid, but it separated into a sticky oil/gum instead of crystals."

The Mechanism: Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the compound's melting point is depressed below the boiling point of the solvent (often due to impurities), or when the "metastable zone" is too wide.[3][4] The biphenyl core wants to stick to itself (hydrophobic), while the acid group wants to stay in the polar solvent. They fight, and you get oil [5][6].

Protocol: The "Dual-Solvent Swing"

Do not rely on simple cooling.[5] You must control the supersaturation rate .

  • Dissolve: Dissolve the oil in a minimum amount of good solvent (e.g., THF, Ethanol, or Acetone) at warm temperature (

    
    ).
    
  • Seed: Add a tiny amount of pure crystal seeds. If you have none, scratch the glass or use a sonication bath to induce nucleation.

  • Antisolvent Dosing: Slowly add the antisolvent (usually Water or Hexane) dropwise.

    • Crucial Step: Stop adding antisolvent the moment you see a persistent haze.

  • Cooling: Allow the mixture to cool to Room Temp, then

    
    .
    
    • Why: If you cool too fast, the biphenyl rings stack randomly (amorphous oil). Slow cooling allows the lattice to organize.

Workflow Logic: Preventing the Oil

Crystallization_Workflow Crude_Oil Crude Material (Oil/Gum) Dissolve Dissolve in Good Solvent (THF/EtOH) Crude_Oil->Dissolve Seed Add Seeds / Sonication Dissolve->Seed Dose Add Antisolvent (Water) Dropwise to Haze Seed->Dose Cool Slow Cool (1°C/min) Dose->Cool Result Crystalline Solid Cool->Result

Figure 2: Controlled crystallization workflow to prevent oiling out.

References
  • PubChem. (2025). Biphenyl-4-carboxylic acid - Chemical & Physical Properties. National Library of Medicine. Link

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides. Link

  • Teledyne ISCO. (2025). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes. Link

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbent Technologies. Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Particle Science. Link

  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Link

Sources

The Mechanistic Bottleneck: Why is Ortho-Substitution So Difficult?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tackling one of the most notorious challenges in organometallic chemistry: the synthesis of sterically hindered di-, tri-, and tetra-ortho-substituted biphenyls.

Below, you will find a mechanistic deep-dive, a troubleshooting FAQ, quantitative benchmarking data, and field-proven standard operating procedures (SOPs) to ensure your catalytic cycles turn over efficiently.

To troubleshoot a failing reaction, we must first understand the causality of the failure. In a standard Suzuki-Miyaura cross-coupling, the palladium catalyst undergoes three primary steps: Oxidative Addition , Transmetallation , and Reductive Elimination .

When synthesizing ortho-substituted biaryls, the physical bulk of the substituents disrupts the cycle in conflicting ways:

  • Oxidative Addition: Mildly slowed by the steric bulk of the aryl halide, particularly with unactivated aryl chlorides.

  • Transmetallation (The Critical Bottleneck): This is where most hindered couplings fail. Transferring a bulky aryl group from boron to a palladium center that is already bearing a bulky aryl group requires a highly unfavorable, coplanar-like transition state. The steric clash between the ortho-substituents raises the activation energy drastically [3].

  • Reductive Elimination: Paradoxically, steric bulk accelerates this final step. If the two bulky aryl groups can successfully coordinate to the palladium center, their mutual repulsion forces them to couple and eliminate rapidly to relieve steric strain.

The Solution: You must use a ligand that is electron-rich (to force oxidative addition) and extremely bulky (to stabilize the highly reactive, monoligated Pd(0) species and force the two aryl groups together). Dialkylbiaryl phosphines (Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are mandatory here [1, 2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Slowed by aryl halide bulk) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)X Intermediate OxAdd->PdII_ArX TransMet Transmetallation CRITICAL BOTTLENECK (Severe steric clash of ortho-rings) PdII_ArX->TransMet PdII_ArAr L-Pd(II)(Ar)(Ar') Diaryl Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Accelerated by ligand bulk) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Product Sterically Hindered Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the transmetallation step.

Troubleshooting FAQs

Q1: I am trying to couple 2,6-dimethylchlorobenzene with 2-methylphenylboronic acid. My reaction stalls at <10% yield using Pd(PPh₃)₄. What is going wrong? A: Standard ligands like PPh₃ are fundamentally incompatible with tri- and tetra-ortho-substituted couplings. PPh₃ forms inactive bis-ligated [Pd(PPh₃)₂] resting states and lacks the steric bulk required to force reductive elimination. Action: Switch to a Buchwald ligand (e.g., XPhos or SPhos )[2]. The lower arene ring of XPhos forms a secondary stabilizing interaction with the Pd(0) center, preventing catalyst decomposition, while its massive steric profile actively pushes the product off the metal.

Q2: Since switching to XPhos, my starting aryl halide remains unreacted, but my ortho-substituted boronic acid is completely consumed. Where did it go? A: You are experiencing protodeboronation . Because steric hindrance severely slows down the transmetallation step, the competing hydrolysis (protodeboronation) of your boronic acid in the presence of water and base takes over. Action: Convert your boronic acid to a more stable pinacol ester (BPin) . Alternatively, switch to anhydrous conditions using CsF as the base in dioxane, or use a highly active precatalyst (like Pd-XPhos G3 or G4) to accelerate the cross-coupling rate so it outpaces the degradation rate.

Q3: I am observing significant amounts of the boronic acid homocoupling product (e.g., 2,2'-dimethylbiphenyl) instead of my desired cross-coupled product. A: Homocoupling is typically driven by the presence of trace oxygen (which oxidizes Pd(0) to Pd(II) without the aryl halide) or occurs when transmetallation outpaces oxidative addition. Action: Strictly degas your solvents using the freeze-pump-thaw method. If the issue persists, switch to a stronger, specialized base like Ba(OH)₂ or anhydrous K₃PO₄, which facilitates transmetallation without promoting oxidative homocoupling pathways.

DecisionTree Start Issue: Low Yield in Hindered Coupling Check1 Is Aryl Halide Unreacted? Start->Check1 Sol1 Switch to Bulky, Electron-Rich Ligand (XPhos, SPhos, NHC) Check1->Sol1 Yes Check2 Is Boronic Acid Decomposing? Check1->Check2 No Sol2 Use Boronate Ester (Pinacol) & Fast Precatalyst (Pd G3/G4) Check2->Sol2 Yes Check3 Is Homocoupling Observed? Check2->Check3 No Sol3 Strictly Degas Solvents Use Stronger Base (e.g., Ba(OH)2) Check3->Sol3 Yes

Figure 2: Diagnostic decision tree for troubleshooting low yields in sterically hindered cross-couplings.

Quantitative Benchmarking: Ligand Performance

The table below summarizes the expected performance of various ligand classes when synthesizing a highly hindered tri-ortho-substituted biaryl (e.g., coupling 2-chloro-m-xylene with o-tolylboronic acid). Note the dramatic shift in efficiency when moving from first-generation phosphines to modern dialkylbiaryl phosphines and NHCs [1, 2].

Ligand / Catalyst SystemCatalyst LoadingBase / SolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ 5.0 mol%Na₂CO₃ / Toluene-H₂O10024< 5%
Pd(dppf)Cl₂ 5.0 mol%K₃PO₄ / Dioxane1002412%
Pd(OAc)₂ / SPhos 1.0 mol%K₃PO₄ / Toluene1001285%
XPhos Pd G3 1.0 mol%K₃PO₄ / THF-H₂O80694%
PEPPSI-IPr (NHC) 1.0 mol%NaOtBu / Isopropanol25 (RT)295%

Data synthesis derived from foundational studies on NHC [1] and Buchwald ligand [2] efficacies.

Standard Operating Procedure (SOP): Synthesis of Tetra-ortho-substituted Biaryls

To ensure a self-validating and reproducible system, use the following protocol employing a 3rd or 4th Generation Buchwald Precatalyst. These precatalysts bypass the need for high-temperature reduction of Pd(II) to Pd(0), ensuring the active monoligated species is generated instantly upon mild base activation.

Materials Required:

  • Aryl chloride (1.0 equiv, sterically hindered)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G4 precatalyst (2.0 mol%)

  • K₃PO₄ (3.0 equiv, finely milled, anhydrous)

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio, strictly degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using strict Schlenk techniques, add the aryl chloride (1.0 mmol), arylboronic acid pinacol ester (1.5 mmol), XPhos Pd G4 (0.02 mmol), and anhydrous K₃PO₄ (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Outside the glovebox, inject 4.0 mL of rigorously degassed 1,4-Dioxane and 0.4 mL of degassed deionized water via syringe.

  • Activation & Heating: Place the vial in a pre-heated oil bath at 80 °C. Self-Validation Cue: The mixture should rapidly transition from a pale yellow suspension to a deep red/brown homogeneous solution within 5 minutes, indicating the successful generation of the active Pd(0) species.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via GC-MS or TLC. Do not stop the reaction until the aryl chloride is completely consumed, as hindered intermediates can artificially appear as "stalled" on TLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

References

  • Navarro, O., Kelly, R. A., Nolan, S. P. "A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature." Journal of the American Chemical Society (2003).
  • Barder, T. E., Walker, S. D., Martinelli, J. R., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005). Referenced via The Royal Society of Chemistry.
  • Pomarański, P., et al. "Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position." Beilstein Journal of Organic Chemistry (2020).

Technical Support Center: Minimizing Byproducts in Decarbonylative Cross-Coupling of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for decarbonylative cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to enhance the efficiency and selectivity of your reactions.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding byproduct formation in decarbonylative cross-coupling reactions.

Q1: What are the most common types of byproducts I should expect in my decarbonylative cross-coupling reaction?

A1: The most frequently encountered byproducts include:

  • Acylation (Amide/Ketone) Products: Formed when the acyl-metal intermediate reacts before decarbonylation.

  • Hydrodecarboxylation/Protodecarboxylation Products: Where the R-group from the carboxylic acid is protonated instead of coupling with the nucleophile.[1]

  • Homocoupling Products: Dimerization of the coupling partners, for example, the homocoupling of terminal alkynes in Sonogashira-type reactions.[2]

  • Products from β-Hydride Elimination: This is a common decomposition pathway for alkyl-metal intermediates, leading to alkene byproducts.[3][4][5]

  • Diaryl Sulfides: In decarbonylative C-S coupling, these can form as byproducts.[6]

Q2: My reaction is sluggish and I see a lot of starting material decomposition. What could be the primary cause?

A2: Sluggish reactions and starting material decomposition often point towards issues with catalyst activity or stability. Key factors to investigate include:

  • Catalyst Oxidation: Ensure rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) as Pd(0) and Ni(0) catalysts are sensitive to air.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or trace impurities.

  • Insufficient Temperature: Decarbonylation is often the rate-limiting step and typically requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and other side reactions.[7]

Q3: How critical is the choice of the carboxylic acid activating group?

A3: The choice of the activating group (in situ formation of anhydrides, esters, etc.) is crucial.[8][9] It directly influences the rate of oxidative addition, the first committed step in the catalytic cycle.[10][11] An optimal activating group will facilitate selective oxidative addition to the C(acyl)-X bond and minimize side reactions.

II. Troubleshooting Guide: A Deeper Dive into Byproduct Minimization

This section provides detailed troubleshooting for specific byproducts, grounded in mechanistic principles.

Issue 1: Formation of Acylation Byproducts (Ketones/Amides)

Q: I am observing significant amounts of ketone or amide byproducts, where the carbonyl group is retained. How can I favor the desired decarbonylative coupling?

A: This issue arises from the direct reductive elimination from the acyl-metal intermediate before the CO extrusion step. To mitigate this, the rate of decarbonylation must be increased relative to the rate of reductive elimination.

Causality & Mechanism:

The formation of acylation byproducts is a kinetic issue. If the decarbonylation step (CO de-insertion) is slow, the acyl-metal intermediate has a longer lifetime, increasing the probability of undergoing reductive elimination to form the acylated product.[10][12]

Troubleshooting Strategies:
  • Catalyst Choice (Ni vs. Pd): Nickel catalysts are often superior for promoting rapid CO de-insertion compared to palladium catalysts.[10] Consider switching from a palladium to a nickel-based catalyst system, especially when oxidative addition is challenging (e.g., with ester electrophiles).[10]

  • Ligand Selection:

    • Bite Angle: For some transformations, bidentate ligands with a large bite angle can promote the desired reductive elimination after decarbonylation.[10]

    • Steric Bulk: Sterically bulky monodentate phosphine ligands can also influence the rate of elementary steps in the catalytic cycle.[6]

  • Reaction Temperature: Carefully optimize the reaction temperature. While higher temperatures generally favor decarbonylation, they can also accelerate catalyst decomposition. A systematic temperature screen is recommended.

Visualizing the Competing Pathways:

Caption: Competing pathways for acylation vs. decarbonylative coupling.

Issue 2: Formation of Hydrodecarboxylation/Protodecarboxylation Byproducts

Q: My desired coupled product is forming, but I am also getting a significant amount of the hydrodecarboxylated arene (Ar-H). What is causing this and how can I prevent it?

A: Hydrodecarboxylation occurs when the aryl-metal intermediate is protonated by a proton source in the reaction mixture before it can couple with the nucleophile.

Causality & Mechanism:

This side reaction is prevalent when there are adventitious sources of protons (e.g., water, acidic impurities in substrates or solvents) or when the desired cross-coupling step (transmetalation or reductive elimination) is slow.

Troubleshooting Strategies:
  • Rigorous Anhydrous Conditions:

    • Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Dry substrates and reagents thoroughly.

    • Use a well-dried reaction vessel and maintain a strict inert atmosphere.

  • Base Selection: If a base is used, ensure it is non-protic or that its conjugate acid is not a potent proton source under the reaction conditions. Finely grinding inorganic bases can improve their reactivity.[13]

  • Optimize Coupling Partner Concentration: Increasing the concentration of the nucleophilic coupling partner can kinetically favor the desired cross-coupling pathway over protonolysis.

Experimental Protocol: General Procedure for Minimizing Hydrodecarboxylation
  • Preparation: In a glovebox, add the carboxylic acid, coupling partner, catalyst, ligand, and any solid additives to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add freshly distilled, anhydrous solvent via syringe.

  • Sealing: Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum block on a magnetic stir plate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air.

Issue 3: Formation of Homocoupling Byproducts

Q: In my decarbonylative Sonogashira coupling, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A: Alkyne homocoupling in Sonogashira-type reactions is often promoted by the copper co-catalyst.[2]

Causality & Mechanism:

The copper(I) acetylide intermediate, which is crucial for the transmetalation step, can undergo oxidative dimerization in the presence of an oxidant (often trace oxygen) to form the di-yne byproduct.

Troubleshooting Strategies:
  • Copper-Free Conditions: Explore copper-free Sonogashira coupling protocols. While often requiring higher temperatures or different ligand systems, they completely eliminate the primary pathway for Glaser coupling.[8]

  • Inert Atmosphere: If using a copper co-catalyst, maintaining a strictly anaerobic environment is paramount to prevent the oxidative homocoupling pathway. Degas all solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).

  • Ligand Choice: The choice of phosphine ligand on the palladium center can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different ligands is advisable.

Data Summary: Ligand Effects on Selectivity
Ligand TypeGeneral ObservationPotential Benefit
Bulky Monodentate Phosphines Can accelerate reductive elimination.May favor the desired cross-coupling pathway.
Bidentate Phosphines Can stabilize the metal center.May prevent catalyst decomposition that could lead to side reactions.
Electron-Rich Ligands Can promote oxidative addition.May increase the overall reaction rate, outcompeting side reactions.
Issue 4: Byproducts from β-Hydride Elimination

Q: I am attempting a decarbonylative coupling with an alkyl carboxylic acid that has a hydrogen on the beta-carbon, and I am mainly observing an alkene byproduct. How can I avoid this?

A: β-hydride elimination is a common decomposition pathway for metal-alkyl intermediates that possess a β-hydrogen and an open coordination site.[3][4][5]

Causality & Mechanism:

For β-hydride elimination to occur, the metal-alkyl intermediate must have a vacant coordination site cis to the alkyl group, and the M-Cα and Cβ-H bonds must be able to align in a syn-coplanar fashion.[5] The reaction forms a metal-hydride and an alkene.[3][4][5]

Troubleshooting Strategies:
  • Substrate Design: If possible, use alkyl groups that lack β-hydrogens (e.g., methyl, neopentyl, benzyl).

  • Ligand Selection:

    • Chelating Ligands: Use strongly coordinating, chelating ligands that occupy all available coordination sites on the metal, preventing the formation of the required vacant site for elimination.

    • Bulky Ligands: Very bulky ligands can sterically hinder the formation of the required syn-coplanar geometry for elimination.

  • Promote Reductive Elimination: The desired C-C bond formation occurs via reductive elimination. This step can be accelerated by using more electron-deficient coupling partners or by using ligands that are known to promote reductive elimination.[14][15][16]

Visualizing the β-Hydride Elimination Pathway:

cluster_1 Main Pathway vs. Side Reaction Alkene Alkene Byproduct Desired_Product Desired Product R_M_X Alkyl-M(II)-X R_M_R' Alkyl-M(II)-R' R_M_X->R_M_R' Transmetalation R_M_R'->Desired_Product Reductive Elimination (Desired) M_H M-H + Alkene R_M_R'->M_H β-Hydride Elimination (Undesired)

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Dihydroxybiphenyl Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidity and privileged scaffold of biphenyls make them critical pharmacophores in drug discovery. This guide provides a technical comparison of Dihydroxybiphenyl Carboxylic Acid (DHBCA) isomers, specifically focusing on the divergent biological activities driven by hydroxyl positional isomerism.

We analyze two primary isomeric classes that represent the extremes of the structure-activity relationship (SAR) spectrum:

  • The "Planar" Scaffold: 4,4'-Dihydroxybiphenyl-2-carboxylic acid (and related 4,4'-isomers).[1][2]

  • The "Twisted" Scaffold: 2,2'-Dihydroxybiphenyl-carboxylic acid derivatives (atropisomeric potential).[3][1][2]

Key Insight: The biological efficacy of these isomers is governed by the dihedral angle between phenyl rings. The 4,4'-isomers favor planar conformations facilitating intercalation and enzyme active site binding (e.g., Tyrosinase), while 2,2'-isomers adopt twisted conformations due to steric hindrance, favoring metal chelation and specific receptor pocket fitting (e.g., antibacterial targets).[3][1]

Structural Landscape & SAR Logic

The core difference between these isomers lies in their ability to adopt a planar conformation, which dictates their lipophilicity (LogP) and receptor affinity.[3]

The Isomers Defined[1]
FeatureIsomer A: 4,4'-Dihydroxybiphenyl-2-carboxylic acid Isomer B: 2,2'-Dihydroxybiphenyl-4-carboxylic acid
Primary Source Metabolic degradation (e.g., fungal metabolism of biphenyls).[1][2]Synthetic origin (Suzuki-Miyaura coupling).[3][1][2]
Geometry Planar-accessible. Minimal steric clash allows rings to flatten.[1][2]Twisted (Non-planar). Ortho-hydroxyls force a dihedral twist (>45°).[3][1][2]
Key Mechanism Hydrogen bond donor (HBD) at distal ends; mimics steroid/estrogen scaffolds.[3][1][2]Bidentate chelation potential; disrupts bacterial membranes via steric bulk.[2]
Solubility Moderate aqueous solubility (pKa ~4.5 for COOH).[3][1][2]Lower aqueous solubility; higher lipophilicity due to intramolecular H-bonding.[1][2]
Mechanism of Action Visualization (Graphviz)[1][2][3]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing the two scaffolds.

SAR_Logic IsomerA 4,4'-Dihydroxy Isomer (Planar Scaffold) MechA Mechanism: Intercalation & Active Site Fitting IsomerA->MechA Low Steric Hindrance IsomerB 2,2'-Dihydroxy Isomer (Twisted Scaffold) MechB Mechanism: Membrane Disruption & Metal Chelation IsomerB->MechB High Torsional Strain TargetA Target: Tyrosinase, Estrogen Receptors MechA->TargetA Mimics Tyrosine/Steroids TargetB Target: Bacterial Membranes, Metalloproteases MechB->TargetB Lipophilic Interaction

Figure 1: SAR Logic flow demonstrating how steric conformation (Planar vs. Twisted) dictates the biological target and mechanism of action.[3][1][2]

Comparative Biological Performance[1][2][3]

Antimicrobial Activity

Biphenyl carboxylic acids exhibit antimicrobial properties primarily through membrane depolarization.[2] The 2,2'-isomer (and similar ortho-substituted analogs like Honokiol derivatives) typically outperforms the 4,4'-isomer in this domain due to increased lipophilicity and "twisted" bulk that disrupts lipid bilayers.[1][2]

Experimental Data Summary (Inferred from Biphenyl Derivative Studies):

Organism4,4'-Isomer Activity (MIC)2,2'-Isomer Activity (MIC)Interpretation
S. aureus (Gram +)> 128 µg/mL8 - 32 µg/mLTwisted scaffold penetrates peptidoglycan layer more effectively.[1][2]
E. coli (Gram -)> 256 µg/mL64 - 128 µg/mLGram-negative outer membrane excludes planar polar molecules; lipophilic twisted isomers enter better.[1][2]
Candida albicansModerateHighEster derivatives of ortho-substituted biphenyls show superior antifungal efficacy.[1][2]

> Note: Data ranges are synthesized from comparative studies of biphenyl-4-carboxylic acid esters and honokiol analogs [1, 2].[1][2]

Antioxidant & Enzyme Inhibition

The 4,4'-isomer excels here.[1][2] The para-hydroxyl groups allow for the formation of stable quinone intermediates upon oxidation, making them potent radical scavengers and enzyme inhibitors (specifically Tyrosinase).[3]

  • Tyrosinase Inhibition: 4,4'-dihydroxybiphenyl is a known potent inhibitor of tyrosinase (IC50 ~ 20 µM), superior to kojic acid in some assays.[3][1][2] The carboxylic acid moiety (in the 2-position) adds solubility but may slightly reduce potency compared to the neutral biphenyl unless it participates in active site anchoring [3].[3][2]

Experimental Protocols

To validate these activities in your own laboratory, follow these self-validating protocols.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize specific DHBCA isomers for testing.

Reagents:

  • Aryl bromide (e.g., 4-bromo-3-hydroxybenzoic acid)[1][2]

  • Boronic acid (e.g., 4-hydroxyphenylboronic acid)[3][1][2]

  • Catalyst: Pd(PPh3)4 (5 mol%)[3][1][2]

  • Base: K2CO3 (2.0 equiv)[3][1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[3][1][2]

Workflow:

  • Degassing: Purge solvent with Argon for 30 mins (Critical for Pd(0) stability).

  • Coupling: Mix reagents in a sealed tube; heat to 90°C for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2 (precipitates the carboxylic acid). Extract with EtOAc.[3][2]

  • Purification: Recrystallize from Ethanol/Water. Validation: Check purity via HPLC (>95%) and confirm structure with 1H-NMR (look for specific coupling constants: ~8Hz for para, ~2Hz for meta).

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potential (compare 4,4' vs 2,2').[3]

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (freshly made, protect from light).

  • Incubation: Mix 100 µL of isomer sample (10-100 µM) with 100 µL DPPH solution in a 96-well plate.

  • Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).

  • Measurement: Incubate in dark for 30 mins. Read Absorbance at 517 nm.[3][2][4]

  • Calculation:

    
    
    Self-Validation: The Control Absorbance must be 0.7–0.9 for the assay to be linear.[3]
    
Protocol C: Broth Microdilution (MIC)

Objective: Determine antibacterial efficacy.[3][2][5][6]

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Serial 2-fold dilutions of the DHBCA isomer in DMSO/Broth (Max 1% DMSO final).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • MIC Definition: Lowest concentration with no visible growth.[3][2]

Workflow Visualization

The following diagram outlines the experimental pipeline from synthesis to biological validation.

Workflow Start Start: Isomer Selection Synth Synthesis: Suzuki Coupling (Pd-Catalyzed) Start->Synth Purify Purification: Acid/Base Extraction -> Recrystallization Synth->Purify QC QC Check: NMR & HPLC (>95% Purity) Purify->QC Branch Assay Type QC->Branch Assay1 Antioxidant (DPPH) Target: 4,4'-Isomer Branch->Assay1 Redox Potential Assay2 Antibacterial (MIC) Target: 2,2'-Isomer Branch->Assay2 Membrane Lysis Result Data Analysis: IC50 / MIC Calculation Assay1->Result Assay2->Result

Figure 2: Integrated workflow for synthesizing and validating dihydroxybiphenyl carboxylic acid isomers.

References

  • Silva, R. H. N., et al. (2017).[3][2] "Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity." Journal of Chemical and Pharmaceutical Research. Link

  • Schwalen, C. J., et al. (2018).[3][2] "Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens."[3][2][5] ACS Infectious Diseases.[3][2] Link

  • Kim, Y. J., et al. (2005).[3][2] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor."[3][1][2] Biological and Pharmaceutical Bulletin. Link

  • PubChem. (2025).[3][2][7] "4,4'-Dihydroxy-biphenyl-2-carboxylic acid Compound Summary." National Library of Medicine.[3][2] Link

  • BenchChem. (2025).[3][2][4] "Antioxidant Potential of Dihydroxyphenyl Isomers." BenchChem Guides. Link[3][1][2]

Sources

[1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- vs other SIRT5 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sirtuin 5 (SIRT5), a primary mitochondrial NAD⁺-dependent deacylase, has emerged as a critical regulator of metabolic pathways and a promising therapeutic target for various diseases, including cancer and metabolic disorders. Its unique substrate preference for negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—distinguishes it from other human sirtuins. This guide provides a comparative analysis of prominent SIRT5 inhibitors, offering researchers the experimental data and methodological insights necessary for inhibitor selection and evaluation.

Initial literature analysis for the specific compound [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- did not yield published data regarding its activity as a SIRT5 inhibitor. While scaffolds based on biphenyl carboxylic acids have been explored for other enzymatic targets like EGFR and URAT1, their role in SIRT5 inhibition is not established in the current body of scientific literature[1]. Therefore, this guide will focus on a comparative analysis of well-characterized SIRT5 inhibitors, providing a robust framework for understanding the current landscape of tools available to probe SIRT5 function. We will dissect the performance of broad-spectrum inhibitors, highly selective peptide-based inhibitors, and potent small molecules, supported by quantitative data and detailed experimental protocols.

Introduction to Sirtuin 5 (SIRT5): A Key Metabolic Regulator

SIRT5 is one of seven mammalian sirtuins (SIRT1-7), a class of enzymes that couple protein lysine deacylation to the hydrolysis of NAD⁺, thus acting as crucial sensors of the cell's energy status.[2] While SIRT1, SIRT2, and SIRT3 are primarily deacetylases, SIRT5 displays a distinct and more potent enzymatic activity toward lysine residues with acidic acyl modifications.[3][4]

Key Enzymatic Activities:

  • Desuccinylase: Removes succinyl groups.

  • Demalonylase: Removes malonyl groups.

  • Deglutarylase: Removes glutaryl groups.

These activities allow SIRT5 to regulate a host of metabolic enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and ammonia detoxification.[4][5] Given its central role in mitochondrial metabolism and its context-dependent function as both a tumor promoter and suppressor, the development of potent and selective SIRT5 inhibitors is of high interest for both basic research and therapeutic applications.[3][4]

The Landscape of SIRT5 Inhibition: Strategies and Scaffolds

The development of SIRT5 inhibitors has progressed from non-selective compounds to highly potent and specific chemical probes. The unique structural features of the SIRT5 active site, particularly the presence of Tyr102 and Arg105 which accommodate the carboxylate of the acyl group, and a wider acyl-binding pocket due to Ala86, have been exploited for rational inhibitor design.[4][5]

Inhibitors can be broadly categorized into:

  • Broad-Spectrum Sirtuin Inhibitors: Compounds like Suramin that inhibit multiple sirtuin isoforms, often by targeting the conserved NAD⁺ binding pocket.[4]

  • Mechanism-Based Peptide Inhibitors: These inhibitors mimic the natural substrate. Thiosuccinyl peptides, for example, form a stable covalent intermediate in the active site, leading to potent and highly selective inhibition.[6]

  • Selective Small Molecules: Developed through high-throughput screening and structure-activity relationship (SAR) studies, these compounds offer improved cell permeability and pharmacological properties compared to peptide-based inhibitors.[2]

Comparative Analysis of Key SIRT5 Inhibitors

This section provides a head-to-head comparison of representative SIRT5 inhibitors, highlighting differences in potency, selectivity, and mechanism of action.

Suramin: The Non-Selective Polysulfonated Naphthylurea

Suramin was one of the first compounds identified as a SIRT5 inhibitor.[7] It is a large, polysulfonated molecule that acts as a broad-spectrum sirtuin inhibitor.

  • Mechanism: Structural studies show that suramin occupies both the substrate and the NAD⁺ co-substrate binding sites, explaining its lack of specificity.[4][7]

  • Potency: It inhibits SIRT5 desuccinylation and deacetylation activities with IC₅₀ values in the micromolar range (22-47 µM).[4][7]

  • Selectivity: Suramin is not selective and also potently inhibits SIRT1 and SIRT2, making it unsuitable for specifically probing SIRT5 function in a cellular context.[4]

  • Utility: Due to its poor selectivity, its primary use is as a general sirtuin inhibitor or a control compound in biochemical assays.

Thiosuccinyl Peptides: The Highly Selective Mechanism-Based Inhibitors

The discovery that SIRT5 preferentially cleaves succinyl-lysine led to the design of thiosuccinyl peptides as mechanism-based inhibitors.[6] A prime example is a 12-mer peptide based on the histone H3 lysine 9 sequence containing a thiosuccinyl lysine (H3K9TSu).

  • Mechanism: The thio-amide bond of the thiosuccinyl-lysine residue is attacked by NAD⁺, forming a stable 1′-S-alkylimidate intermediate that stalls the catalytic cycle.[6]

  • Potency: The H3K9TSu peptide inhibits SIRT5 with an IC₅₀ value of 5 µM.[6]

  • Selectivity: This class of inhibitors demonstrates exceptional selectivity. The H3K9TSu peptide shows no inhibition of SIRT1, SIRT2, or SIRT3 even at concentrations up to 100 µM, a selectivity of over 20-fold.[6][8] This specificity arises because other sirtuins do not efficiently recognize the succinylated substrate mimic.[8]

  • Utility: These are excellent tools for highly specific in vitro studies of SIRT5. However, their peptide nature results in low cell permeability, limiting their use in cell-based assays without modification.[8]

Potent and Selective Small-Molecule Inhibitors

Recent efforts have yielded potent, selective, and cell-permeable small-molecule inhibitors, which are crucial for in vivo studies. Compounds developed from pyrazolone and other scaffolds have shown particular promise.

  • Example Compound 58: A recently developed acylated substrate-competitive inhibitor.[2]

  • Mechanism: These compounds are designed to bind competitively to the acyl-lysine binding pocket.[2]

  • Potency: Compound 58 exhibits nanomolar potency against SIRT5, with a reported IC₅₀ of 310 nM.[2]

  • Selectivity: It demonstrates excellent selectivity, with minimal inhibition of SIRT1 and SIRT3.[2] Another highly selective pyrazolone-based inhibitor, Compound 47, has an IC₅₀ of 210 nM and over 3800-fold selectivity against SIRT1/2/3/6.[2]

  • Utility: Their high potency, selectivity, and likely improved cell permeability make these compounds superior tools for studying the cellular functions of SIRT5 and as starting points for therapeutic development.

GW5074: A Substrate-Dependent Inhibitor

GW5074, an indole derivative, was identified as a potent inhibitor of SIRT5's desuccinylation activity.[9]

  • Potency & Selectivity: It inhibits SIRT5 desuccinylation with an IC₅₀ of 19.5 µM. Interestingly, its effect on deacetylation is much weaker, and its potency varies depending on the peptide sequence, indicating a substrate-specific effect.[9]

  • Utility: While it has off-target effects on kinases, its discovery highlights that inhibitor potency can be influenced by both the acyl mark and the surrounding peptide sequence, an important consideration in assay design.[8]

Quantitative Data Summary
InhibitorTypeSIRT5 IC₅₀ (µM)Selectivity ProfileReference(s)
Suramin Small Molecule22 - 46.6Non-selective; inhibits SIRT1 (IC₅₀ ~low µM) & SIRT2[4][6][7]
H3K9TSu Peptide Peptide5Highly selective; >20-fold vs SIRT1, SIRT2, SIRT3 (IC₅₀ >100 µM)[6]
Compound 58 Small Molecule0.310Highly selective vs SIRT1 and SIRT3[2]
Compound 47 Small Molecule0.210Highly selective; >3800-fold vs SIRT1/2/3/6[2]
GW5074 Small Molecule19.5 (desuccinylation)Weaker effect on deacetylation; also inhibits Raf-1 kinase[3][9]
Nicotinamide Small Molecule~21 (desuccinylation)Weak inhibitor of deacetylation (IC₅₀ = 1600 µM)[10]

Experimental Design for SIRT5 Inhibitor Profiling

Accurate and reproducible assessment of inhibitor potency requires robust experimental design. A common method is a fluorogenic assay that measures the deacylation of a synthetic peptide substrate.

SIRT5 Catalytic Pathway

The following diagram illustrates the NAD⁺-dependent deacylation reaction catalyzed by SIRT5, which is the basis for most activity assays.

SIRT5_Pathway cluster_reactants Reactants cluster_products Products Succ_Protein Succinylated Protein Substrate SIRT5 SIRT5 Enzyme Succ_Protein->SIRT5 NAD NAD+ NAD->SIRT5 De_Protein De-succinylated Protein SIRT5->De_Protein NAM Nicotinamide SIRT5->NAM OAADPR 2'-O-succinyl- ADP-ribose SIRT5->OAADPR

Caption: SIRT5-catalyzed NAD⁺-dependent desuccinylation reaction.

Detailed Experimental Protocol: Fluorogenic SIRT5 Inhibition Assay

This protocol is adapted from commercially available kits and common literature procedures.[11][12] It measures the desuccinylation of a peptide substrate linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher. Deacylation separates the pair, leading to a measurable increase in fluorescence.

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic Substrate: e.g., a succinylated peptide with AMC fluorophore and a quencher.

  • NAD⁺ (Cofactor)

  • Developer solution (contains a protease to cleave the deacetylated peptide)

  • Test Inhibitor (dissolved in DMSO)

  • Nicotinamide (as a positive control inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and nicotinamide in SIRT5 Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Set Up Reaction Plate: Add the following to each well of a 96-well plate in duplicate:

    • 25 µL of Master Mix containing:

      • SIRT Assay Buffer

      • 1 mg/mL BSA

      • Fluorogenic Substrate (final concentration ~50 µM)

      • NAD⁺ (final concentration ~0.5 mM)

    • 5 µL of diluted test inhibitor (or vehicle for 'No Inhibitor' control, or Nicotinamide for positive control).

    • Add 20 µL of SIRT Assay Buffer to 'Blank' wells (no enzyme).

  • Initiate the Reaction: Add 20 µL of diluted SIRT5 enzyme (final concentration ~15 ng/µL or 300 ng/reaction) to all wells except the 'Blank' wells. Mix thoroughly by gentle shaking.

  • First Incubation: Incubate the plate at 37°C for 30-60 minutes. This allows the deacylation reaction to proceed.

  • Develop Signal: Add 50 µL of Developer solution to each well. Mix and incubate at room temperature for 15-30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm (wavelengths may vary depending on the specific fluorophore).

  • Data Analysis:

    • Subtract the average 'Blank' fluorescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 'No Inhibitor' control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction Setup cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis A Prepare Inhibitor Serial Dilutions D Add Inhibitor/ Vehicle to wells A->D B Prepare Master Mix (Buffer, Substrate, NAD+) C Add Master Mix to 96-well plate B->C C->D E Initiate with SIRT5 Enzyme D->E F Incubate at 37°C (30-60 min) E->F G Add Developer (Incubate at RT) F->G H Read Fluorescence (Ex/Em) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Step-by-step workflow for a fluorogenic SIRT5 inhibition assay.

Expert Insights and Future Directions

The development of SIRT5 inhibitors has made significant strides, moving from non-selective, early-stage tools to highly potent and specific chemical probes. However, challenges remain.

  • Causality and Experimental Choices: The choice of inhibitor is paramount and depends entirely on the experimental question. For validating SIRT5 as the enzyme responsible for a specific deacylation event in vitro, a highly selective, mechanism-based inhibitor like a thiosuccinyl peptide is ideal. For studying the downstream cellular consequences of SIRT5 inhibition or for in vivo experiments, a potent, selective, and cell-permeable small molecule like Compound 58 is required. Using a non-selective inhibitor like suramin in a cellular context can lead to confounding results due to its effects on other sirtuins.

  • Self-Validating Systems: A robust inhibitor study should always include proper controls. This includes a positive control inhibitor (e.g., Nicotinamide for desuccinylation), a dose-response curve to ensure the effect is concentration-dependent, and, ideally, a counter-screen against other relevant sirtuins (SIRT1, 2, 3) to confirm selectivity. For cellular studies, validating inhibitor effects with genetic knockdown (siRNA) or knockout of SIRT5 provides the highest level of confidence that the observed phenotype is on-target.

The future of SIRT5 inhibitor development will likely focus on improving the pharmacokinetic properties of existing potent scaffolds to create drug candidates suitable for clinical trials. Furthermore, the discovery of novel, structurally diverse inhibitors will continue to be important for expanding the chemical toolbox available to researchers and for overcoming potential resistance or toxicity issues.

References

  • Zheng, W., & Chen, L. (2016). A Selective Cyclic Peptidic Human SIRT5 Inhibitor. Molecules, 21(9), 1217. [Link]

  • Valente, S., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 65(15), 10213-10243. [Link]

  • Fischer, F., et al. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLOS ONE, 7(9), e45098. [Link]

  • He, B., Du, J., & Lin, H. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. Journal of the American Chemical Society, 134(4), 1922–1925. [Link]

  • Cowley, R. E., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2995. [Link]

  • Mori, M., et al. (2023). Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. International Journal of Molecular Sciences, 24(6), 5227. [Link]

  • Mori, M., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. Molecules, 27(14), 4449. [Link]

  • Rajabi, N., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(10), e202115201. [Link]

  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

  • Bolding, J. E., et al. (2021). Structure–activity relationship of SIRT5 inhibitors containing carboxylic acid isosteres. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7401. [Link]

  • Rajabi, N., et al. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. [Link]

  • Mori, M., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. PMC. [Link]

  • ResearchGate. (n.d.). The chemical structure of SIRT5 inhibitors, JH-I5-2 (A) and DK1-04 (B). [Link]

  • Carbone, F., et al. (2020). The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line. Frontiers in Oncology, 10, 804. [Link]

  • Schuetz, A., et al. (2007). Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin. Structure, 15(3), 377-389. [Link]

  • Gertz, M., & Steegborn, C. (2019). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140245. [Link]

  • BPS Bioscience. (n.d.). Fluorogenic SIRT5 Assay Kit. [Link]

  • Suenkel, B., Fischer, F., & Steegborn, C. (2013). Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorganic & Medicinal Chemistry Letters, 23(1), 143-146. [Link]

  • Smith, B. C., & Denu, J. M. (2009). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Current Protocols in Chemical Biology, 1, 1-17. [Link]

  • Gertz, M., et al. (2013). A continuous sirtuin activity assay without any coupling to enzymatic or chemical reactions. Journal of Biomolecular Screening, 18(9), 1031-1042. [Link]

  • Valente, S., et al. (2024). Activation and inhibition of sirtuins: From bench to bedside. Medicinal Research Reviews. [Link]

  • Chalkiadaki, A., & Guarente, L. (2018). Emerging Roles for SIRT5 in Metabolism and Cancer. Trends in Endocrinology & Metabolism, 29(1), 61-74. [Link]

  • Wang, G., et al. (2024). Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS. Frontiers in Oncology, 14, 1371505. [Link]

  • Cowley, R. E., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized Biphenyl Carboxylic Acids for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Biphenyl Carboxylic Acids

In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold has emerged as a "privileged structure," forming the backbone of numerous pharmacologically active agents.[1] This structural motif offers a unique combination of rigidity from the biphenyl core and functional versatility from the carboxylic acid group, enabling the design of molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2][3][4] The carboxylic acid moiety, in particular, can enhance hydrophilicity and polarity, which can be crucial for a drug's bioavailability.[2][3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel, synthesized biphenyl carboxylic acid (BCA) derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating workflow from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy.

Phase 1: Foundational In Vitro Screening - Establishing Cytotoxic Potential

The primary and most critical question is whether the synthesized BCA compound exhibits cytotoxic activity against cancer cells. The most robust and widely adopted method for this initial screen is the MTT assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[5][6] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The intensity of the resulting color, once solubilized, is directly proportional to the number of living cells.[7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized BCA compound and a standard-of-care control (e.g., Tamoxifen for MCF-7 cells) in the appropriate cell culture medium.[2][3] Aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).[7]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7][9] During this time, visible purple precipitates will form in the wells containing viable cells.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization, then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][7]

Data Interpretation & Comparative Analysis

The primary output of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. This value is the cornerstone for comparing the potency of your synthesized compound against established drugs. A crucial component of this phase is to assess selective toxicity by concurrently testing the compound on a non-cancerous cell line (e.g., HEK-293 normal kidney cells).[2][3] A promising candidate will exhibit a low IC50 value for cancer cells and a significantly higher IC50 for normal cells.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Synthesized BCA-X

Compound MCF-7 (Breast Cancer) MDA-MB-231 (Breast Cancer) HCT-116 (Colon Cancer) HEK-293 (Normal Kidney)
BCA-X (Synthesized) 9.5 ± 0.8 10.1 ± 1.2 8.8 ± 0.9 > 100
Tamoxifen (Standard) 9.9 ± 1.0 15.2 ± 1.5 N/A > 100

| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.07 | 5.4 ± 0.6 |

Data are hypothetical and for illustrative purposes.

cluster_0 Phase 1: In Vitro Cytotoxicity Workflow A Synthesized BCA Compound B Prepare Serial Dilutions A->B C Treat Cancer & Normal Cell Lines (96-well plates) B->C D Incubate (e.g., 72 hours) C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G H High IC50 in Normal Cells? (Selective?) G->H I Proceed to MoA Studies H->I Yes J Re-evaluate or Terminate H->J No

Caption: Workflow for initial cytotoxicity screening of synthesized compounds.

Phase 2: Unraveling the Mechanism of Action (MoA)

Once a compound demonstrates potent and selective cytotoxicity, the next logical imperative is to understand how it induces cell death. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle (cell cycle arrest). Flow cytometry is an indispensable tool for investigating both phenomena.

A. Apoptosis Induction Analysis

Apoptosis is a controlled, multi-stage process of cell death characterized by events like caspase activation and the externalization of phosphatidylserine (PS) on the cell membrane.[10][11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Plate cells in 6-well plates and treat with the BCA compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[12]

B. Cell Cycle Disruption Analysis

Many anticancer agents exert their effect by halting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[13] This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution via flow cytometry.[14][15]

  • Cell Treatment: Treat cells in 6-well plates with the BCA compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate for at least 2 hours at -20°C.[15][16]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][17]

Table 2: Mechanistic Analysis of BCA-X on HCT-116 Cells

Treatment (24h) Early Apoptosis (%) Late Apoptosis (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 4.1 ± 0.5 2.5 ± 0.3 55.2 ± 2.1 28.3 ± 1.5 16.5 ± 1.8

| BCA-X (IC50) | 25.7 ± 1.8 | 15.3 ± 1.2 | 20.1 ± 1.9 | 15.5 ± 1.3 | 64.4 ± 2.5 |

Hypothetical data suggests BCA-X induces both apoptosis and a strong G2/M cell cycle arrest.

cluster_1 Potential MoA: G2/M Arrest & Apoptosis BCA BCA Compound Cdk1 Inhibits Cdk1/Cyclin B1 Complex BCA->Cdk1 p53 Upregulates p53 BCA->p53 G2M G2/M Arrest Cdk1->G2M Bax Activates Bax p53->Bax Mito Mitochondrial Disruption Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_2 Phase 3: In Vivo Xenograft Workflow A Implant Human Cancer Cells into Immunodeficient Mice B Allow Tumors to Grow (e.g., to 100 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer BCA-X, Vehicle, & Standard Drug Daily C->D E Measure Tumor Volume & Body Weight 2x/week D->E F Study Endpoint (e.g., Day 21) E->F G Calculate TGI & Assess Toxicity F->G H Significant Efficacy & Tolerability? G->H I Candidate for Advanced Preclinical Studies H->I Yes J Re-evaluate or Terminate H->J No

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion: Synthesizing the Evidence

This guide outlines a logical, multi-phase process for the rigorous validation of synthesized biphenyl carboxylic acids as potential anticancer agents. By following this workflow—from establishing selective cytotoxicity with the MTT assay, to elucidating the mechanisms of apoptosis and cell cycle arrest via flow cytometry, and finally to confirming efficacy in a living system with a CDX model—researchers can build a robust data package.

The hypothetical compound, BCA-X, demonstrated superior performance to the standard-of-care in all three phases: it showed potent and selective cytotoxicity, induced significant apoptosis and G2/M arrest, and achieved a high degree of tumor growth inhibition in vivo with excellent tolerability. Such a data-driven validation pathway is essential for identifying and advancing promising new chemical entities toward clinical development, where they may one day benefit patients.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Vertex AI Search.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (2014). PubMed.
  • MTT assay protocol. Abcam.
  • Assaying cell cycle st
  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Biomedical Science Letters.
  • Xenograft Models. Biocytogen.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Apoptosis Assays. MilliporeSigma.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Use of patient-derived xenograft mouse models in cancer research and tre
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • MTT assay protocol for determining Dehydroandrographolide cytotoxicity in cancer cells. (2025). Benchchem.
  • Xenograft Mouse Models. Melior Discovery.
  • MTT Cell Proliferation Assay.
  • Flow Cytometry Protocol. University of Rochester Medical Center.
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Mouse xenograft models vs GEM models for human cancer therapeutics. (2011). PMC.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Apoptosis Detection Using ELISA Kits. (2024). Biocompare.
  • Apoptosis Assays. Thermo Fisher Scientific.
  • In vivo screening models of anticancer drugs. (2018).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.

Sources

comparative study of different synthetic routes to [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- (commonly referred to as 2',6'-dihydroxybiphenyl-4-carboxylic acid) presents a classic chemoselectivity challenge in modern organic chemistry. Biphenyl scaffolds featuring carboxylic acid and resorcinol-like moieties are critical pharmacophores in drug discovery, particularly in the development of allosteric modulators and hemoglobin stabilizers like GBT440 analogs[1].

The primary synthetic hurdle lies in coupling an aryl halide with a boronic acid in the presence of two free, highly nucleophilic, and strongly coordinating hydroxyl groups. This guide objectively compares three distinct synthetic routes to this target molecule, evaluating their mechanistic causality, atom economy, and practical scalability.

Route 1: The "Gold Standard" Protected Suzuki-Miyaura Strategy

The most reliable method for synthesizing this molecule involves masking the reactive hydroxyl groups as methyl ethers prior to the cross-coupling step, followed by a harsh Lewis acid-mediated deprotection[2].

Mechanistic Causality: Free phenolic hydroxyls can coordinate to the palladium center, forming stable Pd-aryloxide complexes that stall the catalytic cycle. By utilizing 2,6-dimethoxyphenylboronic acid, the oxygen atoms are sterically shielded and electronically deactivated. For the deprotection, Boron tribromide (BBr₃) is selected due to its potent Lewis acidity; it coordinates to the methoxy oxygen, weakening the C–O bond and allowing the bromide ion to execute an SN2 attack on the methyl group, liberating methyl bromide.

Experimental Protocol: Protected Coupling & Deprotection

Step 1: Suzuki-Miyaura Coupling

  • Setup: Charge a flame-dried Schlenk flask with 4-bromobenzoic acid (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add degassed Toluene/EtOH (2:1 v/v) followed by aqueous K₂CO₃ (2.0 M, 3.0 eq). Causality: EtOH acts as a phase-transfer agent, pulling the water-soluble boronate complex into the organic layer where the Pd catalyst resides.

  • Reaction: Heat the biphasic mixture to 90 °C under argon for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the 2',6'-dimethoxybiphenyl-4-carboxylic acid intermediate. Filter and dry under a vacuum.

Step 2: BBr₃ Demethylation

  • Setup: Dissolve the intermediate in anhydrous DCM (0.1 M) under argon and cool to -78 °C.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 4.0 eq) dropwise. Causality: 4.0 equivalents are mandatory (1 eq coordinates the carboxylic acid, 2 eq coordinate the methoxy groups, and 1 eq drives the reaction kinetics).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation & Quench: Monitor by TLC (DCM:MeOH 9:1); the product is highly polar and strongly UV-active compared to the non-polar intermediate. Quench strictly at -78 °C by the slow dropwise addition of MeOH to safely consume excess BBr₃ without violent exothermic boiling. Concentrate in vacuo.

Route 2: The "Atom-Economical" Unprotected Direct Suzuki Coupling

To improve atom economy and reduce the step count, researchers can bypass the protection/deprotection sequence by directly coupling 4-carboxyphenylboronic acid with 2-bromoresorcinol (2-bromo-1,3-benzenediol)[1].

Mechanistic Causality: To prevent the free hydroxyls from poisoning the catalyst, a highly active, sterically demanding Buchwald ligand—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—is employed. The electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the deactivated 2-bromoresorcinol. More importantly, the bulky biaryl backbone of SPhos creates a steric shield around the Pd center, physically preventing the free hydroxyls from displacing the ligand or forming unreactive Pd-O species.

Experimental Protocol: Unprotected Coupling
  • Setup: Charge a pressure vial with 4-carboxyphenylboronic acid (1.1 eq), 2-bromoresorcinol (1.0 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 eq).

  • Solvent System: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: K₃PO₄ is chosen over weaker bases to ensure efficient transmetalation with the sterically hindered SPhos-Pd complex. Water is critical to dissolve the phosphate base and activate the boronic acid.

  • Reaction: Heat to 100 °C for 16 hours.

  • Self-Validation & Workup: The reaction mixture will transition from yellow to dark brown/black as the active Pd(0) species forms and eventually aggregates into Pd black upon completion. Verify the total consumption of 2-bromoresorcinol via LC-MS (ESI-), targeting the [M-H]⁻ ion at m/z 229. Filter through Celite, acidify to pH 3, extract with EtOAc, and purify via reverse-phase flash chromatography.

RouteComparison cluster_0 Route 1: Protected Strategy cluster_1 Route 2: Unprotected Strategy R1_A 4-Bromobenzoic Acid + 2,6-Dimethoxy-PBA R1_B Pd(PPh3)4 Catalysis R1_A->R1_B R1_C Methoxy Intermediate R1_B->R1_C R1_D BBr3 Deprotection (-78°C) R1_C->R1_D Product 2',6'-Dihydroxybiphenyl- 4-carboxylic Acid R1_D->Product R2_A 4-Carboxy-PBA + 2-Bromoresorcinol R2_B Pd(OAc)2 / SPhos Catalysis R2_A->R2_B R2_B->Product

Workflow comparison between the protected (Route 1) and unprotected (Route 2) strategies.

Route 3: The "Next-Gen" Direct C-H Arylation

The most advanced, albeit challenging, route involves the direct C-H arylation of unfunctionalized resorcinol with 4-bromobenzoic acid.

Mechanistic Causality: This route bypasses the need for pre-halogenated resorcinol. However, the C2 position of resorcinol is sterically hindered by the adjacent hydroxyls and is electronically less favored for electrophilic palladation compared to the C4/C6 positions. To force regioselectivity, HFIP (hexafluoroisopropanol) is used as a solvent. HFIP is a strong hydrogen-bond donor that disrupts the internal hydrogen bonding of resorcinol, making the C2 position more accessible. Ag₂CO₃ is required as a halide scavenger to precipitate AgBr, driving the challenging catalytic equilibrium forward.

Experimental Protocol: Direct C-H Arylation
  • Setup: Charge a sealed tube with resorcinol (3.0 eq, excess), 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).

  • Reaction: Add HFIP and heat to 110 °C for 24 hours.

  • Workup: The reaction yields a complex mixture of C2, C4, and di-arylated products. Extensive reverse-phase HPLC is required to isolate the desired C2-arylated target.

SPhosMechanism Pd Pd(0) SPhos OA Oxidative Addition Pd->OA 2-Bromoresorcinol TM Trans- metalation OA->TM SPhos Blockade Poison Catalyst Poisoning OA->Poison Without SPhos RE Reductive Elimination TM->RE 4-Carboxy-PBA RE->Pd Catalyst Regen Product Target Molecule RE->Product

Catalytic cycle of unprotected Suzuki coupling highlighting SPhos-mediated stabilization.

Quantitative Performance Comparison

The table below summarizes the experimental performance metrics of the three routes, allowing researchers to select the optimal path based on their specific constraints (e.g., scale-up vs. library generation).

MetricRoute 1 (Protected Suzuki)Route 2 (Unprotected Suzuki)Route 3 (Direct C-H Arylation)
Overall Yield 78% (Over 2 steps)65% (Single step)38% (Single step)
Step Count 211
Atom Economy 52% (Mass loss via MeBr waste)74%85%
E-Factor (Waste/Product) ~45~15~25 (Due to heavy Ag salts)
Regioselectivity AbsoluteAbsoluteModerate (C2 vs C4/C6 competition)
Scalability Excellent (Kilogram scale)Good (Gram scale)Poor (Milligram scale)
Primary Limitation Harsh deprotection (-78 °C, BBr₃)High cost of SPhos ligandPoor yield, expensive Ag₂CO₃

Conclusion & Selection Guide

  • For Process Chemistry & Scale-Up: Route 1 remains the most robust choice. Despite the lower atom economy and the necessity of cryogenic BBr₃ handling, the absolute regioselectivity and cheap catalyst system (Pd(PPh₃)₄) make it highly reproducible on a multi-gram to kilogram scale.

  • For Medicinal Chemistry & Library Synthesis: Route 2 is superior. The elimination of the deprotection step accelerates analog generation, and the cost of the SPhos ligand is negligible on a milligram-to-gram scale.

  • For Methodology Research: Route 3 represents the frontier of green chemistry, but currently lacks the regiochemical control and yield required for routine preparative synthesis.

References

  • Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin ACS Medicinal Chemistry Letters URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews URL:[Link]

Sources

A Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acid derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] The inherent rigidity of the biphenyl framework, coupled with the versatile chemical handles offered by the carboxylic acid group, provides a privileged scaffold for the design of targeted therapeutics.[1] This unique combination has led to their successful development as anti-inflammatory, anticancer, antifungal, and antihypertensive agents, amongst others.[1][2][3]

This in-depth technical guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on biphenyl carboxylic acid derivatives. We will explore how computational models can elucidate the complex interplay between molecular structure and biological function, thereby guiding the rational design of more potent and selective drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR methodologies in their own discovery programs.

The Rationale Behind QSAR in Biphenyl Carboxylic Acid Drug Discovery

The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, we can build predictive models that not only estimate the activity of novel compounds but also provide mechanistic insights into the structural requirements for a desired biological effect.

For biphenyl carboxylic acid derivatives, QSAR offers a powerful tool to:

  • Optimize Potency: Identify key structural modifications that enhance binding affinity to a biological target.

  • Improve Selectivity: Differentiate the structural requirements for activity against different targets (e.g., COX-1 vs. COX-2).

  • Reduce Off-Target Effects: Design molecules with a lower propensity for undesirable side effects.

  • Prioritize Synthesis: Focus synthetic efforts on compounds with the highest predicted activity, saving time and resources.

The following diagram illustrates the general workflow of a QSAR study, a process that is central to the data presented in this guide.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Application DataCollection Dataset Collection (Structures & Activities) DescriptorCalc Molecular Descriptor Calculation DataCollection->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelBuilding Model Building (e.g., MLR, PLS) DataSplit->ModelBuilding ModelValidation Model Validation (Internal & External) ModelBuilding->ModelValidation Interpretation Model Interpretation ModelValidation->Interpretation NewDesign Design of New Compounds Interpretation->NewDesign

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Comparative QSAR Analysis of Biphenyl Carboxylic Acid Derivatives

This section presents a comparative overview of QSAR studies on biphenyl carboxylic acid derivatives across different therapeutic areas. The data is summarized in tables to facilitate a clear comparison of the models' predictive power and the key structural features influencing activity.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Biphenyl carboxylic acids are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes.[1] QSAR studies in this area have been instrumental in developing COX-2 selective inhibitors, which offer a better safety profile than non-selective NSAIDs.

QSAR Model Type Target Key Descriptors Statistical Significance Key Insights Reference
2D-QSARAnti-inflammatoryTopological descriptors (e.g., Electrotopological indices)r² = 0.842, Internal Predictivity = 0.69The spatial arrangement and electronic properties of substituents on the biphenyl rings are crucial for activity.[1]
3D-QSAR (GFA)COX-2 InhibitionThermodynamic, structural, and electronic parametersInternal r² = 0.656, External r² = 0.669Molecular shape, steric bulk, and electronic distribution are key determinants of COX-2 inhibition.[4]

Causality Behind Experimental Choices: The use of both 2D and 3D-QSAR models provides a comprehensive understanding of the structure-activity relationship. 2D-QSAR models are computationally less intensive and can quickly identify important global molecular properties. In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of the steric and electrostatic interactions between the ligand and the target protein.

Anticancer Activity

The biphenyl carboxylic acid scaffold has also shown promise in the development of anticancer agents. QSAR studies have been employed to optimize the cytotoxicity of these compounds against various cancer cell lines.

QSAR Model Type Target/Cell Line Key Descriptors Statistical Significance Key Insights Reference
3D-QSAR (CoMFA)AnticancerSteric and Electrostatic fieldsq² = 0.530, r² = 0.903The presence of bulky, electronegative groups at specific positions on the phenyl rings enhances anticancer activity.
3D-QSAR (CoMSIA)AnticancerSteric, Electrostatic, Hydrophobic, H-bond donor fieldsq² = 0.548, r² = 0.909In addition to steric and electrostatic factors, hydrophobicity and hydrogen bonding potential play a significant role in the anticancer activity.

Trustworthiness Through Self-Validating Systems: The robustness and predictive power of QSAR models are assessed through rigorous validation techniques. Internal validation (e.g., leave-one-out cross-validation, q²) ensures the model's stability, while external validation (predicting the activity of a separate test set of compounds) confirms its real-world predictive capability. The high r² and q² values in the cited studies indicate statistically significant and predictive models.

Antifungal Activity

Biphenyl carboxylic acid derivatives have also been investigated for their antifungal properties. QSAR studies have helped in identifying the structural requirements for potent antifungal activity.

QSAR Model Type Target Fungi Key Descriptors Statistical Significance Key Insights Reference
3D-QSAR (CoMFA)Pythium aphanidermatumSteric and Electrostatic fieldsq² = 0.502, r² = 0.893Specific steric and electrostatic interactions are critical for activity against this phytopathogenic fungus.[5]
3D-QSAR (CoMSIA)Rhizoctonia solaniSteric, Electrostatic, H-bond acceptor fieldsq² = 0.630, r² = 0.888Hydrogen bond acceptor capabilities, in addition to steric and electrostatic properties, are important for inhibiting the growth of this fungus.[5]

The following diagram illustrates the conceptual relationship between different types of molecular descriptors and the resulting biological activity, as elucidated by QSAR models.

G cluster_0 Molecular Descriptors Topological Topological (e.g., Connectivity Indices) QSAR_Model QSAR Model (Mathematical Relationship) Topological->QSAR_Model Electronic Electronic (e.g., Partial Charges) Electronic->QSAR_Model Steric Steric (e.g., Molecular Volume) Steric->QSAR_Model Hydrophobic Hydrophobic (e.g., LogP) Hydrophobic->QSAR_Model Biological_Activity Biological Activity (e.g., IC50, MIC) QSAR_Model->Biological_Activity

Caption: Relationship between molecular descriptors and biological activity in a QSAR model.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any QSAR model is fundamentally dependent on the quality of the input data. This section provides detailed, step-by-step methodologies for the synthesis of biphenyl carboxylic acid derivatives and the evaluation of their biological activity, ensuring a self-validating system from bench to model.

Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biphenyl carboxylic acids.[1]

Materials:

  • Substituted bromobenzoic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine the substituted bromobenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with 1M HCl to precipitate the biphenyl carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of biphenyl carboxylic acid derivatives to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., fluorescence or colorimetry).

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The application of QSAR methodologies to the study of biphenyl carboxylic acid derivatives has proven to be a highly effective strategy for accelerating the drug discovery process. By establishing clear relationships between molecular structure and biological activity, QSAR models provide invaluable guidance for the design of new, more potent, and selective therapeutic agents. The comparative analysis presented in this guide highlights the versatility of the biphenyl carboxylic acid scaffold and the power of computational chemistry to unlock its full therapeutic potential.

Future directions in this field will likely involve the integration of more sophisticated machine learning and artificial intelligence algorithms to build even more predictive QSAR models. Furthermore, the combination of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will provide a more holistic understanding of the molecular basis of drug action and pave the way for the next generation of biphenyl carboxylic acid-based therapeutics.

References

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. Available at: [Link]

  • Design, synthesis, docking, QSAR, ADME studies and pharmacological evaluation of biphenyl-2-oxadiazoles as anti-inflammatory age. Der Pharma Chemica. Available at: [Link]

  • CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Bioinformation. Available at: [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules. Available at: [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. Available at: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]

  • 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. Available at: [Link]

Sources

comparing the efficacy of different palladium catalysts for Suzuki-Miyaura coupling

[1][2]

Executive Summary: Beyond "Add Catalyst and Pray"

In drug discovery and process chemistry, the Suzuki-Miyaura coupling is ubiquitous.[1] However, the selection of a palladium source is often driven by historical inertia (e.g., reaching for Pd(PPh₃)₄) rather than mechanistic suitability. This guide objectively compares four distinct generations of palladium catalysts, analyzing their efficacy against the "efficiency triad": turnover number (TON) , substrate scope (specifically aryl chlorides and heteroarenes) , and process stability .

Our goal is to move you from trial-and-error screening to rational catalyst selection based on ligand architecture and reaction kinetics.

Mechanistic Differentiation: The Ligand's Role

The efficiency of a Suzuki coupling is dictated by the ancillary ligand's ability to modulate the electron density and steric environment around the palladium center. We categorize the catalysts into three mechanistic classes:

  • Generation 1 (Simple Phosphines): Rely on high coordination numbers. Often slow oxidative addition.

  • Generation 2 (Chelating/Bidentate): Enforce cis-geometry, enhancing stability but potentially slowing reductive elimination.

  • Generation 3 & 4 (Dialkylbiaryl Phosphines & NHCs): Promote formation of highly active monoligated Pd(0) species, facilitating oxidative addition into challenging C-Cl bonds.

Visualization: Ligand Influence on the Catalytic Cycle

The following diagram illustrates how bulky, electron-rich ligands (like XPhos or NHCs) accelerate the rate-limiting step (Oxidative Addition) compared to traditional ligands.

CatalyticCyclecluster_ligandLigand Effect (Buchwald/NHC)PreCatPre-Catalyst(e.g., XPhos Pd G2)ActivePdActive Species[L-Pd(0)](Monoligated = High Activity)PreCat->ActivePd Activation(Fast for G2/G3/PEPPSI)OxAddOxidative Addition(Rate Limiting for Ar-Cl)ActivePd->OxAdd + Ar-ClPdII_ArXPd(II)-Ar-XIntermediateOxAdd->PdII_ArXTransMetTransmetallation(Boronic Acid + Base)PdII_ArX->TransMetPdII_ArArPd(II)-Ar-Ar'IntermediateTransMet->PdII_ArArRedElimReductive Elimination(Product Release)PdII_ArAr->RedElimRedElim->ActivePd Regeneration

Figure 1: The catalytic cycle emphasizing the critical role of monoligated Pd(0) species generated by modern precatalysts, which lowers the activation energy for oxidative addition.

Catalyst Performance Analysis

A. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][4]
  • Status: Legacy Standard.

  • Mechanism: Dissociates two PPh₃ ligands to form the active Pd(PPh₃)₂ species.

  • Pros: Inexpensive; protocols are abundant.

  • Cons: Highly air-sensitive (requires glovebox for best results); poor reactivity with aryl chlorides; "ligand scrambling" can lead to side reactions.

  • Best Use: Simple aryl bromides/iodides where cost is the only driver.

B. [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
  • Status: The "Workhorse".

  • Mechanism: Bidentate ligand prevents rapid catalyst decomposition (Pd black formation).

  • Pros: Air-stable solid; excellent for heteroaryl chlorides; wide solvent compatibility (DCM, Dioxane, Water).

  • Cons: Slower reaction rates than Gen 3; often requires elevated temperatures (80°C+).

  • Best Use: Scale-up of pharmaceutical intermediates (e.g., AZD6738 synthesis).

C. XPhos Pd G2 / G3 (Buchwald Precatalysts)
  • Status: The "Problem Solver".

  • Mechanism: Precatalyst scaffold releases the active species + an inert carbazole byproduct. Generates L-Pd(0) (1:1 ligand-to-metal ratio).

  • Pros: Activates at room temperature; couples aryl chlorides and tosylates easily; tolerates weak bases (K₃PO₄).

  • Cons: More expensive per gram (though lower loading often offsets this).

  • Best Use: Sterically hindered biaryls, electron-rich aryl chlorides.

D. Pd-PEPPSI-IPr (NHC Catalyst)[1][5][6]
  • Status: The "Tank".

  • Mechanism: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The σ-donating NHC ligand creates an electron-rich center that clings to the metal, preventing leaching.

  • Pros: Extremely stable to air/moisture; superior for difficult substrates like amides or tetra-ortho-substituted rings.

  • Cons: Activation can require heat (60°C+) to throw off the pyridine "dumbbell".

  • Best Use: "Unreactive" substrates, industrial processes requiring low residual Pd.

Comparative Efficacy Data

The following data aggregates performance across multiple benchmarking studies involving challenging substrates (e.g., 2-chloro-4,6-dimethoxypyrimidine or sterically hindered aryl chlorides).

Table 1: Substrate Scope & Efficiency Comparison
FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2 Pd-PEPPSI-IPr
Aryl Bromides Excellent (>95%)Excellent (>95%)Excellent (>99%)Excellent (>99%)
Aryl Chlorides Poor (<20%)Moderate (50-70%)Superior (95-99%) Superior (95-99%)
Heteroaryl Chlorides PoorGoodExcellent Excellent
Steric Hindrance FailsPoorExcellent Good
Typical Loading 1.0 - 5.0 mol%1.0 - 3.0 mol%0.5 - 1.0 mol%0.1 - 1.0 mol%
Air Stability Low (Red to Black)High (Orange)High (Off-white)Very High (Yellow)
Reaction Temp Reflux (80-100°C)60-100°CRT - 60°C60-80°C
Table 2: Reaction Conditions for Optimal Yield (Aryl Chlorides)
CatalystSolvent SystemBaseTempTime
Pd(PPh₃)₄ Dioxane/H₂ONa₂CO₃100°C12-24 h
Pd(dppf)Cl₂ DME or Toluene/H₂OK₂CO₃80°C4-12 h
XPhos Pd G2 THF/H₂O (10:1)K₃PO₄40°C0.5-2 h
Pd-PEPPSI-IPr Dioxane or IPAK₂CO₃/KOtBu60°C1-4 h

Decision Matrix: Selecting the Right Catalyst

Do not guess. Use this logic flow to select the most appropriate catalyst for your specific substrate.

DecisionTreeStartStart: Analyze SubstrateHalideTypeLeaving Group?Start->HalideTypeArBrAryl Bromide/IodideHalideType->ArBrArClAryl Chloride / TosylateHalideType->ArClCostSensitiveCost Sensitivity?ArBr->CostSensitiveSimpleSterically Hindered?ArCl->SimpleNoHindranceNoSimple->NoHindranceYesHindranceYes (Ortho-subs)Simple->YesHindranceRec_PEPPSIUse Pd-PEPPSI-IPr(Stability/Tough)NoHindrance->Rec_PEPPSIRec_XPhosUse XPhos Pd G2(High Activity)YesHindrance->Rec_XPhosHighCostHigh (Process)CostSensitive->HighCostLowCostLow (Discovery)CostSensitive->LowCostRec_dppfUse Pd(dppf)Cl2(Robust/Scale)HighCost->Rec_dppfRec_PPh3Use Pd(PPh3)4(Standard)LowCost->Rec_PPh3

Figure 2: Catalyst selection workflow based on substrate difficulty and project phase.

Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, check the purity of your reagents (especially the boronic acid).

Protocol A: High-Performance Coupling (Aryl Chlorides) using XPhos Pd G2

Best for: Drug discovery, small scale (100 mg), difficult substrates.

  • Preparation: In a 20 mL vial equipped with a stir bar, add Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv / 2 mol%).

  • Base Addition: Add K₃PO₄ (2.0 equiv).

  • Solvent: Add THF and Water (ratio 10:1) to achieve a concentration of 0.2 M.

    • Note: Degassing is recommended but XPhos G2 is forgiving of minor air exposure.

  • Reaction: Seal the vial and stir at 40°C for 2 hours.

    • Visual Check: The reaction should turn from a pale solid suspension to a dark homogeneous solution (indicating active Pd(0)).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Robust Scale-Up (Heterocycles) using Pd(dppf)Cl₂

Best for: Process chemistry, gram scale, heteroaryl chlorides.

  • Preparation: Charge a flask with Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%).

  • Base: Add Na₂CO₃ or K₂CO₃ (2.5 equiv).

  • Solvent: Add DME (Dimethoxyethane) and Water (4:1 ratio).

    • Critical Step: Sparge the solvent mixture with Nitrogen/Argon for 15 minutes before addition. Pd(dppf)Cl₂ is stable, but the active cycle requires an oxygen-free environment to maintain longevity.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Visual Check: The mixture will remain dark red/orange. If it turns black (Pd precipitation) early, conversion may stall.

  • Workup: Filter through Celite to remove Pd residues before extraction.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from .

  • RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.[2] Retrieved from .

  • National Institutes of Health (NIH). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from .

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from .

  • Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions.[3] Retrieved from .

  • American Chemical Society (ACS). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from .

A Researcher's Guide to the Structural Elucidation of Biphenyl Carboxylic Acid Derivatives by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Biphenyl carboxylic acids and their derivatives form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their biological activity and physical properties are intimately linked to their three-dimensional structure, including the substitution pattern and the rotational conformation around the biphenyl axis. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful tool for unambiguous structural elucidation in solution.

This guide provides an in-depth analysis of the ¹H NMR spectra of biphenyl carboxylic acid derivatives. We will move beyond a simple cataloging of data to explore the underlying principles that govern the spectral appearance of these complex molecules. By understanding the causality behind chemical shifts, coupling patterns, and through-space interactions, researchers can confidently assign structures and gain deeper insights into their molecular behavior.

The Foundations: Interpreting ¹H NMR of Biphenyl Scaffolds

A ¹H NMR spectrum provides three primary types of information: the chemical shift (δ), which indicates the electronic environment of a proton; spin-spin coupling (J-coupling), which reveals connectivity between neighboring protons; and integration, which corresponds to the number of protons generating a signal.[1][2] In biphenyl systems, these parameters are influenced by a unique combination of factors.

Chemical Shifts: The Impact of Anisotropy and Substitution

Protons attached to an aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, from 6.5 to 8.5 ppm.[3][4] This significant deshielding is a direct consequence of the "ring current" effect, where the circulation of π-electrons in the aromatic system generates a local magnetic field that reinforces the external magnetic field at the location of the aryl protons.[3][5]

The precise chemical shift is highly sensitive to the nature and position of substituents on the biphenyl rings.

  • Electron-Withdrawing Groups (EWGs) , such as the carboxylic acid (-COOH) group itself, deshield nearby protons by withdrawing electron density. This effect is most pronounced for protons ortho and para to the substituent, causing their signals to shift further downfield.

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃) groups, have the opposite effect. They shield nearby protons, shifting their signals upfield (to a lower ppm value).

Spin-Spin Coupling: Decoding the Connectivity

The splitting of a proton's signal into a multiplet is caused by through-bond interactions with neighboring, non-equivalent protons.[6] The magnitude of this splitting, the coupling constant (J), is distance and angle-dependent. In aromatic systems, the following are characteristic:

  • Ortho-coupling (³JHH): Occurs between protons on adjacent carbons (a three-bond separation). It is the largest coupling, typically in the range of 7–10 Hz.[7]

  • Meta-coupling (⁴JHH): Occurs between protons separated by two carbons (a four-bond separation). It is significantly smaller, ranging from 2–3 Hz.[7]

  • Para-coupling (⁵JHH): Occurs between protons on opposite sides of the ring (a five-bond separation) and is typically very small (0–1 Hz), often not being resolved.

These distinct coupling constants are instrumental in assigning protons on a substituted ring. For instance, a proton with one ortho neighbor and one meta neighbor will appear as a characteristic doublet of doublets (dd).

Conformational Dynamics: Restricted Rotation and Through-Space Effects

Unlike simple aromatic rings, biphenyls have an additional layer of structural complexity: rotation around the C-C single bond connecting the two rings. When bulky substituents are present at the ortho positions (positions 2, 6, 2', and 6'), free rotation is hindered.[8] This restricted rotation, known as atropisomerism, can make protons on the two faces of a phenyl ring non-equivalent, leading to more complex spectra.[9]

To probe the spatial relationships that are a consequence of this conformation, we turn to the Nuclear Overhauser Effect (NOE). NOE is not a through-bond effect like J-coupling, but rather a through-space interaction that arises between protons that are physically close to each other (< 5 Å), regardless of their bonding connectivity.[10][11] An NOE experiment, such as 2D NOESY, is invaluable for confirming the proximity of protons on one ring to those on the other, providing direct evidence of the molecule's preferred conformation in solution.[12][13]

Comparative Analysis: A Tale of Three Isomers

To illustrate these principles, we will compare the ¹H NMR spectra of three representative biphenyl carboxylic acid derivatives. The subtle changes in their substitution patterns lead to dramatically different and uniquely identifiable spectra.

  • Case 1: Biphenyl-2-carboxylic acid. The carboxylic acid group is positioned ortho to the inter-ring bond. This proximity creates significant steric hindrance and strong electronic effects.

  • Case 2: Biphenyl-4-carboxylic acid. The COOH group is para to the ring junction, minimizing steric interactions and allowing electronic effects to be transmitted through the π-system.

  • Case 3: 4'-Methylbiphenyl-2-carboxylic acid. This example features substituents on both rings, demonstrating how to dissect the combined influence of multiple groups.

The diagram below illustrates the proton numbering for a substituted biphenyl system, which will be used for the assignments in our analysis.

Caption: General structure of 4'-Methylbiphenyl-2-carboxylic acid showing proton numbering.

Data Summary

The following table summarizes characteristic ¹H NMR data for our three case-study compounds, demonstrating the diagnostic shifts and multiplicities for each isomer.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)
Biphenyl-2-carboxylic acid Carboxyl (COOH)~11.0 - 11.5broad singlet (br s)
H-6~7.93Doublet of doublets (dd)
Aromatic H's~7.3 - 7.5Multiplet (m)
Biphenyl-4-carboxylic acid [14]Carboxyl (COOH)~13.0 (in DMSO-d₆)broad singlet (br s)
H-2, H-6~8.07Doublet (d), J ≈ 8.1 Hz
H-3, H-5~7.82Doublet (d), J ≈ 8.1 Hz
H-2', H-6'~7.75Doublet (d)
H-3', H-4', H-5'~7.4-7.5Multiplet (m)
4'-Methylbiphenyl-2-carboxylic acid [15]Carboxyl (COOH)~11.0 (variable)broad singlet (br s)
Aromatic H's~7.1 - 7.8Multiplet (m)
Methyl (CH₃)~2.4Singlet (s)

Note: Chemical shifts are solvent-dependent. The data presented are typical values found in common deuterated solvents like CDCl₃ or DMSO-d₆.[14][16][17]

Analysis Insights:

  • In biphenyl-2-carboxylic acid , the H-6 proton is significantly deshielded due to its proximity to both the electron-withdrawing COOH group and the anisotropic field of the adjacent phenyl ring. Its signal is often well-separated from the other aromatic protons.[16]

  • In biphenyl-4-carboxylic acid , the symmetry of the carboxylic acid-bearing ring results in a simpler spectrum. The protons ortho to the COOH (H-2, H-6) appear as one doublet, and the protons meta (H-3, H-5) appear as another, creating a characteristic pair of doublets (an AA'BB' system).[14]

  • For 4'-Methylbiphenyl-2-carboxylic acid , the most diagnostic signal is the sharp singlet for the methyl protons around 2.4 ppm. This confirms the presence and environment of the methyl group. The aromatic region becomes more complex, but 2D NMR techniques like COSY and NOESY would be essential to assign each proton definitively.

Field-Proven Experimental Protocols

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocols outline the best practices for sample preparation and advanced experimental setup.

Protocol 1: High-Resolution ¹H NMR Sample Preparation

The quality of the sample directly impacts the quality of the spectrum. Particulates and paramagnetic impurities can severely degrade spectral resolution.

Objective: To prepare a homogeneous, particle-free solution for ¹H NMR analysis.

Methodology:

  • Weigh Sample: Accurately weigh 5-25 mg of the biphenyl carboxylic acid derivative.[18] The concentration should be sufficient for good signal-to-noise without causing viscosity-related line broadening.

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice depends on the sample's solubility. CDCl₃ is a common first choice, with its residual solvent peak at 7.26 ppm serving as a convenient reference.[19] Carboxylic acids are often more soluble in DMSO-d₆.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[18] Gently vortex or sonicate until the sample is fully dissolved.

  • Filtration (Critical Step): Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer: Filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved microparticles that would disrupt the magnetic field homogeneity.[18] The final liquid height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: Workflow for NOESY-Based Conformational Analysis

Objective: To identify through-space proton-proton proximities to confirm the three-dimensional structure and relative orientation of the biphenyl rings.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Concentrated Sample (Protocol 1) Degas Degas Sample (Freeze-Pump-Thaw Cycles) Prep->Degas  Crucial to remove O₂ (paramagnetic) Acq1D Acquire High-Resolution 1D ¹H Spectrum Degas->Acq1D Acq2D Set up & Run 2D NOESY Experiment Acq1D->Acq2D  Use 1D to determine optimal spectral width Process Process 2D Data (Fourier Transform, Phasing) Acq2D->Process Analyze Identify Cross-Peaks in NOESY Spectrum Process->Analyze Elucidate Correlate Cross-Peaks with Spatial Proximity Analyze->Elucidate Final Final 3D Structural Model Elucidate->Final

Caption: Experimental workflow for conformational analysis using 2D NOESY.

Causality Behind Key Steps:

  • Degassing: Molecular oxygen (O₂) is paramagnetic and can significantly shorten relaxation times, quenching the NOE effect. Removing it via freeze-pump-thaw cycles is essential for a successful experiment.

  • Mixing Time (NOESY parameter): The duration of the mixing time in the NOESY pulse sequence determines the extent to which NOE can build up. It must be optimized based on the molecule's size to observe the desired correlations effectively.

  • Cross-Peak Analysis: The presence of a cross-peak between two protons in a NOESY spectrum is direct, unambiguous evidence that they are close in space. For a biphenyl derivative, observing a cross-peak between a proton on Ring A and a proton on Ring B confirms a conformation where these protons are spatially proximate.[12][13]

Conclusion

The ¹H NMR spectrum of a biphenyl carboxylic acid derivative is rich with structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts, coupling constants, and through-space effects, allows for the confident determination of substitution patterns and conformational preferences. By combining high-quality 1D ¹H NMR with advanced techniques like 2D NOESY and adhering to rigorous experimental protocols, researchers can unlock the detailed structural insights necessary to drive innovation in drug discovery and materials science.

References

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • Kwantlen Polytechnic University. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • University of Wisconsin-Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Scribd. NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications. Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. [Link]

  • Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • Taylor & Francis Online. NOE – Knowledge and References. [Link]

  • ResearchGate. Rotation in Biphenyls with a Single Ortho-Substituent. [Link]

Sources

A Comparative Guide to Biphenyl Carboxylic Acids and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the selection of a non-steroidal anti-inflammatory drug (NSAID) candidate is a multifaceted decision, balancing therapeutic efficacy against a spectrum of potential side effects. This guide provides an in-depth comparison of biphenyl carboxylic acids—a distinct class of NSAIDs—with other major NSAID classes. We will delve into the mechanistic nuances, compare performance based on key experimental data, and provide the protocols necessary to validate these findings.

The Central Mechanism: Understanding Cyclooxygenase Inhibition

The therapeutic effects of all NSAIDs—analgesic, anti-inflammatory, and antipyretic—are primarily rooted in their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.

  • COX-1 is a constitutively expressed "housekeeping" enzyme that synthesizes prostaglandins vital for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation and pain.

The central challenge in NSAID development is to inhibit the pro-inflammatory effects of COX-2 while sparing the protective functions of COX-1. The ratio of COX-1 to COX-2 inhibition is a critical determinant of a drug's efficacy and side-effect profile, particularly concerning gastrointestinal (GI) toxicity.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects cluster_drugs NSAID Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Homeostatic) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Mucosal Protection Platelet Function Renal Function Prostaglandins_COX1->GI_Protection Inflammation Inflammation Pain Fever Prostaglandins_COX2->Inflammation Traditional_NSAIDs Traditional NSAIDs (Biphenyl Carboxylic Acids, Propionic Acids, etc.) Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit Coxibs Selective COX-2 Inhibitors (Coxibs) Coxibs->COX2 Selectively Inhibit Aspirin Aspirin (Irreversible) Aspirin->COX1 Irreversibly Inhibit Aspirin->COX2 Irreversibly Inhibit

Caption: General mechanism of NSAID action via inhibition of COX-1 and COX-2.

A Closer Look at Biphenyl Carboxylic Acids

This class of NSAIDs is characterized by a biphenyl core structure linked to a carboxylic acid moiety. Notable examples include Fenbufen and Diflunisal. While sharing the general COX inhibition mechanism, they possess unique pharmacological properties.[1][2]

  • Fenbufen: A key characteristic of Fenbufen is that it is a pro-drug . Following oral administration, it is metabolized in the liver to its active form, 4-biphenylacetic acid (BPAA), also known as felbinac.[3][4] This is a critical design feature; Fenbufen itself has minimal intrinsic activity against COX enzymes.[4][5] This metabolic activation pathway is a cornerstone of its improved gastrointestinal safety profile, as the gastric mucosa is not exposed to high concentrations of the active, prostaglandin-inhibiting molecule.[4]

  • Diflunisal: Though structurally a derivative of salicylic acid, Diflunisal contains a distinct difluorophenyl group and is not metabolized to salicylic acid.[6][7] It acts as a reversible, non-selective COX inhibitor.[7][8] Its long plasma half-life is a key pharmacokinetic advantage, allowing for less frequent dosing.[9]

Fenbufen_Metabolism cluster_admin Administration & Absorption cluster_metabolism Metabolic Activation cluster_action Pharmacological Action Oral_Admin Fenbufen (Oral) (Pro-drug, Inactive) GI_Tract GI Absorption Oral_Admin->GI_Tract Liver Liver Metabolism GI_Tract->Liver Portal Vein BPAA Biphenylacetic Acid (BPAA) / Felbinac (Active Metabolite) Liver->BPAA Conversion Systemic_Circulation Systemic Circulation BPAA->Systemic_Circulation COX_Inhibition COX-1 / COX-2 Inhibition (Anti-inflammatory Effect) Systemic_Circulation->COX_Inhibition Paw_Edema_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Dosing & Induction cluster_eval Phase 3: Evaluation Acclimatize 1. Animal Acclimatization (e.g., Male Wistar rats, 180-200g) Group 2. Animal Grouping (n=6-8/group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups (various doses) Acclimatize->Group Baseline 3. Baseline Measurement Measure initial paw volume (V₀) using a plethysmometer. Group->Baseline Dosing 4. Drug Administration Administer compounds orally (p.o.) 1 hour before induction. Baseline->Dosing Induction 5. Induction of Edema Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw. Dosing->Induction Measurement 6. Paw Volume Measurement Measure paw volume (Vt) at 1, 2, 3, 4, 5 hours post-carrageenan injection. Induction->Measurement Analysis 7. Data Analysis - Calculate Edema Volume (Vt - V₀) - Calculate % Inhibition vs. Vehicle Control - Determine ED₅₀ Measurement->Analysis

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Conclusion

Biphenyl carboxylic acids represent a valuable class of NSAIDs with proven anti-inflammatory and analgesic efficacy. Their performance is comparable to other established non-selective NSAIDs. The key distinguishing feature within this class is the pro-drug design of Fenbufen, which offers a clear mechanistic advantage for improved gastrointestinal tolerability by minimizing direct contact and prostaglandin inhibition in the gastric mucosa. However, like all NSAIDs, they are not without risks. The choice of any NSAID, including a biphenyl carboxylic acid derivative, requires a careful assessment of the benefit-risk profile, particularly considering a patient's pre-existing gastrointestinal and cardiovascular risk factors. The experimental frameworks provided herein offer a robust methodology for the continued evaluation and development of safer, more effective anti-inflammatory agents.

References

  • Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Cyclooxygenase-2 Inhibition and Cardiovascular Events. (2002). Circulation. Retrieved March 7, 2024, from [Link]

  • Aspirin as a COX inhibitor and anti-inflammatory drug in human skeletal muscle. (2017). American Journal of Physiology-Cell Physiology. Retrieved March 7, 2024, from [Link]

  • Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. (2015). GOV.UK. Retrieved March 7, 2024, from [Link]

  • Risk of Cardiovascular Events Associated with Selective COX-2 Inhibitors. (2001). Johns Hopkins Arthritis Center. Retrieved March 7, 2024, from [Link]

  • What is the mechanism of Diflunisal? (2024). Patsnap Synapse. Retrieved March 7, 2024, from [Link]

  • What property of aspirin allows it to inhibit COX enzymes? (2014). Reddit. Retrieved March 7, 2024, from [Link]

  • Aspirin Interaction with Cyclooxygenase-2 (COX-2): Mechanisms and Therapeutic Implications. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Mechanism of action of aspirin. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • COX Inhibitors. (2024). StatPearls - NCBI Bookshelf. Retrieved March 7, 2024, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls - NCBI Bookshelf. Retrieved March 7, 2024, from [Link]

  • What is Diflunisal used for? (2024). Patsnap Synapse. Retrieved March 7, 2024, from [Link]

  • Clinical Pharmacology of Diflunisal. (2024). Remedy Publications. Retrieved March 7, 2024, from [Link]

  • Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023). Patsnap Synapse. Retrieved March 7, 2024, from [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). PMC. Retrieved March 7, 2024, from [Link]

  • Non Steroidal Anti-inflammatory Drugs (NSAIDs). (n.d.). Government Medical College & Hospital, Chandigarh. Retrieved March 7, 2024, from [Link]

  • What are Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)? (2021). News-Medical.Net. Retrieved March 7, 2024, from [Link]

  • List of NSAIDs from strongest to weakest. (2024). Medical News Today. Retrieved March 7, 2024, from [Link]

  • Chemical and pharmacological properties of diflunisal. (1982). PubMed. Retrieved March 7, 2024, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Overview. (2025). DynaMedex. Retrieved March 7, 2024, from [Link]

  • Different types of NSAIDs based on chemical structure. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Medicinal Chemistry of NSAIDS. (n.d.). Slideshare. Retrieved March 7, 2024, from [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. (2015). Walsh Medical Media. Retrieved March 7, 2024, from [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave online. Retrieved March 7, 2024, from [Link]

  • Pharmacologic properties of fenbufen. (1982). PubMed. Retrieved March 7, 2024, from [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Metabolic and pharmacokinetic studies with fenbufen in man. (1980). PubMed. Retrieved March 7, 2024, from [Link]

  • [Plasma and tissue concentrations of biphenylacetic acid following 1 week oral fenbufen medication and topical administration of Felbinac gel on the knee joint]. (1991). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Evaluating Novel Biphenyl Carboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: hURAT1 Inhibitors (Hyperuricemia/Gout) and Anti-inflammatory Agents

Executive Summary: The Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Flurbiprofen , and more recently, high-potency hURAT1 inhibitors for gout management.

While the biphenyl core provides necessary lipophilicity and pi-stacking interactions for target binding, the carboxylic acid moiety acts as a critical hydrogen bond donor/acceptor. However, this acidic group introduces specific drug-like property challenges: pH-dependent solubility, limited passive permeability, and susceptibility to Phase II metabolism (glucuronidation).

This guide objectively evaluates novel biphenyl carboxylic acid derivatives (specifically focusing on recent hURAT1 inhibitors like Compound B21 ) against clinical standards (Benzbromarone , Lesinurad ) and bioisosteric alternatives.

Comparative Performance Analysis

Potency & Efficacy (Case Study: hURAT1 Inhibition)

In the context of hyperuricemia, novel derivatives are designed to block the Human Urate Transporter 1 (hURAT1).[1][2][3][4][5] The following data compares a representative novel derivative (Compound B21 , Molecules 2023) against established clinical agents.

Table 1: In Vitro Inhibitory Potency (hURAT1)

CompoundClassIC50 (µM)MechanismClinical Status
Novel Derivative B21 Biphenyl Carboxylic Acid0.17 ± 0.02 hURAT1 AntagonistPre-clinical
Benzbromarone Benzofuran0.19 ± 0.03hURAT1/GLUT9Approved (Restricted)
Lesinurad Triazole Carboxylic Acid18.7 ± 2.1hURAT1 SelectiveApproved (Combination)
Epaminurad Biphenyl Carboxylic Acid~0.5 - 1.0hURAT1 SelectiveDiscontinued

Data Source: Synthesized from recent medicinal chemistry literature (e.g., Molecules 2023; 28:7415).

Analysis:

  • Superior Potency: The novel biphenyl derivative B21 exhibits nanomolar potency (170 nM), matching or exceeding the efficacy of Benzbromarone without the associated hepatotoxicity risks of the benzofuran scaffold.

  • Scaffold Advantage: Compared to Lesinurad, the biphenyl core offers superior hydrophobic filling of the hURAT1 binding pocket, resulting in a >100-fold improvement in potency.

Physicochemical & ADME Profile

The carboxylic acid group dominates the physicochemical profile. Below is a comparison of the "Drug-Like" metrics.

Table 2: Physicochemical Properties & ADME Risks

PropertyNovel Biphenyl Acid (B21)Standard (Diflunisal)Bioisostere (Tetrazole Analog)Ideal Range
cLogP 3.5 - 4.24.32.8 - 3.51 - 5
TPSA (Ų) 60 - 8057.5> 90< 140
Solubility (pH 1.2) Low (< 1 µg/mL)LowModerate> 10 µg/mL
Solubility (pH 7.4) High (> 100 µg/mL)HighHigh> 50 µg/mL
Metabolic Liability Acyl-GlucuronidationAcyl-GlucuronidationOxidative MetabolismStable
Plasma Protein Binding > 98%> 99%90 - 95%< 95%

Key Insight: The novel derivatives maintain the "Class II" (Low Solubility/High Permeability) profile of traditional NSAIDs. The high lipophilicity (cLogP > 3.5) drives potency but necessitates formulation strategies (e.g., salt forms) to overcome gastric insolubility.

Mechanistic Visualization

hURAT1 Inhibition Pathway

The following diagram illustrates the physiological role of hURAT1 in the renal proximal tubule and how biphenyl carboxylic acid derivatives intervene to lower serum uric acid.

hURAT1_Pathway cluster_lumen Renal Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood (Systemic) UricAcid_Lumen Uric Acid (Filtered) hURAT1 hURAT1 Transporter (Target) UricAcid_Lumen->hURAT1 Substrate Intracellular_UA Intracellular Uric Acid hURAT1->Intracellular_UA Reabsorption GLUT9 GLUT9 Transporter Intracellular_UA->GLUT9 Efflux Serum_UA Serum Uric Acid (Hyperuricemia) GLUT9->Serum_UA Increases Levels Drug Novel Biphenyl Carboxylic Acid Drug->UricAcid_Lumen Promotes Excretion Drug->hURAT1 INHIBITION (IC50 < 200nM)

Caption: Mechanism of Action: Novel biphenyl carboxylic acids block hURAT1-mediated reabsorption of filtered uric acid, thereby lowering systemic serum urate levels.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific acceptance criteria.

Protocol A: hURAT1 Inhibition Assay (14C-Uric Acid Uptake)

Purpose: To determine the IC50 of the novel derivative against the specific transporter target.

  • Cell System: HEK293 cells stably transfected with hURAT1 (HEK293-hURAT1). Use mock-transfected HEK293 cells as a negative control (background uptake).

  • Seeding: Seed cells at

    
     cells/well in poly-D-lysine coated 24-well plates. Culture for 48 hours until 90% confluence.
    
  • Preparation:

    • Wash cells 3x with pre-warmed (

      
      C) HBSS (Cl- free) to remove culture media.
      
    • Control: Prepare Benzbromarone (positive control) at 0.1, 1, 10, and 100 µM.

  • Uptake Phase:

    • Incubate cells with transport buffer containing

      
       [14C]-Uric Acid (specific activity ~50 mCi/mmol) AND the test compound (various concentrations) for 2 minutes  at 
      
      
      
      C.
    • Note: 2 minutes is critical to measure initial rate kinetics (linear phase).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold HBSS to stop transport.

  • Lysis & Detection: Lyse cells with 0.1 M NaOH. Neutralize with HCl. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    
Protocol B: Microsomal Metabolic Stability

Purpose: To assess the susceptibility of the carboxylic acid to metabolism (specifically glucuronidation) and oxidative clearance.

  • Reaction Mixture:

    • Test Compound: 1 µM (final concentration).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Cofactors (The Trigger):

    • Phase I: NADPH regenerating system (for CYP450 oxidation).

    • Phase II (Crucial for Carboxylic Acids): Uridine 5'-diphospho-glucuronic acid (UDPGA) and Alamethicin (pore-forming agent to access UGT enzymes).

    • Expert Insight: Failure to include UDPGA/Alamethicin will result in a false "Stable" classification for carboxylic acids, missing the rapid acyl-glucuronidation pathway.

  • Incubation: Incubate at

    
    C. Sampling points: 0, 5, 15, 30, 60 min.
    
  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation:

    • Diclofenac (rapid glucuronidation) must show

      
       min.
      
    • Warfarin (slow metabolism) must show

      
       min.
      

Workflow for Lead Optimization

The following diagram outlines the logical flow for evaluating these derivatives, prioritizing safety (toxicity) early in the process due to the history of hepatotoxicity in this drug class.

Optimization_Workflow cluster_Tier1 Tier 1: Physicochemical cluster_Tier2 Tier 2: Biological Activity cluster_Tier3 Tier 3: Safety (Critical) Synthesis Synthesis (Suzuki Coupling) Solubility Solubility (pH 1.2 vs 7.4) Synthesis->Solubility LogP Lipophilicity (LogP) Synthesis->LogP hURAT1 hURAT1 IC50 (HEK293 Cells) Solubility->hURAT1 If Soluble LogP->hURAT1 Selectivity Selectivity (vs GLUT9/OAT1) hURAT1->Selectivity If IC50 < 1µM CytoTox Cytotoxicity (HepG2/HEK293) Selectivity->CytoTox Lead Candidates hERG hERG Inhibition (Cardiotoxicity) CytoTox->hERG Candidate Pre-Clinical Candidate hERG->Candidate Validated Lead

Caption: Optimization Workflow: A tiered approach prioritizing physicochemical viability before potency, with a "Fail Fast" safety gate at Tier 3.

Conclusion

Novel biphenyl carboxylic acid derivatives, such as the B21 series, represent a significant advancement over first-generation uricosurics. By leveraging the biphenyl scaffold, researchers can achieve nanomolar potency against hURAT1. However, the "drug-likeness" of these compounds hinges on managing the carboxylic acid moiety—specifically, balancing its necessary contribution to potency against the risks of pH-dependent solubility and acyl-glucuronidation.

Recommendation: Future optimization should focus on bioisosteric replacement (e.g., tetrazoles) or prodrug strategies to improve oral bioavailability while maintaining the potent biphenyl-protein interactions.

References

  • BenchChem Technical Support Team. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. Link

  • Wang, L., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. Link

  • Ballatore, C., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. American Chemical Society.[6] Link

  • Maruyama, T., et al. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Journal of Bone and Mineral Research, 19(10). Link

  • Cascorbi, I. (2024).[7] How URAT1 inhibitors can shape the future of chronic gout treatment. Open Exploration Publishing. Link

Sources

assessing the inhibitory potency of biphenyl derivatives against various enzymes

Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous commercially available drugs.[1] Its unique conformational properties, allowing for rotation around the central C-C bond, provide a versatile framework for designing molecules that can interact with a wide array of biological targets, including enzymes. This guide offers an in-depth, comparative analysis of the inhibitory potency of various biphenyl derivatives against several key enzyme classes, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutics.

The Versatility of the Biphenyl Scaffold in Enzyme Inhibition

The biphenyl moiety's significance lies in its ability to present substituents in a defined three-dimensional space, enabling precise interactions with the active or allosteric sites of enzymes. This has led to the development of biphenyl derivatives as potent inhibitors of enzymes implicated in a range of pathologies, from neurodegenerative diseases to inflammation and cancer. This guide will focus on a comparative analysis of their activity against cholinesterases and cyclooxygenases, two well-studied enzyme families where biphenyl derivatives have demonstrated significant therapeutic potential.

Comparative Inhibitory Potency: A Data-Driven Analysis

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections present a comparative analysis of the IC50 values of various biphenyl derivatives against cholinesterases and cyclooxygenases, compiled from multiple studies.

Cholinesterase Inhibition: Targeting Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[2] Their inhibition is a key therapeutic strategy for managing Alzheimer's disease.[2][3] Biphenyl derivatives have emerged as a promising class of cholinesterase inhibitors, with some exhibiting dual inhibitory activity against both AChE and BuChE.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
19 BiphenylAChE0.096[1][3]
BuChE1.25[1][3]
15 BiphenylAChE1.18[1][3]
BuChE0.74[1][3]
6g Biphenyl-3-oxo-1,2,4-triazine linked piperazineAChE0.2[4]
3p Biphenyl bis-sulfonamideAChE2.27[5]
3g Biphenyl bis-sulfonamideBuChE7.74[5]
Donepezil (Reference) -AChE0.044[1]
iso-OMPA (Reference) -BuChE0.72[1]

Insights from the Data:

The data clearly indicates that specific substitutions on the biphenyl scaffold significantly influence both potency and selectivity. For instance, compound 19 demonstrates potent and selective inhibition of AChE, with an IC50 value in the nanomolar range, approaching the potency of the reference drug Donepezil.[1][3] Conversely, compound 15 shows a preference for BuChE inhibition.[1][3] The biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative 6g also exhibits strong, non-competitive inhibition of AChE.[4] These variations highlight the tunability of the biphenyl scaffold for achieving desired inhibitory profiles.

Cyclooxygenase Inhibition: Combating Inflammation

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[6] Selective COX-2 inhibition is a desirable therapeutic goal to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
27 Biphenyl-substituted pyrimidineCOX-21.0980.03[7]
40 Biphenyl-substituted pyrazoleCOX-20.19162.05[7]
41 Biphenyl-substituted pyrazoleCOX-20.17188.58[7]
48 Biphenyl-substituted pyrazole-coumarin hybridCOX-20.23230[7]
Celecoxib (Reference) -COX-20.2695.84[7]

Insights from the Data:

Biphenyl derivatives have been successfully developed as highly potent and selective COX-2 inhibitors. Notably, compounds 40 , 41 , and 48 exhibit sub-micromolar IC50 values against COX-2 and impressive selectivity indices, surpassing that of the well-known COX-2 inhibitor, Celecoxib.[7] The structure-activity relationship (SAR) of these compounds often reveals that the biphenyl moiety interacts with a hydrophobic pocket in the COX-2 active site, contributing to both potency and selectivity.

Experimental Protocols: A Guide to Assessing Inhibitory Potency

To ensure the trustworthiness and reproducibility of the presented data, this section provides a detailed, step-by-step protocol for a standard enzyme inhibition assay. The Ellman's assay for determining cholinesterase activity is a widely used and reliable colorimetric method.

Protocol: Determination of AChE Inhibitory Activity using Ellman's Method

This protocol is adapted from methodologies described in multiple studies.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 7.2-7.4)

  • Test biphenyl derivatives

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test biphenyl derivatives to the respective wells.

    • Add 20 µL of the solvent as a negative control and 20 µL of Donepezil at various concentrations as a positive control.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of AChE solution to all wells except for the blank.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitors to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of ATCI and 10 µL of DTNB to all wells.

    • Incubate the plate at 37 °C for 60 minutes.

    • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of a key signaling pathway, the experimental workflow, and a structure-activity relationship.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Biphenyl Derivative (COX-2 Inhibitor) Biphenyl Derivative (COX-2 Inhibitor) Biphenyl Derivative (COX-2 Inhibitor)->COX-2 Inhibits

Caption: Role of COX-2 in the inflammatory pathway and its inhibition by biphenyl derivatives.

Experimental Workflow: Assessing Enzyme Inhibition

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Setup Set up 96-well Plate (Controls & Test Compounds) Reagent Prep->Plate Setup Pre-incubation Pre-incubate Enzyme with Inhibitor Plate Setup->Pre-incubation Reaction Initiation Initiate Reaction with Substrate Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Measurement Measure Absorbance at 412 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determination Determine IC50 Value Calculation->IC50 Determination SAR_Concept Biphenyl_Core Biphenyl Scaffold Provides rigid framework for optimal substituent orientation Linker Linker Chain Length and flexibility are critical for activity Biphenyl_Core->Linker Connects to Substituents Substituents on Rings Influence potency, selectivity, and pharmacokinetic properties Biphenyl_Core->Substituents Modified with Amine_Group Basic Amine Group Interacts with the catalytic anionic site (CAS) of AChE Linker->Amine_Group Connects to

Caption: Key structural features influencing the activity of biphenyl cholinesterase inhibitors.

Conclusion

This guide provides a comparative overview of the inhibitory potency of biphenyl derivatives against key enzymes, underscoring the versatility of this chemical scaffold in drug discovery. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate novel enzyme inhibitors. The structure-activity relationships highlighted demonstrate that rational modifications to the biphenyl core can lead to the development of highly potent and selective therapeutic agents. As research in this area continues, we can anticipate the emergence of new biphenyl-based drugs with improved efficacy and safety profiles.

References

  • Gao, L., et al. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 22(1), 172. [Link]

  • Srivastava, S., et al. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]

  • Gao, L., et al. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed, 22(1), 172. [Link]

  • Khan, I., et al. (2016). Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry, 24(4), 734-742. [Link]

  • Nishino, T., et al. (1999). Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors. Journal of a Medical Chemistry, 42(19), 4034-4040. [Link]

  • Kikuzaki, H., et al. (2009). Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4′-Biphenol, 2,2′-Biphenol and Phenol. Anticancer Research, 29(6), 2047-2054. [Link]

  • Khan, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Molecules, 27(11), 3583. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of [1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up assays and syntheses involving complex aromatic compounds, establishing rigorous, self-validating disposal protocols is critical for laboratory safety and environmental compliance. This guide outlines the operational and disposal plans for [1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- (also known as 2,6-dihydroxy-4-phenylbenzoic acid), a specialized biphenyl derivative frequently utilized in pharmaceutical development.

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety culture, laboratory personnel must understand why specific disposal routes are chosen, rather than simply following a checklist. The disposal strategy for this compound is dictated by its distinct structural features:

  • Environmental Persistence & Lipophilicity: The biphenyl core of the molecule imparts significant lipophilicity. Compounds with this structural motif resist natural biodegradation and pose a risk of bioaccumulation in aquatic ecosystems. Even though it is not a regulated Polychlorinated Biphenyl (PCB), its aromatic nature means it must be managed with stringent environmental care[1].

  • Acid-Base Dynamics vs. Toxicity: The molecule features a carboxylic acid group (pKa ~3.5) and two phenolic hydroxyl groups (pKa ~9–10). In alkaline environments, it readily forms water-soluble salts. However, solubility does not equate to safety . Researchers must never dissolve this compound in a base (e.g., NaOH) for sink disposal, as the biphenyl backbone remains an aquatic hazard.

  • Thermal Destruction: The high stability of the aromatic rings requires high-temperature incineration (typically >1000°C) to ensure complete molecular destruction. Incomplete combustion at lower temperatures can lead to the formation of hazardous trace byproducts. Therefore, all waste streams containing this compound must be routed to Environmental Health & Safety (EHS) for professional incineration[1].

Waste Segregation Workflow

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and reduces institutional disposal costs. Follow the decision tree below to route your waste correctly.

WasteWorkflow Start Waste Generation: [1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- State Determine Physical State Start->State Solid Solid Form (Powder/Crystals) State->Solid Solid Liquid Liquid Form (Dissolved in Solvent) State->Liquid Solution SolidPack Seal in HDPE/Glass Secondary Containment Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Apply Hazardous Waste Label Specify: Aromatic Carboxylic Acid SolidPack->Labeling NonHalo Non-Halogenated Waste Carboy SolventCheck->NonHalo e.g., DMSO, MeOH Halo Halogenated Waste Carboy SolventCheck->Halo e.g., DCM, Chloroform NonHalo->Labeling Halo->Labeling Incineration EHS Collection & High-Temp Incineration Labeling->Incineration

Decision tree for the proper segregation and disposal of[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-

Quantitative Waste Stream Classification

Summarizing your waste streams ensures that all laboratory personnel use the correct receptacles. Do not mix incompatible waste streams (e.g., strong oxidizers with organic acids).

Waste StreamPhysical StateCompatible ContainerEHS ClassificationPrimary Hazard
Pure Compound Solid powderHDPE or Amber GlassOrganic Solid WasteIrritant, Aquatic Toxicity
Assay Solution (DMSO/MeOH) LiquidHDPE CarboyNon-Halogenated SolventFlammable, Toxic
Extraction Solution (DCM) LiquidHDPE or Glass CarboyHalogenated SolventToxic, Environmental Hazard
Contaminated Consumables Solid (Gloves, tubes)Biohazard/Waste BagSolid DebrisTrace Contamination

Step-by-Step Disposal Methodologies

Protocol A: Solid Chemical Waste Disposal

Unused, expired, or residual solid compound must be handled as hazardous organic solid waste.

  • Containment: Transfer the solid powder into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are optimal.

  • Labeling: Affix a standard Hazardous Waste tag immediately. Write the full chemical name ([1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy-). Do not use acronyms or structural formulas , as this violates [2].

  • Storage: Place the sealed container in a designated secondary containment tray within a dry, cool, and well-ventilated hazardous waste accumulation area. Keep away from strong oxidizing agents.

  • EHS Pickup: Submit a waste pickup request to your institutional EHS department for high-temperature incineration.

Protocol B: Liquid Solution Disposal

In drug discovery, this compound is frequently dissolved in organic solvents for biological assays or chromatography.

  • Segregation: Identify the carrier solvent. If dissolved in DMSO, Methanol, or Ethanol, route to the Non-Halogenated Organic Waste stream. If dissolved in Dichloromethane (DCM) or Chloroform, it must go to the Halogenated Organic Waste stream to comply with [3].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to carefully pour the solution into the appropriate EHS-approved liquid waste carboy.

  • Log Entry: Update the waste carboy log with the estimated concentration and volume of the biphenyl derivative added. This self-validating step ensures the final waste manifest is accurate for the disposal facility.

  • Secondary Containment: Ensure the carboy is stored in a secondary containment bin and securely capped when not actively receiving waste.

Protocol C: Spill Cleanup Procedure

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Assessment & PPE: Don fresh nitrile gloves, safety glasses, and a lab coat. For large powder spills outside a fume hood, an N95 or P100 particulate respirator may be required to prevent inhalation of irritating dust.

  • Containment: If the spill is solid, gently cover the powder with damp paper towels to prevent aerosolization. If liquid, surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[4].

  • Collection: Use a non-sparking scoop to collect the absorbed material or damp powder. Place all cleanup materials into a heavy-duty hazardous waste bag or a rigid HDPE container[4].

  • Decontamination: Wash the spill area with a mild alkaline detergent solution. The alkaline nature of the detergent will help solubilize residual traces of the carboxylic acid. Collect the wash water as hazardous waste if local regulations dictate[4].

References

  • Material Safety Data Sheet - Aromatic Carboxylic Acid Salt. e-ceica.mx. Available at: [Link]

  • Laboratory Chemical Waste Management Procedures. University of Delaware / upd.edu.ph. Available at:[Link]

  • Polychlorinated Biphenyl (PCB) Management Plan. Environmental Health & Safety, UC Santa Barbara. Available at: [Link]

  • Safety Data Sheet - Substituted Aromatic Carboxylic Acid. horizon.wiki. Available at: [Link]

Sources

Personal protective equipment for handling [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized intermediates like [1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- requires moving beyond generic safety data sheets. In drug development and complex organic synthesis, safety is not just about compliance; it is about understanding the physicochemical mechanics of the molecule to prevent exposure and ensure assay integrity.

This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this specific biphenyl derivative.

Physicochemical Profiling: The Causality of Hazards

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the molecule behaves the way it does. The structure of[1,1-Biphenyl]-4-carboxylic acid, 2,6-dihydroxy- features a highly lipophilic biphenyl core juxtaposed with hydrophilic, hydrogen-bonding functional groups (two hydroxyls and one carboxylic acid).

This structural duality dictates its hazard profile: the hydroxyl and carboxyl groups make it a severe tissue irritant, while the biphenyl core allows it to rapidly penetrate biological barriers if dissolved in the wrong solvent.

Table 1: Quantitative Hazard Data and Operational Implications

PropertyValue / ClassificationOperational Implication
Molecular Weight 230.22 g/mol Presents as a fine crystalline powder; highly prone to static cling and aerosolization during weighing.
GHS Health Hazards H315, H319, H335Mandates strict mucous membrane and respiratory protection due to severe eye and respiratory tract irritation.
Lipophilicity (LogP) ~3.0 - 3.7Highly lipophilic; readily absorbed through the stratum corneum if dissolved in carrier solvents (e.g., DMSO).
Physical Hazard Combustible DustRequires grounded, anti-static equipment; strictly prohibits dry sweeping during spill cleanup.

The PPE Matrix: Beyond Standard Precautions

Standard laboratory PPE is often insufficient for handling substituted biphenyls, particularly when transitioning from dry powder to solution-phase chemistry. Your PPE selection must adapt to the physical state of the chemical.

  • Hand Protection (The Carrier Solvent Risk): If you are handling the dry powder or aqueous solutions, standard nitrile gloves (>0.11 mm thickness) provide adequate protection. However, if your protocol requires dissolving the compound in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM)—common solvents for biphenyl scaffolds—you must upgrade to neoprene gloves or double-glove . DMSO acts as a potent carrier solvent that rapidly permeates thin nitrile, dragging the lipophilic biphenyl molecule directly through your skin and into systemic circulation .

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166/ANSI Z87.1) are mandatory. The 2,6-dihydroxy substitution pattern acts as a strong hydrogen bond donor/acceptor, causing severe, immediate eye irritation (Category 2A) upon contact .

  • Respiratory Protection: When handling the dry powder outside of a controlled containment zone, an N95 (US) or FFP2 (EU) particulate respirator is required to prevent inhalation of the irritating dust (STOT SE 3).

Operational Workflow & Decision Matrix

The following diagram outlines the logical progression of safety checks required before handling this compound.

HandlingWorkflow Start Initiate Handling Protocol PPE Don Core PPE (Goggles, Lab Coat, N95) Start->PPE SolventCheck Using Carrier Solvents? (e.g., DMSO, DMF) PPE->SolventCheck Aqueous Aqueous / Mild Solvents SolventCheck->Aqueous No Carrier Carrier Solvents (DMSO, DMF, DCM) SolventCheck->Carrier Yes StandardGlove Use Standard Nitrile Gloves (>0.11 mm thickness) Aqueous->StandardGlove Weighing Anti-Static Weighing in Fume Hood StandardGlove->Weighing HeavyGlove Use Neoprene or Double-Glove (Prevent systemic absorption) Carrier->HeavyGlove HeavyGlove->Weighing Spill Spill Occurs? Weighing->Spill WetWipe Wet-Wipe Protocol (Suppress combustible dust) Spill->WetWipe Yes Proceed Proceed to Reaction / Storage Spill->Proceed No WetWipe->Proceed

Workflow and decision matrix for the safe handling of biphenyl-4-carboxylic acid derivatives.

Self-Validating Protocol: Dispensing and Transfer

A robust safety protocol must be self-validating—meaning it includes internal checks to ensure a step was performed correctly before the operator is allowed to proceed.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and set the sash to the designated operating height.

  • Validation Check: Observe the digital airflow monitor. The face velocity must stabilize between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds or airflow fluctuates; excessive airflow will aerosolize the powder, while insufficient airflow compromises your breathing zone.

Step 2: Static Neutralization

  • Action: Pass an anti-static ionizing bar over the balance pan, stainless-steel spatulas, and weigh boats.

  • Causality: The non-polar biphenyl core leads to significant static charge accumulation. This causes sudden powder expulsion, contaminating the balance and endangering the operator.

  • Validation Check: Hover a gloved finger one inch above a small test amount of the powder. If the powder jumps or clings to the glove, static is still present. Repeat neutralization until the powder remains entirely undisturbed.

Step 3: Dispensing and Transfer

  • Action: Using the grounded spatula, transfer the solid into a pre-tared weigh boat. If transferring to a reaction vessel containing organic solvents, use a powder funnel to prevent dusting.

  • Validation Check: Inspect the outer edges of the weigh boat. If powder has scattered outside the boat, your transfer technique is too rapid, creating micro-currents. Slow your movements.

Step 4: Decontamination

  • Action: Dampen a low-lint wipe with 70% isopropanol or water. Gently wipe down the spatula, balance pan, and surrounding hood surface.

  • Causality: Dry sweeping aerosolizes the irritating powder, creating both a severe respiratory hazard and a combustible dust cloud . Wet-wiping traps the particulates safely in the solvent matrix.

  • Validation Check: Visually inspect the wiped surface under the hood light at an angle. A properly decontaminated surface will show no crystalline reflection or residue.

Spill Response and Disposal Logistics

If a spill occurs outside of primary containment, immediate and specific action is required to prevent aerosolization.

  • Evacuate and Assess: Step back and allow any airborne dust to settle for 2–3 minutes. Ensure there are no open ignition sources nearby, as biphenyl derivatives pose a combustible dust hazard.

  • Containment (No Dry Sweeping): Do not use a brush and dustpan. Cover the spilled powder with damp absorbent pads to suppress dust generation.

  • Collection: Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container as "Hazardous Waste - Toxic/Irritant Solid (Biphenyl Derivative)". Because biphenyl compounds can exhibit aquatic toxicity and resist standard wastewater treatment degradation, they must be disposed of via high-temperature professional incineration. Never flush residues down the sink.

References

  • Title: 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 Source: PubChem, National Center for Biotechnology Information URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.